molecular formula C44H81NO2 B10857436 Dlin-MC4-dma

Dlin-MC4-dma

Katalognummer: B10857436
Molekulargewicht: 656.1 g/mol
InChI-Schlüssel: QNUBVWOFCJNYJO-KWXKLSQISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dlin-MC4-dma is a useful research compound. Its molecular formula is C44H81NO2 and its molecular weight is 656.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dlin-MC4-dma suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dlin-MC4-dma including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C44H81NO2

Molekulargewicht

656.1 g/mol

IUPAC-Name

[(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl] 5-(dimethylamino)pentanoate

InChI

InChI=1S/C44H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-43(47-44(46)41-37-38-42-45(3)4)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,43H,5-12,17-18,23-42H2,1-4H3/b15-13-,16-14-,21-19-,22-20-

InChI-Schlüssel

QNUBVWOFCJNYJO-KWXKLSQISA-N

Isomerische SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC(OC(=O)CCCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC

Kanonische SMILES

CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCCN(C)C

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Monograph: DLin-MC4-DMA Physicochemical & Functional Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DLin-MC4-DMA (CAS: 1226909-66-5) is a synthetic ionizable cationic lipid belonging to the dilinoleyl "M-series" class. It is a structural homolog of the clinically approved DLin-MC3-DMA (Onpattro™), distinguished by an extended alkyl spacer between the hydrophilic amine headgroup and the hydrophobic linker.

While DLin-MC3-DMA became the industry standard for hepatic siRNA delivery, DLin-MC4-DMA serves as a critical reference point in Structure-Activity Relationship (SAR) studies. Its distinct pKa (6.93) compared to MC3 (6.44) provides mechanistic insight into how linker length modulates ionization behavior, endosomal escape efficiency, and tissue tropism.

Core Physicochemical Data
PropertySpecification
Chemical Formula C₄₄H₈₁NO₂
Molecular Weight 656.12 g/mol
CAS Number 1226909-66-5
IUPAC Name (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 5-(dimethylamino)pentanoate
Apparent pKa 6.93 (TNS assay)
Solubility Soluble in Ethanol, DMSO, Chloroform

Structural Logic & Mechanistic Implications

The "Spacer" Effect on pKa

The defining feature of DLin-MC4-DMA is the 5-carbon ester linker (pentanoate), which provides a 4-carbon spacer between the ester oxygen and the dimethylamino headgroup. In contrast, MC3 utilizes a butanoate linker (3-carbon spacer).

  • Inductive Withdrawal: The ester group is electron-withdrawing. In MC3, the amine is closer to the ester (3 carbons), causing a stronger reduction in electron density at the nitrogen, lowering the pKa to ~6.44.

  • The MC4 Shift: By adding one methylene group (

    
    ) in MC4, the amine is moved further from the electron-withdrawing ester. This diminishes the inductive effect, resulting in a higher pKa of 6.93 .
    
Impact on Endosomal Escape

The efficacy of ionizable lipids relies on the "Goldilocks" pKa range (6.2 – 6.5).

  • LNP Formation (pH 4.0): At acidic pH, the lipid is positively charged, binding anionic RNA.

  • Circulation (pH 7.4): The lipid is near-neutral, reducing toxicity and preventing opsonization.

  • Endosome (pH 5.5 - 6.0): The lipid must rapidly protonate to interact with the anionic endosomal membrane (ion pairing), inducing hexagonal phase transition and cytosolic release.

Critical Insight: DLin-MC4-DMA's pKa of 6.93 renders it more protonated at physiological pH (7.4) compared to MC3. This increased cationic character in circulation can lead to faster clearance or altered biodistribution, often resulting in lower hepatic gene silencing potency compared to MC3, as demonstrated in seminal SAR studies (Semple et al., 2010).

Structural Pathway Diagram

The following diagram illustrates the SAR logic and the critical "Spacer" difference.

SAR_Logic DLinDMA DLin-DMA (First Gen) Linker: Ether KC2 DLin-KC2-DMA (Second Gen) Linker: Ketal DLinDMA->KC2 Rational Design MC_Series MC Series (Optimization) Linker: Ester KC2->MC_Series Biodegradability Requirement MC3 DLin-MC3-DMA Spacer: 3 Carbons pKa: ~6.44 (Optimal Potency) MC_Series->MC3 n=3 MC4 DLin-MC4-DMA Spacer: 4 Carbons pKa: ~6.93 (Higher Protonation) MC_Series->MC4 n=4 MC3->MC4 +1 Methylene Group Increases pKa

Figure 1: Structural evolution of DLin lipids. The transition from MC3 to MC4 involves a single methylene extension, drastically altering ionization profiles.

Experimental Protocol: LNP Formulation with DLin-MC4-DMA

This protocol describes the generation of siRNA-loaded LNPs using DLin-MC4-DMA via staggered herringbone microfluidic mixing (e.g., NanoAssemblr or similar).

Materials
  • Ionizable Lipid: DLin-MC4-DMA (Stock: 10 mg/mL in Ethanol).[1]

  • Helper Lipids: DSPC, Cholesterol, PEG-DMG (2000).[2]

  • Payload: siRNA or mRNA (in 25mM Sodium Acetate buffer, pH 4.0).

  • Aqueous Buffer: 25mM Sodium Acetate, pH 4.0.

  • Dialysis Buffer: 1X PBS, pH 7.4.

Molar Ratios

Standard formulation ratio (Mol %): 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG-DMG)[2]

Step-by-Step Workflow
  • Lipid Mix Preparation:

    • Combine lipids in ethanol to achieve total lipid concentration of 10-15 mM.

    • Ensure DLin-MC4-DMA is fully solubilized (vortex gently).

  • N/P Ratio Calculation:

    • Target N/P ratio: 3 (Nitrogen on lipid to Phosphate on RNA).

    • Calculation:

      
      
      
  • Microfluidic Mixing:

    • Flow Rate Ratio (FRR): 3:1 (Aqueous:Ethanol).

    • Total Flow Rate (TFR): 12 mL/min (scale-dependent).

    • Inject organic phase (lipids) and aqueous phase (RNA) simultaneously.

  • Dialysis (Critical for pKa Adjustment):

    • Collect the output (approx. 25% ethanol).

    • Dialyze against 1X PBS (pH 7.4) for 12-16 hours at 4°C using 10kDa MWCO cassettes.

    • Why: This removes ethanol and raises the pH, neutralizing the DLin-MC4-DMA surface charge (though less effectively than MC3 due to higher pKa).

  • Characterization:

    • Size/PDI: Dynamic Light Scattering (DLS). Expected: 60-90 nm, PDI < 0.1.

    • Encapsulation Efficiency: RiboGreen assay (with and without Triton X-100).

Formulation Logic Diagram

LNP_Workflow Lipids Ethanol Phase DLin-MC4-DMA + Helpers Mixing Microfluidic Mixing (Rapid Precipitation) Lipids->Mixing 1 Part RNA Aqueous Phase RNA in Acetate pH 4.0 RNA->Mixing 3 Parts SelfAssembly Self-Assembly (Electrostatic Interaction) Mixing->SelfAssembly Dialysis Dialysis / TFF (Ethanol Removal & pH Shift) SelfAssembly->Dialysis LNP Final LNP (pH 7.4) Dialysis->LNP Note1 MC4 pKa (6.93) causes higher surface charge at pH 7.4 vs MC3 LNP->Note1

Figure 2: Microfluidic assembly workflow highlighting the physicochemical shift during dialysis.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Particle Size > 120nm Slow mixing speed or high lipid concentration.Increase Total Flow Rate (TFR) or dilute RNA stock.
PDI > 0.2 Aggregation due to ethanol retention.Ensure immediate dilution or rapid dialysis post-mixing.
Low Encapsulation (<80%) Incorrect N/P ratio.Verify concentration of DLin-MC4-DMA stock; ensure pH 4.0 buffer is accurate.
Precipitation Buffer pH too high during mixing.Ensure aqueous buffer is pH 4.0 (Acetate) to fully protonate MC4.

References

  • Semple, S. C., et al. (2010). Rational design of cationic lipids for siRNA delivery. Nature Biotechnology. [Link]

    • Context: The foundational paper establishing the "MC" series and the correl
  • Context: Source of specific physicochemical d
  • Jayaraman, M., et al. (2012). Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. Angewandte Chemie International Edition. [Link]

    • Context: Further elaboration on the structure-activity rel
    • Context: Verification of CAS and Molecular Formula.[3]

Sources

Technical Guide: Comparative Analysis of DLin-MC4-DMA vs. DLin-MC3-DMA

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of DLin-MC4-DMA and DLin-MC3-DMA, focusing on the critical role of pKa in lipid nanoparticle (LNP) formulation.

The Impact of Headgroup Chemistry and pKa on LNP Efficacy

Executive Summary

In the rational design of Lipid Nanoparticles (LNPs) for nucleic acid delivery, the apparent pKa of the ionizable cationic lipid is the single most predictive determinant of in vivo potency.

While DLin-MC3-DMA (MC3) has established itself as the clinical gold standard for hepatic siRNA delivery (e.g., Onpattro®), its structural analog DLin-MC4-DMA (MC4) offers a distinct physicochemical profile. The primary difference lies in the headgroup linker length—MC4 possesses a pentanoate linker compared to MC3's butanoate linker. This single methylene extension shifts the pKa from the hepatic "sweet spot" (6.2–6.5) to a more basic value (~6.9), fundamentally altering the LNP's circulation half-life, cellular uptake, and endosomal escape efficiency.

This guide analyzes the structure-activity relationship (SAR) between these two lipids and provides validated protocols for characterizing their ionization behaviors.

Scientific Foundation: The Chemistry of Ionizable Lipids

The efficacy of an ionizable lipid is governed by its ability to switch charge states in response to environmental pH.

  • Physiological pH (7.4): The lipid should be near-neutral to prevent opsonization (protein binding) and rapid clearance by the Reticuloendothelial System (RES).

  • Endosomal pH (5.0–6.0): The lipid must become positively charged to interact with the anionic endosomal membrane, inducing the formation of non-bilayer (inverted hexagonal

    
    ) structures that facilitate payload release.
    
2.1 Structural Comparison
FeatureDLin-MC3-DMA (The Standard)DLin-MC4-DMA (The Analog)
IUPAC Name (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 5-(dimethylamino)pentanoate
Linker Length Butanoate (3 carbons between ester & amine)Pentanoate (4 carbons between ester & amine)
Apparent pKa ~6.44 (Hepatic Sweet Spot)~6.93 (More Basic)
Charge @ pH 7.4 Mostly Neutral (<10% protonated)Partially Cationic (~25-30% protonated)
Primary Utility Hepatic siRNA/mRNA deliveryVaccine/IM delivery (Experimental)
2.2 The "Goldilocks" pKa Theory

The seminal work by Jayaraman et al. (Alnylam/UBC) identified that hepatic gene silencing peaks at a pKa of 6.2–6.5 .

  • MC3 (6.44): Perfect balance. Neutral in blood, active in endosomes.

  • MC4 (6.93): Too basic for optimal hepatic delivery. At pH 7.4, a significant fraction of MC4 remains protonated. This permanent positive charge leads to non-specific binding of serum proteins (ApoE independent), resulting in faster clearance and potential toxicity before reaching the target hepatocytes.

Mechanistic Visualization

The following diagram illustrates the differential pathways of MC3 and MC4 based on their pKa values.

LNP_Pathway LNP_MC3 MC3 LNP (pKa 6.44) Blood Bloodstream (pH 7.4) LNP_MC3->Blood Neutral Surface LNP_MC4 MC4 LNP (pKa 6.93) LNP_MC4->Blood Cationic Surface Clearance Rapid Clearance (Spleen/RES) Blood->Clearance Opsonization (MC4 favored) Hepatocyte Hepatocyte Uptake Blood->Hepatocyte ApoE Binding (MC3 favored) Endosome Endosome (pH 5.5) Hepatocyte->Endosome Escape Endosomal Escape (Cytosol) Endosome->Escape Protonation triggers Hexagonal Phase Endosome->Escape Strong Protonation but poor delivery?

Figure 1: Mechanistic fate of LNPs. MC3 maintains neutrality in circulation, favoring hepatocyte uptake. MC4 exhibits premature cationic charge, promoting rapid immune clearance.

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

4.1 Protocol A: Determination of Lipid pKa (TNS Assay)

The TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) assay is the industry standard for determining the apparent pKa of LNP formulations. TNS is non-fluorescent in water but fluoresces intensely when bound to a positively charged lipid interface.[1]

Reagents:

  • TNS Stock: 300 µM in DMSO.[1]

  • Buffer Series: 10 mM HEPES, 10 mM MES, 10 mM Ammonium Acetate, 130 mM NaCl (adjusted to pH 2.5 – 11.0 in 0.5 increments).

  • Formulated LNPs (MC3 and MC4 variants).

Workflow:

  • Preparation: Dilute LNPs to 0.1 mM total lipid concentration in the buffer series.

  • Probe Addition: Add TNS to each well (Final concentration ~2 µM). Ensure excess lipid to probe ratio (lipid should be in excess).

  • Incubation: Incubate for 30 minutes at Room Temperature in the dark (TNS is light sensitive).

  • Measurement: Read fluorescence using a plate reader.

    • Excitation: 321 nm

    • Emission: 445 nm

  • Data Analysis: Plot Fluorescence Intensity vs. pH.

    • Fit data to a sigmoidal Boltzmann equation.

    • The pKa is the pH value at the inflection point (50% max fluorescence). [2]

Validation Check:

  • If the MC3 control does not yield a pKa of 6.3–6.5, the buffer ionic strength or pH calibration is incorrect. Recalibrate pH meter and repeat.

4.2 Protocol B: Microfluidic LNP Formulation

To compare MC3 and MC4 fairly, they must be formulated into identical particles.

Formulation Parameters:

  • Lipid Mix: Ionizable Lipid : DSPC : Cholesterol : PEG-DMG[3]

    • Molar Ratio: 50 : 10 : 38.5 : 1.5[3]

  • Aqueous Phase: 50 mM Citrate Buffer, pH 4.0 (for siRNA/mRNA).

  • N/P Ratio: 6 (Nitrogen on lipid to Phosphate on RNA).

Step-by-Step:

  • Dissolution: Dissolve lipids in Ethanol (Total lipid conc: 10 mg/mL).

  • Mixing: Use a microfluidic mixer (e.g., NanoAssemblr or T-junction).

    • Flow Ratio: 3:1 (Aqueous:Ethanol).

    • Total Flow Rate: 12 mL/min.

  • Dialysis: Dialyze immediately against 1x PBS (pH 7.4) for 12-24 hours using 100 kD MWCO cassettes to remove ethanol and neutralize pH.

    • Critical Step: This neutralizes the buffer. MC3 particles will become neutral; MC4 particles may retain residual positive charge.

  • Characterization: Measure Size (DLS) and Zeta Potential.

    • Expected Result: MC3 Zeta Potential ≈ -2 to 0 mV. MC4 Zeta Potential ≈ +5 to +10 mV.

Data Presentation: Comparative Properties
ParameterDLin-MC3-DMADLin-MC4-DMAImplication
pKa 6.446.93MC4 is 0.5 pH units more basic.
Zeta Potential (pH 7.4) ~ -1.8 mV (Neutral)~ +6.5 mV (Cationic)MC4 attracts opsonins in blood.
Hepatic Potency (ED50) < 0.01 mg/kg~ 0.05 - 0.1 mg/kgMC3 is ~5-10x more potent for liver targets.
Toxicity Profile Low (Clinically Validated)Moderate (Higher charge toxicity)MC4 shows higher potential for immunogenicity.
References
  • Jayaraman, M., et al. (2012).[1][4] "Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo." Angewandte Chemie International Edition. Link

    • The seminal paper defining the pKa sweet spot and the SAR of the MC lipid series.
  • Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy. Link

    • Review of the mechanism of action, including the role of helper lipids and pKa.
  • Maier, M. A., et al. (2013).[3] "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy. Link

    • Discusses the evolution of MC3 analogs and the importance of biodegradability.
  • Cayman Chemical. "DLin-MC4-DMA Product Information & Physical Properties." Link

    • Source for specific chemical structure and pKa d
  • Hassett, K. J., et al. (2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." Molecular Therapy - Nucleic Acids. Link

    • Provides context on why higher pKa lipids (like MC4 or SM-102)

Sources

Introduction: The Pivotal Role of Ionizable Lipids in Nucleic Acid Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to DLin-MC4-DMA and DLin-KC2-DMA: A Comparative Analysis for Drug Development Professionals

The advent of RNA-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA), has revolutionized modern medicine. However, the intrinsic instability and poor cellular uptake of these macromolecules necessitate sophisticated delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the clinical standard for systemic nucleic acid delivery, a success largely attributable to the rational design of their most critical component: the ionizable cationic lipid.

These specialized lipids are ingeniously engineered to be near-neutral at physiological pH (7.4), minimizing toxicity and nonspecific interactions in circulation, yet become positively charged in the acidic environment of the endosome. This pH-dependent protonation is the key that unlocks the endosomal escape door, allowing the nucleic acid cargo to be released into the cytoplasm where it can exert its therapeutic effect.

Among the pioneering ionizable lipids that have defined the field are DLin-KC2-DMA and its successor, DLin-MC4-DMA (a close analogue of the clinically significant DLin-MC3-DMA). This guide provides an in-depth technical comparison of these two seminal lipids, exploring the subtle yet critical molecular differences that translate into significant variations in delivery potency and clinical applicability. Understanding this evolution is paramount for researchers and drug developers aiming to optimize the next generation of LNP-based medicines.

Part 1: A Tale of Two Lipids - Molecular Architecture and Physicochemical Properties

The journey from DLin-KC2-DMA to DLin-MC4-DMA is a masterclass in structure-activity relationship (SAR) studies. While both share the same dilinoleyl hydrophobic tails, which contribute to membrane fluidity and fusion, the key differentiators lie in the headgroup and the linker region connecting the headgroup to the tails.

DLin-KC2-DMA: The Ketal Linker Innovation

DLin-KC2-DMA represented a significant leap forward from its predecessors (such as DLin-DMA). Its defining feature is the incorporation of a ketal linker ([1][2]-dioxolane ring) between the hydrophobic tails and the dimethylaminoethyl headgroup.[3] This structural modification was not arbitrary; it was the result of systematic screening that identified the ketal linkage as conferring superior in vivo activity compared to simpler ether or ester linkages of that generation.[4] This innovation led to a dramatic increase in the potency of siRNA-mediated gene silencing.[4]

The pKa of DLin-KC2-DMA is approximately 6.7, placing it in a range that allows for efficient nucleic acid encapsulation at low pH and effective endosomal escape.[5] However, subsequent research suggested that a slightly lower pKa could further enhance efficacy by optimizing the balance between circulation stability and endosomal disruption.

DLin_KC2_DMA cluster_tails Dilinoleyl Tails cluster_linker Ketal Linker cluster_headgroup Headgroup Tails Two Linoleyl Chains (C18:2) Linker [1,3]-dioxolane Tails->Linker Attached to C2 Headgroup Dimethylaminoethyl Linker->Headgroup Attached to C4

Caption: Structural components of DLin-KC2-DMA.

DLin-MC4-DMA: Optimization for Peak Potency

DLin-MC4-DMA is a member of the "MC" series of lipids, which were developed to further refine the properties of DLin-KC2-DMA. While specific data on DLin-MC4-DMA is less prevalent in the literature than for its exceptionally potent sibling, DLin-MC3-DMA, they share a similar design philosophy. DLin-MC4-DMA features dual linoleoyl chains and an advanced dimethylaminobutyl headgroup.[] The key advancement in this series was the optimization of the linker and headgroup chemistry to fine-tune the lipid's apparent pKa.

DLin-MC4-DMA possesses a pKa of approximately 6.93.[1] Its close and more widely studied relative, DLin-MC3-DMA, has a pKa of 6.44.[3] This value proved to be within the optimal range of 6.2-6.5, which was identified as a critical determinant for maximizing hepatic gene-silencing in vivo.[3] This fine-tuning resulted in a lipid that is over an order of magnitude more potent than DLin-KC2-DMA for siRNA applications.[3] The unsaturated hydrocarbon chains contribute to low membrane rigidity, which facilitates the lipid rearrangement necessary for cellular uptake and endosomal release.[]

DLin_MC4_DMA cluster_tails Heptatriaconta-tetraenyl Group cluster_linker Ester Linker cluster_headgroup Headgroup Tails Two Linoleyl Chains (C18:2) Linker Pentanoate Ester Tails->Linker Esterified to Headgroup Dimethylamino Linker->Headgroup

Caption: Structural components of DLin-MC4-DMA.

Quantitative Physicochemical Comparison
PropertyDLin-KC2-DMADLin-MC4-DMA
Chemical Name 2,2-dilinoleyl-4-(2-dimethylaminoethyl)-[1][2]-dioxolane(6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate
Molecular Formula C44H81NO2C43H79NO2
Molecular Weight 656.1 g/mol 642.1 g/mol
Apparent pKa ~6.7~6.93[1]
Key Structural Feature Ketal ([1][2]-dioxolane) linkerEster linker, optimized headgroup

Part 2: Mechanism of Action - The Endosomal Escape Hypothesis

The therapeutic efficacy of an LNP formulation is fundamentally dependent on its ability to deliver its payload to the cell cytoplasm. This process hinges on the pH-responsive nature of the ionizable lipid.

  • Formulation & Encapsulation (pH ~4.0): During formulation in an acidic buffer, the tertiary amine of the ionizable lipid is protonated, conferring a positive charge. This allows it to electrostatically complex with the negatively charged phosphate backbone of the siRNA or mRNA, driving efficient encapsulation.

  • Systemic Circulation (pH 7.4): Upon injection into the bloodstream, the LNP is buffered to physiological pH. As this is above the lipid's pKa, the amine group is deprotonated, rendering the LNP surface nearly neutral. This "stealth" characteristic is crucial for reducing clearance by the reticuloendothelial system and minimizing nonspecific interactions with blood components, thereby extending circulation half-life.

  • Cellular Uptake & Endosomal Acidification (pH 7.4 → 5.0): LNPs are typically taken up by cells via endocytosis. Inside the cell, the endosome matures and its internal pH progressively drops from ~6.5 to ~5.0.

  • Endosomal Escape (pH < pKa): As the endosomal pH drops below the lipid's pKa, the amine headgroup again becomes protonated and strongly cationic. This leads to the critical event: the positively charged ionizable lipids are thought to form ion pairs with anionic lipids (e.g., phosphatidylserine) present in the endosomal membrane. This interaction disrupts the membrane's bilayer structure, potentially forming non-bilayer hexagonal (HII) phases, which leads to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm.[4]

The lower, more optimized pKa of the MC3/MC4 generation of lipids means that this cationic "switch" occurs more sharply and effectively within the pH range of a maturing endosome, leading to more efficient cargo release compared to DLin-KC2-DMA.

Endosomal_Escape Formulation 1. Formulation (pH 4.0) Lipid is Cationic (+) siRNA complexes Circulation 2. Circulation (pH 7.4) Lipid is Neutral Stable LNP Formulation->Circulation Buffering Uptake 3. Endocytosis (pH drops) Circulation->Uptake Cellular Uptake Escape 4. Endosomal Escape (pH < 6.5) Lipid becomes Cationic (+) Membrane Disruption Uptake->Escape Endosome Acidification Release 5. Cytoplasmic Release of siRNA Escape->Release Payload Delivery

Caption: The pH-dependent mechanism of LNP-mediated delivery.

Part 3: Head-to-Head - Comparative Performance in Preclinical Models

The structural refinements from DLin-KC2-DMA to DLin-MC4-DMA (and its close relative DLin-MC3-DMA) translate directly into superior performance for siRNA delivery, particularly to the liver.

Performance MetricDLin-KC2-DMADLin-MC4-DMA / DLin-MC3-DMACausality Behind the Difference
siRNA Gene Silencing Potency High (ED50 ~0.02 mg/kg in rodents)[4]Very High (ED50 < 0.01 mg/kg in rodents; ~10x more potent than KC2)[3]The optimized pKa of the MC series (~6.44) is superior for facilitating endosomal escape compared to the pKa of KC2 (~6.7).[3]
Primary Target Organ Liver, Antigen-Presenting Cells (APCs)[5]Primarily LiverBoth lipid classes, when formulated in LNPs of ~80-100 nm, are readily taken up by hepatocytes.
Cargo Specificity Potent for siRNA; also effective for pDNA delivery, sometimes outperforming MC3.[7][8]Highly optimized for siRNA; efficacy for other cargos like pDNA can be lower than KC2.[7][9]The ideal physicochemical properties for endosomal release can vary between the smaller, rigid siRNA and larger, more flexible pDNA.
Toxicity Profile Generally well-tolerated; low toxicity to APCs.[10][11]Well-tolerated. The ester linkage in MC3 is designed for biodegradability, potentially improving long-term safety.[3]The ionizable nature of both lipids is key to their improved safety over permanently cationic lipids. Biodegradable linkers can further enhance clearance.

Part 4: Experimental Protocol - Comparative In Vivo Efficacy Study

This protocol outlines a self-validating system to directly compare the in vivo gene silencing efficacy of LNP-siRNA formulations using DLin-KC2-DMA and DLin-MC4-DMA.

Objective: To determine the median effective dose (ED50) for hepatic gene silencing of Factor VII (F7) in mice using LNP-siRNA formulations prepared with either DLin-KC2-DMA or DLin-MC4-DMA.

Materials:

  • Ionizable Lipids: DLin-KC2-DMA, DLin-MC4-DMA

  • Helper Lipids: Dipalmitoylphosphatidylcholine (DSPC), Cholesterol

  • PEG Lipid: PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Nucleic Acid: siRNA targeting mouse Factor VII (siF7), Control siRNA (scrambled sequence)

  • Buffers: 25 mM Acetate Buffer (pH 4.0), Phosphate-Buffered Saline (PBS, pH 7.4)

  • Animal Model: C57BL/6 mice, 8-10 weeks old

  • Equipment: Microfluidic mixing device (e.g., NanoAssemblr), Dynamic Light Scattering (DLS) instrument, Fluorometer with RiboGreen reagent.

Methodology
  • Lipid Stock Preparation:

    • Prepare separate 10 mM stock solutions in absolute ethanol for DLin-KC2-DMA, DLin-MC4-DMA, DSPC, Cholesterol, and PEG-DMG.

    • Create two final lipid mixes in ethanol with a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-DMG). One mix will contain DLin-KC2-DMA and the other DLin-MC4-DMA.

  • LNP Formulation (Microfluidic Mixing):

    • Dissolve siF7 in 25 mM acetate buffer (pH 4.0) to a concentration of 0.5 mg/mL.

    • Set the flow rate ratio on the microfluidic mixer to 3:1 (Aqueous:Ethanol).

    • Inject the aqueous siRNA solution into one inlet and one of the ethanol lipid mixes into the other.

    • Collect the nascent LNP solution. Repeat the process for the second lipid mix.

  • LNP Characterization (Self-Validation):

    • Dialysis: Dialyze the LNP solutions against PBS (pH 7.4) for at least 18 hours to remove ethanol and buffer exchange.

    • Size & Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS. A target size is 70-100 nm with a PDI < 0.2.

    • Encapsulation Efficiency: Perform a RiboGreen assay. Measure fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100). Efficiency should be >90%.

    • Trustworthiness Check: Formulations that do not meet these specifications should be discarded and re-formulated.

  • In Vivo Study Execution:

    • Dose Groups: For each LNP type (KC2 and MC4), prepare serial dilutions in sterile PBS to achieve doses of 0.003, 0.01, 0.03, and 0.1 mg/kg. Include a PBS control group and a control siRNA group.

    • Administration: Administer a single dose to mice (n=5 per group) via intravenous (tail vein) injection.

    • Sample Collection: At 48 hours post-injection, collect blood via cardiac puncture to isolate serum.

  • Efficacy Assessment:

    • Protein Quantification: Measure the concentration of Factor VII protein in the serum using a commercially available ELISA kit.

    • Data Analysis: For each LNP type, plot the percentage of remaining Factor VII protein against the log of the siRNA dose. Use a nonlinear regression (sigmoidal dose-response) to calculate the ED50 for each formulation.

Experimental_Workflow cluster_prep Preparation node_prep node_prep node_form node_form node_char node_char node_vivo node_vivo node_anal node_anal A1 Lipid Stock Prep (KC2 & MC4 Mixes) B Microfluidic Mixing (Formulation) A1->B A2 siRNA Prep (pH 4.0 Buffer) A2->B C LNP Characterization - Size (DLS) - Encapsulation (RiboGreen) B->C D In Vivo Dosing (IV Injection in Mice) C->D E Sample Collection (Serum at 48h) D->E F Efficacy Analysis (Factor VII ELISA) E->F G ED50 Calculation F->G

Caption: Workflow for comparative in vivo efficacy testing.

Conclusion

The evolution from DLin-KC2-DMA to DLin-MC4-DMA marks a pivotal advancement in the field of siRNA delivery. While both are highly effective ionizable lipids, DLin-MC4-DMA and its analogues represent a more refined generation, engineered with an optimized pKa that significantly enhances in vivo potency for hepatic gene silencing. This was achieved through meticulous SAR studies focusing on the linker and headgroup regions of the lipid.

For researchers in drug development, the choice between these lipids is application-dependent. DLin-MC4-DMA (or more commonly, the clinically validated DLin-MC3-DMA) is the superior choice for siRNA applications targeting the liver due to its unparalleled potency. However, the unexpected high efficacy of DLin-KC2-DMA for other nucleic acid cargos, such as plasmid DNA, serves as a critical reminder that the "optimal" lipid is not universal.[7] A deep understanding of these core structural and mechanistic differences is therefore essential for rationally designing and developing safe and effective nucleic acid therapies.

References

  • Kulkarni, J.A., et al. (2017). Design of lipid nanoparticles for in vitro and in vivo delivery of plasmid DNA. Nanomedicine: Nanotechnology, Biology, and Medicine, 13(5), 1377-1387. [Link]

  • Leung, A.K., et al. (2022). In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression. Journal of Controlled Release, 345, 402-413. [Link]

  • Leung, A. K., et al. (2022). In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression. PubMed. [Link]

  • DC Chemicals. Dlin-MC4-DMA. [Link]

  • Akinc, A., et al. (2013). Advances in Lipid Nanoparticles for siRNA Delivery. Molecular Therapy, 21(9), 1357-1364. [Link]

  • Kulkarni, J. A., et al. (2017). Design of lipid nanoparticles for in vitro and in vivo delivery of plasmid DNA. Nanomedicine: Nanotechnology, Biology, and Medicine. [Link]

  • Kariko, K., et al. (2014). DLIN-KC2-DMA lipid nanoparticle delivery of modified polynucleotides.
  • Li, S. D., & Huang, L. (2010). Designer Lipids Advance Systemic siRNA Delivery. Molecular Therapy, 18(7), 1256–1257. [Link]

  • Leung, A. K., et al. (2022). In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression. ResearchGate. [Link]

  • Basha, G., et al. (2011). Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells. ResearchGate. [Link]

Sources

The Pivotal Role of DLin-MC4-DMA in Nucleic Acid Delivery: An In-Depth Technical Guide to Headgroup Chemistry and Linker Length Optimization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-viral gene delivery, lipid nanoparticles (LNPs) have emerged as a clinically validated and versatile platform, revolutionizing the therapeutic potential of nucleic acids. At the heart of these sophisticated delivery vehicles lies the ionizable cationic lipid, a component meticulously engineered to navigate the complex journey from administration to cytosolic delivery. Among the pioneering ionizable lipids, DLin-MC4-DMA stands out for its integral role in the advancement of siRNA therapeutics. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the DLin-MC4-DMA headgroup chemistry and the critical influence of its linker length on the physicochemical properties and biological efficacy of LNPs.

The Architectural Significance of DLin-MC4-DMA in LNP-mediated Delivery

DLin-MC4-DMA, chemically known as (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 5-(dimethylamino)pentanoate, is a synthetic ionizable lipid that has been instrumental in the successful delivery of small interfering RNA (siRNA)[1][2]. Its structure is a testament to rational drug delivery design, comprising three key functional domains: a tertiary amine headgroup, a linker, and two unsaturated hydrophobic tails. This tripartite architecture is fundamental to the dual challenges of nucleic acid encapsulation and endosomal escape.

The tertiary amine headgroup of DLin-MC4-DMA is the cornerstone of its pH-responsive behavior. At an acidic pH, characteristic of the LNP formulation environment and the late endosome, the amine becomes protonated, conferring a positive charge to the lipid. This positive charge is crucial for the electrostatic complexation with the negatively charged phosphate backbone of nucleic acids, driving their encapsulation within the LNP core. Conversely, at physiological pH (around 7.4), the headgroup is largely deprotonated and neutral, which is believed to reduce toxicity and non-specific interactions in the systemic circulation. The pKa of the ionizable lipid, the pH at which 50% of the molecules are ionized, is a critical parameter. For DLin-MC4-DMA, the pKa is approximately 6.93[1][2]. This value is finely tuned to ensure efficient nucleic acid binding during formulation at a lower pH and to facilitate the crucial endosomal escape mechanism upon cellular uptake.

The hydrophobic tails, composed of two linoleyl chains, provide the necessary lipophilicity for the lipid to integrate into the lipid nanoparticle structure. The presence of unsaturation in these alkyl chains introduces kinks, which are thought to enhance the fusogenicity of the LNP with the endosomal membrane, a critical step for the release of the nucleic acid cargo into the cytoplasm[3].

cluster_LNP Lipid Nanoparticle (LNP) Core cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cell siRNA siRNA LNP_neutral LNP with Neutral DLin-MC4-DMA Endocytosis Endocytosis LNP_neutral->Endocytosis Cellular Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome Cytosol Cytosol Endosome->Cytosol Endosomal Escape (siRNA Release) caption Figure 1. Cellular uptake and endosomal escape pathway of a DLin-MC4-DMA LNP.

Caption: Figure 1. Cellular uptake and endosomal escape pathway of a DLin-MC4-DMA LNP.

The Unseen Modulator: Impact of Linker Length on LNP Performance

The linker region of an ionizable lipid, which connects the hydrophilic headgroup to the hydrophobic tails, is a critical determinant of the physicochemical properties and biological activity of the resulting LNP. While often overlooked, subtle changes in linker length and composition can have profound effects on pKa, encapsulation efficiency, and ultimately, in vivo potency. The DLin-MCx-DMA series of lipids, where 'x' denotes the number of carbon atoms in the linker (e.g., DLin-MC2-DMA, DLin-MC3-DMA, and DLin-MC4-DMA), provides a valuable framework for understanding these structure-activity relationships.

Recent studies have highlighted that the linker segment can modulate the pKa of the LNP, which in turn influences the efficiency of endosomal escape[4]. The flexibility and length of the linker can affect the presentation of the ionizable headgroup at the LNP surface, influencing its interaction with the endosomal membrane. A study investigating a library of ionizable lipids with different biodegradable linkers demonstrated that minor structural changes in this region could radically influence the in vivo biodistribution of the LNPs[4]. Specifically, the use of amide and urea linkers was shown to modulate the LNPs' pKa, leading to improved specificity for lung transfection[4].

While a direct head-to-head comparison of the DLin-MCx-DMA series with systematically varied linker lengths is not extensively available in the public literature, the principles derived from broader studies on ionizable lipid design are applicable. It is hypothesized that increasing the linker length may alter the pKa of the ionizable lipid by affecting the local microenvironment of the amine headgroup. This, in turn, can impact the optimal pH for endosomal escape.

Quantitative Analysis of LNP Formulations

The performance of an LNP formulation is highly dependent on the molar ratios of its lipid components. A typical formulation includes the ionizable lipid, a helper lipid (such as distearoylphosphatidylcholine - DSPC), cholesterol, and a PEGylated lipid to control particle size and prevent aggregation.

Ionizable LipidHelper Lipid (molar %)Cholesterol (molar %)PEG-Lipid (molar %)Encapsulation Efficiency (%)In Vivo Efficacy (Relative Knockdown)Reference
DLin-MC3-DMA1038.51.588 - 90Baseline[5]
ALC-03151038.51.566 - 782-10 fold higher than MC3[5]

Table 1: Comparative Analysis of LNP Formulations. This table presents a comparison of LNP formulations containing DLin-MC3-DMA and ALC-0315, highlighting differences in encapsulation efficiency and in vivo efficacy for siRNA delivery[5]. While not a direct comparison of the DLin-MCx-DMA series, it underscores the significant impact of the ionizable lipid on LNP performance.

Experimental Protocols

Synthesis of DLin-MC4-DMA

The synthesis of DLin-MC4-DMA generally involves a multi-step process that includes esterification and amination reactions[]. A generalized synthetic scheme is as follows:

  • Esterification: Linoleic acid is reacted with a suitable alcohol to form a linoleic acid ester. This step often requires a catalyst and precise control of reaction conditions to ensure high yield and purity[].

  • Amination: The resulting linoleic acid ester is then reacted with 5-(dimethylamino)pentanoic acid to introduce the dimethylamino headgroup and the C4 linker, yielding DLin-MC4-DMA[]. This step also requires careful optimization of temperature, time, and pH[].

Linoleic_Acid Linoleic Acid Esterification Esterification Linoleic_Acid->Esterification Alcohol Alcohol Alcohol->Esterification Linoleic_Ester Linoleic Acid Ester Esterification->Linoleic_Ester Amination Amination Linoleic_Ester->Amination DMA_Pentanoic_Acid 5-(dimethylamino)pentanoic acid DMA_Pentanoic_Acid->Amination DLin_MC4_DMA DLin-MC4-DMA Amination->DLin_MC4_DMA caption Figure 2. Generalized synthetic workflow for DLin-MC4-DMA.

Caption: Figure 2. Generalized synthetic workflow for DLin-MC4-DMA.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for the formulation of LNPs with controlled size and polydispersity.

Materials:

  • DLin-MC4-DMA (or other ionizable lipid) in ethanol

  • DSPC in ethanol

  • Cholesterol in ethanol

  • PEG-lipid in ethanol

  • Nucleic acid (e.g., siRNA, mRNA) in an acidic aqueous buffer (e.g., sodium acetate, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve the individual lipid components (DLin-MC4-DMA, DSPC, cholesterol, and PEG-lipid) in absolute ethanol to achieve the desired stock concentrations. Ensure complete dissolution.

  • Prepare Nucleic Acid Solution: Dissolve the nucleic acid in the acidic aqueous buffer.

  • Combine Lipid Components: Mix the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid) to create the final lipid mixture in ethanol.

  • Microfluidic Mixing: Set up the microfluidic mixing system. Load the lipid mixture into one syringe and the nucleic acid solution into another.

  • Initiate Mixing: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase). The rapid mixing of the two streams induces the self-assembly of the LNPs.

  • Dialysis: The resulting LNP dispersion is then dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This step is crucial for neutralizing the LNP surface charge.

  • Sterilization and Characterization: The dialyzed LNPs are typically sterile-filtered through a 0.22 µm filter and then characterized for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

cluster_inputs Input Solutions Lipid_Ethanol Lipid Mixture (in Ethanol) Microfluidic_Mixer Microfluidic Mixer Lipid_Ethanol->Microfluidic_Mixer NA_Aqueous Nucleic Acid (in Acidic Buffer) NA_Aqueous->Microfluidic_Mixer Dialysis Dialysis (pH 7.4) Microfluidic_Mixer->Dialysis Self-Assembly Characterization Characterization (Size, PDI, Zeta, EE) Dialysis->Characterization Final_LNPs Final LNP Formulation Characterization->Final_LNPs caption Figure 3. Experimental workflow for LNP formulation using microfluidics.

Caption: Figure 3. Experimental workflow for LNP formulation using microfluidics.

Conclusion and Future Perspectives

DLin-MC4-DMA and its analogs have been pivotal in demonstrating the potential of LNP-mediated nucleic acid delivery. The intricate interplay between the headgroup chemistry and linker length of the ionizable lipid is a critical determinant of the success of these delivery systems. While the field has made significant strides, a deeper, more systematic investigation into the structure-activity relationships of the linker domain is warranted. Future research should focus on the synthesis and parallel evaluation of ionizable lipids with systematically varied linker lengths and compositions. Such studies will provide invaluable data for the rational design of next-generation ionizable lipids with enhanced potency, improved safety profiles, and potentially, tissue-specific delivery capabilities. The continued refinement of these key lipid components will undoubtedly unlock the full therapeutic promise of nucleic acid-based medicines.

References

  • Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells. (n.d.). PMC. [Link]

  • DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice. (2023). National Center for Biotechnology Information. [Link]

  • Ferraresso, M., et al. (2022).
  • Lee, S. M., et al. (2025). Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design.
  • Kim, M., et al. (2024). Influence of ionizable lipid tail length on lipid nanoparticle delivery of mRNA of varying length.
  • Kim, M., et al. (2024). Influence of ionizable lipid tail length on lipid nanoparticle delivery of mRNA of varying length. PMC. [Link]

  • Mitchell Lab. (2024). Influence of ionizable lipid tail length on lipid nanoparticle delivery of mRNA of varying length. [Link]

  • LNP optimization and structure-activity relationship (SAR) study of cationic lipids for mRNA delivery. (n.d.). ResearchGate. [Link]

  • Exploring the Effects of Incorporating Different Bioactive Phospholipids into Messenger Ribonucleic Acid Lipid Nanoparticle (mRNA LNP) Formulations. (n.d.). ACS Publications. [Link]

  • High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery. (2024). National Center for Biotechnology Information. [Link]

  • Dlin-MC4-DMA|Ionizable Lipid for LNP. (n.d.). DC Chemicals. [Link]

  • Impact of Ionizable Lipid Variation on the Immunogenicity of Lipid Nanoparticles. (2025).
  • PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery. (n.d.). Royal Society of Chemistry. [Link]

  • Enhancing stability and fusogenicity of lipid nanoparticles for mRNA delivery. (2025). ACS Fall 2025. [Link]

  • Park, S., et al. (2026). Effect of Ionizable Lipid Head and Tail Group Modification on mRNA Delivery Efficiency.
  • Revealing a Correlation between Structure and in vitro activity of mRNA Lipid Nanoparticles. (2024). bioRxiv.
  • Innovative lipids for your nucleic acid delivery research. (2022). Avanti Polar Lipids. [Link]

  • Correlating the Structure and Gene Silencing Activity of Oligonucleotide-Loaded Lipid Nanoparticles Using Small-Angle X. (2023). eScholarship.org. [Link]

  • Lipid Nanoparticle Freight Comparison. (2023). Centre for Blood Research. [Link]

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Methodological & Application

Application Note: DLin-MC4-DMA Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the formulation, assembly, and characterization of Lipid Nanoparticles (LNPs) utilizing DLin-MC4-DMA , an ionizable cationic lipid structurally analogous to the clinical standard DLin-MC3-DMA. While DLin-MC3-DMA utilizes a butyrate linker, DLin-MC4-DMA features a pentanoate linker , resulting in a distinct apparent pKa (~6.5 – 6.9) that influences ionization behavior, encapsulation efficiency, and endosomal release kinetics.

This protocol is optimized for encapsulating siRNA and mRNA payloads using microfluidic mixing or ethanol dilution. It addresses the specific physicochemical properties of MC4 to ensure high encapsulation efficiency (>90%) and monodisperse particle size (60–100 nm).

Scientific Background & Mechanism

The DLin-MC4-DMA Advantage

DLin-MC4-DMA ((6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 5-(dimethylamino)pentanoate) belongs to the dilinoleyl class of ionizable lipids.[] Its primary function is to bind anionic nucleic acids during formulation (low pH) and facilitate endosomal escape intracellularly (acidic pH).

  • pKa Shift: The extended linker in MC4 typically results in a slightly higher pKa compared to MC3 (~6.4). This requires precise pH control during the aqueous buffer preparation to ensure full protonation during particle formation.

  • Mechanism: Upon endocytosis, the endosomal pH drops (pH 6.5

    
     5.0). The tertiary amine of DLin-MC4-DMA becomes protonated, interacting with the anionic endosomal membrane lipids (like phosphatidylserine), promoting membrane fusion and cytosolic release of the payload.
    
Mechanism of Action Diagram

EndosomalEscape LNP_Ext LNP (Neutral Surface) pH 7.4 Uptake Cellular Uptake (Endocytosis) LNP_Ext->Uptake ApoE Binding Endosome_Early Early Endosome pH ~6.5 Uptake->Endosome_Early Endosome_Late Late Endosome pH ~5.5 (MC4 Protonation) Endosome_Early->Endosome_Late ATPase Pump Fusion Lipid Mixing & Membrane Disruption Endosome_Late->Fusion Ion Pair Formation (MC4(+) + Anionic Lipids(-)) Release Cytosolic Release (Translation/Silencing) Fusion->Release Payload Escape

Caption: Mechanism of DLin-MC4-DMA mediated endosomal escape. The pH drop drives protonation of the MC4 headgroup, triggering fusion with the endosomal membrane.

Material Preparation

Reagents & Equipment
ComponentSpecificationRecommended Supplier
Ionizable Lipid DLin-MC4-DMACayman Chemical / Avanti
Helper Lipid DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)Avanti Polar Lipids
Sterol Cholesterol (Sheep Wool, >98%)Sigma-Aldrich / Avanti
PEG-Lipid DMG-PEG2000 or DSPE-PEG2000NOF / Avanti
Payload mRNA (CleanCap) or siRNATriLink / IDT
Aqueous Buffer 25mM Sodium Acetate (pH 4.[2]0)In-house / Sigma
Solvent Ethanol (Absolute, 200 Proof)Sigma-Aldrich
Device Microfluidic Mixer (e.g., NanoAssemblr)Precision NanoSystems
Lipid Molar Ratios

The standard reference formulation (comparable to Onpattro™) is used, but DLin-MC4-DMA replaces MC3.

Molar Ratio: 50 : 10 : 38.5 : 1.5 (DLin-MC4-DMA : DSPC : Cholesterol : PEG-Lipid)[3]

Calculation Table (Example for 1 mL Total Formulation at 10 mg/mL Total Lipid): Note: Molecular weights (MW) are approximate; verify with your specific lot CoA.

ComponentMol %MW ( g/mol )Mass FractionMass (mg) for 10mg Total
DLin-MC4-DMA 50~656.1~57%5.70
DSPC 10790.15~14%1.40
Cholesterol 38.5386.65~26%2.60
DMG-PEG2000 1.52509.2~3%0.30

Experimental Protocol

Workflow Overview

LNP_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assembly cluster_2 Phase 3: Processing Lipids Dissolve Lipids in Ethanol (Total Lipid Conc: 10-12.5 mM) Mixing Microfluidic Mixing FRR 3:1 (Aq:Org) TFR 12 mL/min Lipids->Mixing Organic Phase RNA Dilute RNA in Acetate Buffer pH 4.0 RNA->Mixing Aqueous Phase Dilution Initial Dilution (Optional: 1x vol PBS) Mixing->Dilution Dialysis Dialysis / TFF vs PBS pH 7.4 (Remove EtOH & Neutralize) Dilution->Dialysis Filter Sterile Filtration 0.2 µm PES Dialysis->Filter

Caption: Step-by-step LNP generation workflow from phase preparation to final sterile filtration.

Step-by-Step Procedure
Step 1: Stock Preparation[4]
  • Lipid Mix: Dissolve individual lipids in ethanol. Combine them at the 50:10:38.5:1.5 molar ratio.

    • Target Concentration: The final lipid concentration in the ethanol stream should be 10 mM (or 12.5 mM depending on desired N/P ratio).

  • RNA Preparation: Thaw RNA on ice. Dilute in 25 mM Sodium Acetate (pH 4.0) .

    • Target Concentration: Calculate based on the N/P ratio (Nitrogen-to-Phosphate ratio).

    • Standard N/P: 6 (This typically requires an RNA concentration ~0.17 mg per mg of total lipid, but calculate strictly using moles of amine in MC4 vs moles of phosphate in RNA).

Step 2: Microfluidic Mixing (Nucleation)
  • Instrument: NanoAssemblr Ignite or similar.

  • Flow Rate Ratio (FRR): 3:1 (Aqueous : Organic).

  • Total Flow Rate (TFR): 12 mL/min (for small scale < 5 mL).

  • Procedure:

    • Load syringes ensuring no bubbles.

    • Execute mixing. The acidic buffer protonates DLin-MC4-DMA (pKa ~6.9), making it positively charged to electrostatically bind the negative RNA backbone.

    • Collect the output (approx. 25% Ethanol).

Step 3: Downstream Processing (Stabilization)
  • Dilution (Immediate): If not dialyzing immediately, dilute the output 1:1 with PBS (pH 7.4) or additional Acetate buffer to stabilize the particles, though rapid pH neutralization is preferred for MC4 to prevent fusion events.

  • Dialysis:

    • Use a 10k - 20k MWCO dialysis cassette (Slide-A-Lyzer).

    • Dialyze against 1x PBS (pH 7.4) for 2 hours at Room Temperature, then move to fresh PBS at 4°C overnight.

    • Why? This removes ethanol and raises the pH. As pH > pKa (7.4 > 6.9), the MC4 lipid becomes neutral, forming the dense hydrophobic core characteristic of mature LNPs.

  • Concentration (Optional): Use Amicon Ultra Centrifugal Filters (10k - 30k MWCO) if higher concentration is required.

Step 4: Sterile Filtration
  • Pass the final LNP solution through a 0.2 µm PES or PVDF syringe filter .

  • Note: If back-pressure is high, the particles may be aggregated. Do not force.

Quality Control (QC) & Characterization

ParameterMethodAcceptance CriteriaNotes
Particle Size Dynamic Light Scattering (DLS)60 – 100 nmZ-Average. >120nm suggests aggregation.
Polydispersity DLS (PDI)< 0.20< 0.1 is ideal for clinical grade.
Encapsulation Efficiency RiboGreen Assay (+/- Triton X-100)> 85%Compare fluorescence of lysed vs. unlysed samples.
pKa Determination TNS Fluorescence Assay6.5 – 7.0Critical to verify lipid identity and lot quality.
Zeta Potential ELS (in 10mM NaCl/HEPES)-10 to +10 mVNear neutral at physiological pH prevents clearance.

Troubleshooting Guide

Problem: Low Encapsulation Efficiency (< 80%)

  • Cause: pH of acetate buffer was too high (MC4 not fully protonated).

  • Fix: Verify Acetate buffer is pH 4.0. Ensure DLin-MC4-DMA stock is not degraded (oxidized).

  • Cause: N/P ratio too low.

  • Fix: Increase N/P ratio to 8 or 10.

Problem: Large Particle Size (> 150 nm) or Aggregation

  • Cause: Mixing speed too slow or Ethanol removal too slow.

  • Fix: Increase TFR to 12-15 mL/min. Dilute output immediately with buffer to reduce ethanol concentration below critical aggregation concentration.

  • Cause: Buffer incompatibility.

  • Fix: Ensure PBS is used for dialysis; avoid divalent cations (Ca2+, Mg2+) during the assembly phase.

References

  • Jayaraman, M., et al. (2012). Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. Angewandte Chemie International Edition. (Foundational paper for DLin-M-C3-DMA series design principles).
  • Kulkarni, J. A., et al. (2018).
  • Hassett, K. J., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids.[][3][5][6] (Discusses impact of pKa and lipid structure on tissue specificity).

  • Avanti Polar Lipids. Lipid Nanoparticle Formulation Division: Technical Notes. Available at: [Link]

Sources

Mastering siRNA Encapsulation: A Detailed Guide to Calculating the N/P Ratio for DLin-MC3-DMA-Based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the N/P Ratio in LNP-siRNA Formulation

The advent of RNA interference (RNAi) therapeutics has marked a new era in precision medicine. At the forefront of this revolution are lipid nanoparticles (LNPs), which have emerged as the most clinically advanced platform for the systemic delivery of small interfering RNA (siRNA).[1] Among the various components that constitute these sophisticated delivery vehicles, the ionizable cationic lipid DLin-MC3-DMA is a cornerstone, renowned for its role in the FDA-approved LNP-siRNA therapeutic, Onpattro.[2][3] The success of a DLin-MC3-DMA-based LNP formulation hinges on a delicate balance of its components, and arguably one of the most critical parameters to control is the N/P ratio.

The N/P ratio is defined as the molar ratio of the nitrogen atoms (N) in the ionizable lipid to the phosphate groups (P) of the siRNA cargo.[4] This ratio governs the electrostatic interactions that are fundamental to the encapsulation of the negatively charged siRNA by the positively chargeable DLin-MC3-DMA. An optimized N/P ratio is paramount for achieving high encapsulation efficiency, ensuring the stability of the resulting nanoparticles, and ultimately dictating the in vivo efficacy and safety profile of the therapeutic.[5][6] Deviations from the optimal ratio can lead to poorly formed particles, reduced gene silencing activity, or potential toxicity.[5]

This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational principles and a detailed, step-by-step protocol for the accurate calculation of the N/P ratio in the preparation of DLin-MC3-DMA-siRNA LNPs.

The "Why": Causality Behind N/P Ratio Optimization

The choice of a specific N/P ratio is not arbitrary; it is a carefully considered decision that influences the physicochemical properties and biological performance of the LNPs. Here, we delve into the causal relationships that underscore the importance of this parameter.

  • Encapsulation Efficiency: At a low pH during the formulation process (typically pH 4-5), the tertiary amine of DLin-MC3-DMA becomes protonated, conferring a positive charge.[7][8] This positive charge facilitates strong electrostatic interactions with the negatively charged phosphate backbone of the siRNA, driving the condensation and encapsulation of the nucleic acid within the forming lipid core. A sufficiently high N/P ratio ensures that there is an excess of positive charges to effectively neutralize and compact the siRNA, leading to high encapsulation efficiency (often exceeding 90%).[9]

  • Particle Size and Stability: The N/P ratio has a demonstrable impact on the size of the resulting LNPs. Studies have shown that as the N/P ratio increases, the average particle size tends to decrease.[9] This is attributed to more efficient charge neutralization and compaction of the siRNA, leading to a smaller, more condensed core. Particle size is a critical quality attribute, as it influences the biodistribution and cellular uptake of the LNPs.[10]

  • Surface Charge and Biological Interactions: While the core of the LNP is formed through charge interactions, the overall surface charge of the LNP at physiological pH (around 7.4) is designed to be near-neutral. This is a key feature of ionizable lipids like DLin-MC3-DMA, which have a pKa of approximately 6.44.[7] At physiological pH, the lipid is largely deprotonated, resulting in a particle with a slightly negative or neutral zeta potential.[9] This helps to minimize non-specific interactions with blood components and reduces toxicity. However, the N/P ratio can still subtly influence the surface properties. An excessively high N/P ratio could lead to a more positively charged surface, even at neutral pH, potentially increasing cytotoxicity and altering the pharmacokinetic profile.[4][6]

  • Endosomal Escape: Upon endocytosis into a target cell, the acidic environment of the endosome (pH 5.5-6.5) again protonates the DLin-MC3-DMA. This charge reversal is hypothesized to facilitate the disruption of the endosomal membrane through interactions with anionic lipids, allowing the encapsulated siRNA to escape into the cytoplasm where it can engage with the RNAi machinery. The N/P ratio can influence the charge density within the LNP core, which may in turn affect the efficiency of this crucial endosomal escape step.

Protocol: Calculating the N/P Ratio for DLin-MC3-DMA siRNA Encapsulation

This protocol provides a detailed, step-by-step methodology for calculating the required amount of DLin-MC3-DMA to achieve a desired N/P ratio for a given amount of siRNA.

Prerequisite Data

Before beginning the calculation, you will need the following information, which is summarized in the table below for easy reference.

ParameterValueSource / Notes
Molar Mass of DLin-MC3-DMA 642.11 g/mol This value is widely cited by chemical suppliers and databases such as PubChem.[1][5][11][12][13]
Number of Nitrogen Atoms per DLin-MC3-DMA Molecule 1DLin-MC3-DMA has a single tertiary amine group.
Average Molar Mass of an siRNA Duplex ~13,300 g/mol This is a commonly used average for a typical ~21 base pair siRNA duplex.[] For higher precision, the exact molar mass should be calculated from the siRNA sequence.
Number of Phosphate Groups per siRNA Duplex (Number of base pairs x 2) - 2For a standard 21 bp siRNA, this is (21 x 2) - 2 = 40 phosphate groups. Each base is associated with one phosphate group in the backbone, and a duplex has two strands. The terminal nucleotides at the 3' ends typically do not have a phosphate group in the phosphodiester linkage. For simplicity in many protocols, the number of bases is used as a close approximation for the number of phosphate groups.
Average Molar Mass of a single RNA nucleotide monophosphate ~339.5 g/mol This is an average value.[15]
Step-by-Step Calculation

The following workflow illustrates the logical steps to determine the necessary mass of DLin-MC3-DMA.

N_P_Calculation_Workflow cluster_siRNA Step 1: Calculate Moles of Phosphate (P) cluster_N Step 2: Calculate Moles of Nitrogen (N) cluster_MC3 Step 3: Calculate Mass of DLin-MC3-DMA siRNA_mass Start with Mass of siRNA (e.g., 1 mg) siRNA_moles Calculate Moles of siRNA (Mass / Molar Mass) siRNA_mass->siRNA_moles phosphate_moles Calculate Moles of Phosphate (Moles of siRNA x Phosphate groups per siRNA) siRNA_moles->phosphate_moles nitrogen_moles Calculate Required Moles of Nitrogen (Moles of Phosphate x Target N/P Ratio) phosphate_moles->nitrogen_moles target_NP Define Target N/P Ratio (e.g., 6:1) mc3_moles Calculate Moles of DLin-MC3-DMA (Moles of Nitrogen / N atoms per molecule) nitrogen_moles->mc3_moles mc3_mass Calculate Required Mass of DLin-MC3-DMA (Moles of DLin-MC3-DMA x Molar Mass) mc3_moles->mc3_mass LNP_Formulation_Workflow cluster_prep Phase 1: Preparation of Stock Solutions cluster_mixing Phase 2: Microfluidic Mixing cluster_purification Phase 3: Purification and Characterization siRNA_prep Prepare siRNA Solution (e.g., 1 mg/mL in 50 mM Citrate Buffer, pH 4.0) lipid_prep Prepare Lipid Stock Solution in Ethanol (DLin-MC3-DMA, DSPC, Cholesterol, DMG-PEG 2000) load_syringes Load siRNA and Lipid solutions into separate syringes microfluidic_device Pump solutions through a microfluidic mixer (e.g., at a 3:1 aqueous:organic flow rate ratio) load_syringes->microfluidic_device collect_lnp Collect the resulting LNP dispersion microfluidic_device->collect_lnp dialysis Dialyze against PBS (pH 7.4) to remove ethanol and raise pH collect_lnp->dialysis characterization Characterize LNPs for size, zeta potential, and encapsulation efficiency dialysis->characterization

Figure 2: General workflow for the formulation of siRNA-LNPs.
Materials
  • DLin-MC3-DMA

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • siRNA of interest

  • Absolute Ethanol (200 proof)

  • Citrate Buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device and syringe pumps

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure
  • Prepare the siRNA Solution (Aqueous Phase):

    • Dissolve the lyophilized siRNA in 50 mM citrate buffer (pH 4.0) to a desired concentration (e.g., 0.2 mg/mL). The acidic pH is crucial for the protonation of DLin-MC3-DMA. [16]

  • Prepare the Lipid Stock Solution (Organic Phase):

    • Based on your N/P ratio calculation, determine the total mass of DLin-MC3-DMA required for your batch.

    • Using the standard molar ratio (50% DLin-MC3-DMA, 10% DSPC, 38.5% Cholesterol, 1.5% DMG-PEG 2000), calculate the required mass of the other lipids.

    • Dissolve all lipids (DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000) in absolute ethanol to achieve the final desired total lipid concentration. Ensure all lipids are fully dissolved.

  • LNP Formulation via Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the siRNA solution into one syringe and the lipid stock solution into another.

    • Pump the solutions through the microfluidic chip at a defined flow rate ratio, typically 3:1 (aqueous:organic). The rapid mixing in the microchannels facilitates the self-assembly of the LNPs.

    • Collect the resulting milky-white LNP dispersion in a sterile container.

  • Purification and Buffer Exchange:

    • Transfer the LNP dispersion to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 6 hours, with several buffer changes. This step removes the ethanol and raises the pH to a physiological level, deprotonating the DLin-MC3-DMA and stabilizing the LNPs.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to confirm a near-neutral surface charge.

    • Quantify the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay) with and without a lysing agent (e.g., Triton X-100).

Conclusion and Future Outlook

The N/P ratio is a fundamental parameter in the design and formulation of DLin-MC3-DMA-siRNA lipid nanoparticles. Its precise calculation and control are essential for producing stable, efficient, and safe nanomedicines. By understanding the underlying scientific principles and following a systematic protocol, researchers can confidently formulate LNPs with desired characteristics, paving the way for the development of the next generation of RNAi therapeutics. As the field advances, further investigations into the interplay between the N/P ratio, LNP structure, and biological activity will continue to refine the design of these powerful delivery systems.

References

  • McMillan, C., Druschitz, A., Rumbelow, S., Borah, A., Binici, B., Rattray, Z., & Perrie, Y. (2024). Tailoring lipid nanoparticle dimensions through manufacturing processes.
  • Zhang, Y., et al. (2023). Lipid-siRNA Organization Modulates the Intracellular Dynamics of Lipid Nanoparticles. ACS Nano.
  • Petrovic, M. (2024). Understanding the N/P Ratio in mRNA-LNP Complexes. NanoSphere. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49785164, Dlin-mc3-dma. Retrieved from [Link]

  • Wilson, J., et al. (2021).
  • ResearchGate. (2021). How to calculate N/P ratio? Retrieved from [Link]

  • Al-Ammari, S., et al. (2024). Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System. Pharmaceutics.
  • Gasiorek, J., et al. (2016).
  • ResearchGate. (n.d.). NP lipid:mRNA ratio dependent potency correlates with several... Retrieved from [Link]

  • Inside Therapeutics. (2024). Optimization of lipid nanoparticle formulation. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Dlin-MC3-DMA. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of siRNA-LNPs at varying N/P ratios. Retrieved from [Link]

  • Li, B., et al. (2021). Optimization of Lipid Nanoformulations for Effective mRNA Delivery. Journal of Pharmaceutical Sciences.
  • Cullis, P. R., & Hope, M. J. (2017). Lipid nanoparticle delivery systems for siRNA-based therapeutics. Journal of Controlled Release.
  • Inside Therapeutics. (2024). A complete guide to understanding Lipid nanoparticles (LNP). Retrieved from [Link]

  • Encyclopedia.pub. (2022). Polymer- and Lipid-Based siRNA Nanoparticles. Retrieved from [Link]

  • Prakash, T. P., et al. (2015). Analysis of acyclic nucleoside modifications in siRNAs finds sensitivity at position 1 that is restored by 5′-terminal phosphorylation both in vitro and in vivo. Nucleic Acid Therapeutics.
  • ResearchGate. (2022). What's the Molecular weight of siRNA? Retrieved from [Link]

  • Decker, S., et al. (2024). Buffer optimization of siRNA-lipid nanoparticles mitigates lipid oxidation and RNA-lipid adduct formation.
  • QIAGEN. (n.d.). ssRNA Mass Moles Converter. Retrieved from [Link]

  • Lee, S. H., et al. (2020). The effector mechanism of siRNA spherical nucleic acids.
  • OhioLINK. (n.d.). evaluation of synthetic methods of lipid nanoparticles. Retrieved from [Link]

  • El-Sayed, N., et al. (2023). siRNA Interaction and Transfection Properties of Polycationic Phosphorus Dendrimers. Pharmaceutics.

Sources

Application Note: Microfluidic Formulation Parameters for DLin-MC4-DMA LNPs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microfluidic Mixing Flow Rates for DLin-MC4-DMA Lipid Nanoparticles (LNPs) Content Type: Application Note & Protocol Audience: Researchers, Formulation Scientists, Drug Delivery Engineers[]

Abstract

This guide provides a technical framework for the synthesis of Lipid Nanoparticles (LNPs) utilizing the ionizable cationic lipid DLin-MC4-DMA via microfluidic mixing. While DLin-MC3-DMA (Onpattro®) is the clinical benchmark, DLin-MC4-DMA remains a critical tool in comparative screening and mechanistic studies of endosomal escape.[] This protocol defines the critical process parameters (CPPs)—specifically Flow Rate Ratio (FRR) and Total Flow Rate (TFR) —required to achieve monodisperse particles (<100 nm, PDI <0.2) with high encapsulation efficiency.[2]

Introduction & Mechanistic Basis[1][2]

The Role of DLin-MC4-DMA

DLin-MC4-DMA (Heptatriaconta-6,9,28,31-tetraen-19-yl 5-(dimethylamino)pentanoate) is an ionizable cationic lipid structurally related to the clinically approved DLin-MC3-DMA.[]

  • Key Property: It possesses an apparent pKa of approximately 6.93 (compared to ~6.44 for MC3).

  • Implication: The higher pKa means DLin-MC4-DMA retains a higher degree of protonation at neutral pH (7.4).[] While this aids in nucleic acid binding, it requires precise control over the mixing environment to prevent premature aggregation or instability during the transition from acidic mixing conditions to physiological storage conditions.

Microfluidic Self-Assembly Physics

LNP formation relies on the bottom-up self-assembly triggered by solvent displacement.[]

  • Solvent Dilution: Lipids dissolved in a water-miscible organic solvent (Ethanol) are mixed with an aqueous buffer containing the nucleic acid.

  • Polarity Shift: As the ethanol is diluted, the solubility of the hydrophobic lipid tails decreases ("supersaturation").

  • Nucleation vs. Growth: Rapid mixing favors the nucleation of many small particles over the growth of fewer large particles.

    • Slow Mixing: Leads to larger, heterogeneous particles (Ostwald ripening).

    • Fast Mixing (Microfluidics):[3] Leads to smaller, limit-size particles (kinetically trapped).[]

Critical Process Parameters (CPPs)

The two dominant variables in microfluidic LNP synthesis are the Flow Rate Ratio (FRR) and Total Flow Rate (TFR).

Flow Rate Ratio (FRR)

Definition: The volumetric ratio of the Aqueous Phase to the Organic (Ethanol) Phase.

  • Standard Setting: 3:1 (Aqueous:Organic) [4]

  • Mechanism: A 3:1 ratio results in a final ethanol concentration of 25%. This is the "sweet spot" where lipids become insoluble enough to self-assemble into nanoparticles but the ethanol content is high enough to prevent immediate aggregation/precipitation of the payload before encapsulation.

  • Impact:

    • Higher FRR (e.g., 5:1): Increases polarity faster. Often yields smaller particles but dilutes the lipid concentration, potentially lowering throughput.

    • Lower FRR (e.g., 1:1): High ethanol retention (50%). Results in larger, unstable vesicles and poor encapsulation.

Total Flow Rate (TFR)

Definition: The combined volumetric flow rate of both streams (Q_aqueous + Q_ethanol).

  • Standard Setting: 12 mL/min (for standard benchtop microfluidic chips like Staggered Herringbone Mixers).

  • Mechanism: TFR dictates the Reynolds number (Re) and mixing time.

    • Higher TFR = Higher Velocity = Faster Mixing (< 3 ms).

  • Impact:

    • Increasing TFR generally reduces particle size and PDI up to a threshold (usually ~12-15 mL/min for benchtop chips).[] Beyond this, returns diminish, and back-pressure increases.[]

Detailed Protocol: DLin-MC4-DMA LNP Synthesis[1][2]

Phase 1: Materials Preparation

A. Lipid Composition (Organic Phase) Formulate the lipid mixture in Absolute Ethanol (99.9% molecular grade) . A standard molar ratio for DLin-MC4-DMA formulations, mirroring the optimized "Onpattro" ratios, is:

ComponentMolar Ratio (%)Function
DLin-MC4-DMA 50Ionizable Lipid (Encapsulation/Endosomal Escape)
DSPC 10Structural Helper Lipid (Bilayer stability)
Cholesterol 38.5Membrane Fluidity/Stability
PEG-Lipid 1.5Steric Stabilization (Prevents aggregation)
  • Note: Total Lipid Concentration in Ethanol should typically be 10 - 15 mM .[]

B. Payload Preparation (Aqueous Phase)

  • Buffer: 25 mM Sodium Acetate or Sodium Citrate.

  • pH: 4.0 (Critical: The pH must be below the pKa of DLin-MC4-DMA [6.93] to ensure the lipid is positively charged and binds the anionic RNA).

  • Payload: siRNA or mRNA diluted to achieve a Nitrogen-to-Phosphate (N/P) ratio of 6 (typically ~0.05 - 0.2 mg/mL depending on lipid concentration).[]

Phase 2: Microfluidic Mixing

Equipment: Microfluidic mixing system (e.g., NanoAssemblr, impingement jet, or custom SHM chip).

Step-by-Step Procedure:

  • Priming: Prime the aqueous channel with Acetate buffer (pH 4) and the organic channel with pure Ethanol to remove air bubbles.

  • Loading: Load the Lipid/Ethanol solution into the organic inlet syringe/reservoir. Load the RNA/Buffer solution into the aqueous inlet.

  • Parameter Setup:

    • Flow Rate Ratio (FRR): Set to 3:1 (Aqueous : Organic).

    • Total Flow Rate (TFR): Set to 12 mL/min (Adjust based on chip specifications; see Table 1).

    • Waste Volume: Discard the first 0.2–0.5 mL (start-up transient phase) to ensure steady-state mixing.

  • Collection: Collect the output directly into a sterile tube. Do not incubate for long periods in 25% ethanol.

Phase 3: Downstream Processing (Buffer Exchange)

Because DLin-MC4-DMA has a pKa of 6.93, the particles may remain partially charged at neutral pH.[] Rapid buffer exchange is vital to stabilize the structure.

  • Dilution (Optional but Recommended): Immediately dilute the collected sample 1:1 with PBS (pH 7.4) to reduce ethanol concentration to 12.5%.

  • Dialysis / TFF:

    • Method: Dialysis cassettes (20k MWCO) or Tangential Flow Filtration (TFF).

    • Buffer: 1X PBS (pH 7.4).

    • Duration: Dialyze for 2 hours, change buffer, then dialyze overnight at 4°C.

    • Reasoning: Removes ethanol and raises pH to 7.4. The lipid becomes neutral, locking the core structure.

  • Filtration: Sterile filter using a 0.2 µm PES membrane.

Optimization Guide & Troubleshooting

Table 1: Impact of Flow Rates on Particle Characteristics

Based on standard Staggered Herringbone Mixer (SHM) geometry.

ParameterSettingExpected Size (nm)PDINotes
Standard TFR: 12 mL/min, FRR: 3:1 60 - 80 nm < 0.15 Optimal starting point.
Low FlowTFR: 2 mL/min, FRR: 3:1> 120 nm> 0.3Slow mixing leads to heterogeneous growth.[]
High DilutionTFR: 12 mL/min, FRR: 5:140 - 60 nm< 0.2Smaller particles due to rapid polarity shift; lower yield.[]
Low DilutionTFR: 12 mL/min, FRR: 1:1> 200 nm> 0.4Unstable.[] High solvent content prevents proper assembly.
Troubleshooting Logic
  • Issue: Particles are too large (>100 nm).

    • Solution: Increase TFR (move from 8 to 12+ mL/min) OR Increase FRR (move from 3:1 to 5:1).

  • Issue: High PDI (>0.2).

    • Solution: Check for air bubbles in the chip. Ensure TFR is high enough to induce chaotic advection. Verify lipid solubility in ethanol (ensure no precipitation prior to mixing).

  • Issue: Low Encapsulation Efficiency. [][5]

    • Solution: Ensure Aqueous Buffer pH is 4.[6]0. If pH is > 5.0, DLin-MC4-DMA (pKa 6.[]93) may not be sufficiently protonated to bind RNA rapidly.

Visualization of Workflow

Figure 1: Microfluidic Assembly Workflow

This diagram illustrates the convergence of the lipid and aqueous streams and the subsequent stabilization steps.

LNP_Workflow Lipids Organic Phase (Lipids in EtOH) DLin-MC4-DMA + Helpers Mixer Microfluidic Chip (Chaotic Advection) Lipids->Mixer 1 Part (3 mL/min) RNA Aqueous Phase (RNA in Acetate pH 4.0) RNA->Mixer 3 Parts (9 mL/min) Output LNP Output (25% EtOH, pH ~4-5) Mixer->Output TFR: 12 mL/min Dialysis Dialysis / TFF (Exchange to PBS pH 7.4) Output->Dialysis Stabilization Final Final LNP (Neutral, Stable) Dialysis->Final Purification

Caption: Workflow for DLin-MC4-DMA LNP synthesis. The 3:1 FRR and 12 mL/min TFR are critical for generating the correct solvent polarity shift.

Figure 2: Mechanism of Size Control

Logic tree for optimizing particle size based on flow rate manipulation.

Size_Control Start LNP Size Optimization CheckSize Measure Size (DLS) Start->CheckSize TooBig Size > 100 nm CheckSize->TooBig TooSmall Size < 40 nm CheckSize->TooSmall Optimal Size 60-80 nm CheckSize->Optimal Action1 Increase TFR (Faster Mixing) TooBig->Action1 First Step Action2 Increase FRR (e.g., 3:1 -> 5:1) TooBig->Action2 Second Step Action3 Decrease TFR (Slower Mixing) TooSmall->Action3

Caption: Decision matrix for tuning LNP size. Increasing Total Flow Rate (TFR) is the primary method for reducing particle size without altering composition.

References

  • Precision NanoSystems. Genomic Medicine Toolkit: Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics. (2020).[4][7]

  • Cayman Chemical. DLin-MC4-DMA Product Insert & pKa Data.

  • Cullis, P. R., & Hope, M. J. Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy (2017).

  • Belliveau, N. M., et al. Microfluidic Synthesis of Highly Potent Limit-size Lipid Nanoparticles for In Vivo Delivery of siRNA.[] Molecular Therapy-Nucleic Acids (2012).[][8]

  • Jayaraman, M., et al. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. Angewandte Chemie (2012).[9] (Establishes the DLin-MC3/MC4 structural family).

Sources

Application Note: DLin-MC4-DMA for High-Efficiency In Vitro mRNA Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Ionizable Lipids in mRNA Therapeutics

The advent of mRNA-based therapeutics and vaccines represents a paradigm shift in modern medicine. The efficacy of these novel modalities is critically dependent on their delivery vehicle, which must protect the fragile mRNA molecule and facilitate its entry into the cytoplasm of target cells. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with their success underscored by the rapid development of COVID-19 vaccines.

At the heart of these LNPs are ionizable cationic lipids. DLin-MC4-DMA is a potent, ionizable amino lipid designed for the formulation of LNPs for nucleic acid delivery.[][2] Structurally, it features a dimethylaminobutyl headgroup and dual linoleoyl chains.[] This architecture is not arbitrary; it is the result of extensive structure-activity relationship studies aimed at optimizing the balance between efficacy and safety.

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of DLin-MC4-DMA for the in vitro delivery of mRNA. We will delve into the mechanistic principles, provide detailed, field-tested protocols for LNP formulation and cell transfection, and offer insights into the causality behind key experimental choices.

The pH-Dependent Mechanism of DLin-MC4-DMA Action

The brilliance of ionizable lipids like DLin-MC4-DMA lies in their pH-responsive nature. This property allows them to exist in different charge states, a critical feature for both encapsulating mRNA and facilitating its release into the cytoplasm. The acid dissociation constant (pKa) of the ionizable lipid is a key determinant of its effectiveness. DLin-MC4-DMA possesses a pKa of approximately 6.93, which is crucial for its function.[3]

The process can be broken down into two key phases:

  • mRNA Encapsulation (Acidic pH): During LNP formulation, an acidic aqueous buffer (typically pH 4.0) is used to dissolve the mRNA.[4] At this low pH, the tertiary amine of the DLin-MC4-DMA headgroup becomes protonated, resulting in a positive charge. This positive charge enables the electrostatic complexation with the negatively charged phosphate backbone of the mRNA, driving the encapsulation of the nucleic acid within the forming nanoparticle core.

  • Cellular Uptake and Endosomal Escape (Physiological and Acidic pH): Once formulated and introduced into a physiological environment (e.g., cell culture medium at pH 7.4), the LNPs are dialyzed against a neutral buffer like PBS. This shift in pH neutralizes the surface charge of the DLin-MC4-DMA, preventing aggregation and reducing interactions with serum proteins, which in turn minimizes cytotoxicity.[5]

    Upon endocytosis by the target cell, the LNP is trafficked into the endosomal pathway. As the endosome matures, its internal pH drops to ~6.0-6.5. This acidification is the trigger for mRNA release. The DLin-MC4-DMA within the LNP again becomes protonated, acquiring a positive charge. This charge facilitates the disruption of the endosomal membrane, a critical step known as endosomal escape, allowing the mRNA cargo to be released into the cytoplasm where it can be translated into protein by the cell's ribosomal machinery.[6]

G cluster_formulation LNP Formulation (Acidic Environment, pH ~4) cluster_transfection Cellular Environment (Physiological pH ~7.4) cluster_endosome Endosome Maturation (Acidic Environment, pH ~6.0-6.5) mRNA mRNA (- charge) LNP_formation Self-Assembly into LNP mRNA->LNP_formation DLinMC4 DLin-MC4-DMA (+ charge) DLinMC4->LNP_formation LNP_neutral Neutral LNP in Culture Media LNP_formation->LNP_neutral Dialysis to pH 7.4 Endocytosis Endocytosis LNP_neutral->Endocytosis Endosome LNP inside Endosome Endocytosis->Endosome Protonation DLin-MC4-DMA Protonation (+ charge) Endosome->Protonation Escape Endosomal Escape Protonation->Escape Cytoplasm mRNA Release into Cytoplasm Escape->Cytoplasm Translation Protein Translation Cytoplasm->Translation

Caption: pH-dependent mechanism of DLin-MC4-DMA-mediated mRNA delivery.

Quantitative Parameters for LNP Formulation and Characterization

While DLin-MC4-DMA is a distinct molecule, its formulation principles are highly similar to the well-characterized and clinically validated DLin-MC3-DMA. The following table provides typical formulation parameters and expected physicochemical properties based on data from DLin-MC3-DMA-containing LNPs, which serve as an excellent starting point for optimizing DLin-MC4-DMA formulations.

ParameterTypical Value/RangeExpected Outcome & Rationale
Lipid Molar Ratio DLin-MC4-DMA:DSPC:Cholesterol:PEG-LipidHigh Transfection Efficiency & Stability: This four-component system is standard. DSPC acts as a helper lipid, cholesterol modulates membrane fluidity, and the PEG-lipid controls particle size and prevents aggregation. A common starting ratio is 50:10:38.5:1.5.[7][8][9]
(Ionizable:Helper:Chol:PEG)(50:10:38.5:1.5)
N/P Ratio 6 - 10Optimal Encapsulation & Release: The Nitrogen (from DLin-MC4-DMA) to Phosphate (from mRNA) ratio is critical. A ratio of ~6 is often a good starting point, providing sufficient positive charge for encapsulation at low pH without excessive charge at physiological pH, which can lead to toxicity.[10]
(Amine:Phosphate)
Particle Size (Z-average) 70 - 120 nmEfficient Cellular Uptake: This size range is generally considered optimal for cellular endocytosis.
Polydispersity Index (PDI) < 0.2Homogeneous Population: A low PDI indicates a narrow size distribution, which is crucial for reproducible results.[6]
Encapsulation Efficiency > 90%High Payload Delivery: Indicates that the majority of the mRNA is successfully encapsulated within the LNPs, maximizing the potential for delivery.[11]
Zeta Potential (at pH 7.4) Near-neutral (-10 to +10 mV)Reduced Toxicity & Aggregation: A near-neutral surface charge at physiological pH minimizes non-specific interactions with serum proteins and reduces cytotoxicity.[7]

Experimental Workflow Overview

The successful implementation of DLin-MC4-DMA for in vitro mRNA delivery follows a systematic workflow. This process begins with the precise formulation of the LNPs, followed by their thorough characterization, and culminates in the transfection of target cells and subsequent analysis of protein expression and cell viability.

G A 1. Prepare Solutions - Lipid Mix in Ethanol - mRNA in Acidic Buffer B 2. LNP Formulation (Microfluidic Mixing) A->B C 3. Dialysis (Buffer Exchange to PBS) B->C D 4. LNP Characterization - Size & PDI (DLS) - Encapsulation Efficiency C->D F 6. In Vitro Transfection (Add LNPs to cells) D->F E 5. Cell Culture (Seed cells in plates) E->F G 7. Incubation (24-48 hours) F->G H 8. Assay Readout - Transfection Efficiency - Cytotoxicity G->H

Caption: General experimental workflow for DLin-MC4-DMA LNP formulation and in vitro testing.

Detailed Application Protocols

Protocol 1: DLin-MC4-DMA LNP Formulation via Microfluidics

Microfluidic mixing provides rapid and controlled mixing of the lipid and mRNA solutions, leading to the formation of uniform and highly encapsulated LNPs.[4]

Materials:

  • DLin-MC4-DMA

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxy-polyethylene glycol-2000 (DMG-PEG 2000)

  • 200 Proof Ethanol

  • Luciferase mRNA (or other mRNA of interest)

  • Citrate Buffer (10 mM, pH 4.0)

  • Nuclease-free water and tubes

  • Microfluidic mixing system (e.g., NanoAssemblr®)

Procedure:

  • Prepare Lipid Stock Solution (Organic Phase): a. In a sterile glass vial, dissolve DLin-MC4-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in 200 proof ethanol to achieve a molar ratio of 50:10:38.5:1.5.[9] b. The final total lipid concentration in ethanol should be between 10-25 mM. Vortex until all lipids are fully dissolved and the solution is clear.

    • Rationale: Ethanol is used as a solvent because it is miscible with the aqueous phase and effectively dissolves the lipids.[12]

  • Prepare mRNA Solution (Aqueous Phase): a. Dilute the mRNA stock in 10 mM citrate buffer (pH 4.0) to the desired concentration. The final concentration will depend on the target N/P ratio and the flow rates of the microfluidic system.

    • Rationale: The acidic citrate buffer ensures the DLin-MC4-DMA is protonated for efficient mRNA complexation.[4]

  • Microfluidic Mixing: a. Set up the microfluidic system according to the manufacturer's instructions. b. Load the lipid solution into the organic phase inlet and the mRNA solution into the aqueous phase inlet. c. Set the flow rate ratio of the aqueous phase to the organic phase at 3:1. d. Set the total flow rate (e.g., 12 mL/min). e. Initiate mixing. The rapid mixing of the ethanol and aqueous phases causes a drop in solvent polarity, triggering the self-assembly of the lipids around the mRNA.[7] f. Collect the resulting LNP solution.

  • Dialysis: a. Transfer the collected LNP solution to a dialysis cassette (e.g., 10 kDa MWCO). b. Dialyze against sterile 1X PBS (pH 7.4) at 4°C for at least 18 hours, with at least two buffer changes.

    • Rationale: Dialysis is crucial to remove the ethanol, which is toxic to cells, and to raise the pH to 7.4, which neutralizes the LNP surface charge.[8]

  • Sterilization and Storage: a. Recover the LNP solution from the dialysis cassette. b. Sterilize the LNP solution by passing it through a 0.22 µm syringe filter. c. Store the final LNP formulation at 4°C for short-term use (1-2 weeks). For long-term storage, aliquoting and freezing at -80°C is recommended, though freeze-thaw cycles should be minimized.

Protocol 2: LNP Characterization

It is essential to characterize the physicochemical properties of the formulated LNPs.

Procedure:

  • Size and Polydispersity Index (PDI): a. Dilute a small aliquot of the LNP solution in 1X PBS. b. Analyze the sample using Dynamic Light Scattering (DLS). c. Record the Z-average diameter and PDI. Aim for a size between 70-120 nm and a PDI < 0.2.[13]

  • Zeta Potential: a. Dilute a small aliquot of the LNP solution in 0.1X PBS or another low ionic strength buffer. b. Analyze the sample using Laser Doppler Electrophoresis. c. Record the zeta potential. It should be near-neutral at pH 7.4.[13]

    • Rationale: Using a low ionic strength buffer is necessary for an accurate zeta potential measurement.[13]

Protocol 3: mRNA Encapsulation Efficiency Assay (RiboGreen Assay)

This assay quantifies the amount of mRNA protected within the LNPs.

Materials:

  • Quant-iT™ RiboGreen™ Assay Kit

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 solution

  • 96-well black, flat-bottom plate

  • Fluorescence plate reader

Procedure:

  • Prepare Standards: Prepare a standard curve of your specific mRNA in TE buffer.

  • Prepare Samples: a. Sample A (Total mRNA): Dilute the LNP formulation in TE buffer containing 1% Triton X-100. The detergent will lyse the LNPs, releasing all mRNA. b. Sample B (Free mRNA): Dilute the LNP formulation in TE buffer without detergent. c. Incubate both samples for 10 minutes at 37°C.

  • Assay: a. Add the RiboGreen reagent (diluted in TE buffer) to the standards and samples in the 96-well plate. b. Incubate for 5 minutes at room temperature, protected from light. c. Measure the fluorescence (Excitation ~480 nm, Emission ~520 nm).

  • Calculate Encapsulation Efficiency (EE): a. Determine the concentration of mRNA in Sample A and Sample B using the standard curve. b. Calculate EE using the formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Protocol 4: In Vitro Transfection of HEK293T Cells

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • DLin-MC4-DMA LNPs encapsulating Luciferase mRNA

  • Sterile 96-well white, clear-bottom tissue culture plates

Procedure:

  • Cell Seeding: a. The day before transfection, seed HEK293T cells into a 96-well plate at a density of 1.5 x 10⁴ cells/well in 100 µL of complete culture medium. b. Incubate overnight at 37°C, 5% CO₂. The cells should be at 70-80% confluency at the time of transfection.

  • Transfection: a. Dilute the DLin-MC4-DMA LNPs to the desired final concentrations (e.g., 10, 50, 100, 250 ng mRNA per well) in complete cell culture medium. b. Gently remove the old medium from the cells and add 100 µL of the LNP-containing medium to each well.

    • Rationale: Transfecting in complete medium is often more effective for LNPs than serum-free conditions, as serum proteins can play a role in LNP uptake.[14]

  • Incubation: a. Incubate the cells for 24 to 48 hours at 37°C, 5% CO₂ to allow for mRNA translation and protein expression.

Protocol 5: Transfection Efficiency Assessment (Luciferase Assay)

Materials:

  • Luciferase Assay System (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • After the 24-48 hour incubation, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.

  • Add the luciferase assay reagent to each well according to the manufacturer's protocol (this typically involves a single reagent addition that both lyses the cells and provides the substrate for the luciferase reaction).

  • Measure the luminescence in a plate-reading luminometer. The relative light units (RLU) are directly proportional to the amount of luciferase protein expressed and thus to the transfection efficiency.[8]

Protocol 6: Cytotoxicity Assessment (MTT or alamarBlue Assay)

It is crucial to assess the viability of cells after transfection to ensure that the observed protein expression is not confounded by cell death.

Materials:

  • MTT reagent or alamarBlue™ reagent

  • Solubilization buffer (for MTT)

  • Spectrophotometer or fluorescence plate reader

Procedure (using alamarBlue):

  • After the desired transfection incubation period (e.g., 24 hours), add alamarBlue™ reagent to each well (typically 10% of the culture volume).

  • Incubate the plate for an additional 2-4 hours at 37°C.

  • Measure the fluorescence (Excitation ~560 nm, Emission ~590 nm).

  • Calculate cell viability as a percentage relative to untreated control cells.

References

  • Mitchell Lab, University of Pennsylvania. (2023, January 20). Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. Retrieved from [Link]

  • Gueguen, C., et al. (2023). DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice. Pharmaceutics, 15(3), 1009. [Link]

  • DC Chemicals. (n.d.). Dlin-MC4-DMA|Ionizable Lipid for LNP. Retrieved from [Link]

  • Online Inhibitor. (2025, December 14). Dlin-MC3-DMA: Pioneering Lipid Nanoparticle siRNA and mRNA Delivery. Retrieved from [Link]

  • Optimization of Lipid Nanoformulations for Effective mRNA Delivery. (2022). International Journal of Nanomedicine, 17, 3133–3144. [Link]

  • Gueguen, C., et al. (2024). Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. European Journal of Pharmaceutics and Biopharmaceutics, 195, 114077. [Link]

  • Gholizadeh, S., et al. (2025). Engineering Lipid–Polymer Nanoparticles for siRNA Delivery to Cancer Cells. Pharmaceutics, 17(6), 1145. [Link]

  • Gretskaya, N., et al. (2023). Multicomponent Lipid Nanoparticles for RNA Transfection. Molecules, 28(8), 3569. [Link]

  • Creative Biolabs. (n.d.). Optimizing LNP Molar Ratios for Transfection Efficiency. Retrieved from [Link]

  • Lee, S., et al. (2025). Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. STAR Protocols, 6(4), 102657. [Link]

  • Gholizadeh, S., et al. (2025). Engineering Lipid–Polymer Nanoparticles for siRNA Delivery to Cancer Cells. Pharmaceutics, 17(6), 1145. [Link]

  • Wilson, J., et al. (n.d.). Detailed schematic of experimental design. Lipid nanoparticles (LNPs) are formulated with an ionizable lipid (DLin-MC3-DMA or ALC-0315), phospholipid (DSPC or DOPE), structural lipid (cholesterol) and helper lipid (DMG-PEG2000) at a molar ratio of 50:10:38.5:1.5. ResearchGate. Retrieved from [Link]

  • bioRxiv. (2024, October 4). Comparative Analysis of Lipid Nanoparticles in Pfizer-BioNTech and Moderna COVID-19 Vaccines: Insights from Molecular Dynamics Simulations. Retrieved from [Link]

  • Chen, Y., et al. (2025). Development of lyophilized mRNA-LNPs with high stability and transfection efficiency in specific cells and tissues. Journal of Nanobiotechnology, 23(1), 164. [Link]

  • Optimization of Lipid Nanoformulations for Effective mRNA Delivery. (2022). International Journal of Nanomedicine, 17, 3133–3144. [Link]

  • De Vleeschouwer, S., et al. (2021). Comparative analysis of lipid Nanoparticle-Mediated delivery of CRISPR-Cas9 RNP versus mRNA/sgRNA for gene editing in vitro and in vivo. Journal of Controlled Release, 339, 218-228. [Link]

  • A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery. (2025). International Journal of Pharmaceutics, 682, 125941. [Link]

  • Creative Biolabs. (2025, April 8). Key Factors Influencing the Transfection Efficiency of Lipid Nanoparticle Formulations. Retrieved from [Link]

  • bioRxiv. (2024, October 4). Comparative Analysis of Lipid Nanoparticles in Pfizer-BioNTech and Moderna COVID-19 Vaccines: Insights from Molecular Dynamics Simulations. Retrieved from [Link]

  • Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery. (2024). Journal of Controlled Release, 369, 1-20. [Link]

Sources

Optimizing siRNA Delivery: A Deep Dive into DLin-MC4-DMA Molar Ratios in DSPC, Cholesterol, and PEG-Lipid Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Lipid Nanoparticles in Gene Therapy

The advent of RNA interference (RNAi) has opened up new frontiers in the treatment of a wide array of diseases. Small interfering RNAs (siRNAs) hold the promise of silencing disease-causing genes with high specificity. However, the therapeutic success of siRNAs is intrinsically linked to their effective delivery into target cells. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo siRNA delivery, overcoming the challenges of naked siRNA's instability and poor cellular uptake.[1][2] At the heart of these sophisticated delivery vehicles lies a carefully orchestrated combination of lipids, each playing a crucial role in the nanoparticle's structure, stability, and function.

This technical guide provides an in-depth exploration of lipid nanoparticle formulations centered around the potent ionizable cationic lipid, DLin-MC4-DMA. While its close analog, DLin-MC3-DMA, is famously known for its use in the FDA-approved siRNA therapeutic, Onpattro®, the principles and molar ratios are highly translatable and serve as a robust starting point for developing DLin-MC4-DMA-based LNPs.[3][4] We will delve into the scientific rationale behind the selection of each lipid component—DSPC, cholesterol, and a PEG-lipid—and provide a detailed, field-proven protocol for the formulation and characterization of these LNPs. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the power of LNP technology for their therapeutic applications.

The Quartet of Lipids: Understanding Each Player's Role

The efficacy of an LNP formulation is not merely the sum of its parts, but rather the synergistic interplay between its lipid components. A typical LNP formulation is composed of four key lipid types, each with a distinct function.[5][6]

  • Ionizable Cationic Lipid (DLin-MC4-DMA): This is the workhorse of the formulation. DLin-MC4-DMA possesses a tertiary amine head group with a pKa in the acidic range.[4] At a low pH, such as during the formulation process, it is positively charged, enabling the encapsulation of negatively charged siRNA.[7] However, at physiological pH (around 7.4), it is nearly neutral, which is crucial for reducing toxicity and preventing aggregation in the bloodstream.[2] Once the LNP is endocytosed by a target cell, the acidic environment of the endosome protonates DLin-MC4-DMA, facilitating the disruption of the endosomal membrane and the release of the siRNA cargo into the cytoplasm.

  • Helper Lipid (DSPC - 1,2-distearoyl-sn-glycero-3-phosphocholine): DSPC is a saturated phospholipid that acts as a structural stabilizer.[5] Its high transition temperature contributes to the rigidity and stability of the LNP, preventing premature drug release.[8]

  • Cholesterol: This ubiquitous sterol is another critical structural component. Cholesterol modulates the fluidity of the lipid bilayer, enhancing nanoparticle stability and promoting membrane fusion, which is vital for endosomal escape.[8][9]

  • PEG-Lipid: A polyethylene glycol-conjugated lipid (e.g., DMG-PEG 2000) is included in small amounts to provide a hydrophilic shield on the surface of the LNP.[4] This "stealth" coating prevents the nanoparticle from being rapidly cleared by the immune system, thereby prolonging its circulation time and increasing the probability of reaching the target tissue.[10]

The Blueprint for Success: Molar Ratios and Their Significance

The precise molar ratio of the lipid components is a critical determinant of the LNP's physicochemical properties and, consequently, its biological activity. While optimization is often necessary for a specific application, a well-established and highly effective starting point for DLin-MC3-DMA, and by extension DLin-MC4-DMA, is a molar ratio of 50:10:38.5:1.5 (DLin-MC4-DMA:DSPC:Cholesterol:PEG-Lipid).[3][4][11][12]

ComponentMolar PercentageRationale
DLin-MC4-DMA 50%High concentration ensures efficient siRNA encapsulation and endosomal escape.
DSPC 10%Provides structural integrity and stability to the nanoparticle.
Cholesterol 38.5%Modulates membrane fluidity, enhances stability, and aids in endosomal escape.
PEG-Lipid 1.5%A low percentage provides a "stealth" characteristic for longer circulation without significantly hindering cellular uptake.

This benchmark formulation has been demonstrated to produce LNPs with desirable characteristics for in vivo siRNA delivery.[10]

Visualizing the Process: LNP Self-Assembly

The formation of LNPs is a rapid self-assembly process, often orchestrated using microfluidics. This technique allows for precise control over the mixing of the lipid components (dissolved in an organic solvent like ethanol) with the siRNA (in an acidic aqueous buffer), leading to the formation of uniform nanoparticles.[7][13]

LNP_Formation cluster_0 Microfluidic Device cluster_1 Post-Processing A Lipid Mix in Ethanol (DLin-MC4-DMA, DSPC, Cholesterol, PEG-Lipid) Mixer Rapid Mixing A->Mixer Organic Phase B siRNA in Acidic Buffer (e.g., Citrate pH 4.0) B->Mixer Aqueous Phase SelfAssembly Self-Assembly (Nanoprecipitation) Mixer->SelfAssembly Dialysis Dialysis / TFF (Buffer Exchange to PBS pH 7.4) SelfAssembly->Dialysis Formed LNPs FinalLNP siRNA-LNP Dialysis->FinalLNP

Caption: Microfluidic-based self-assembly of siRNA-loaded lipid nanoparticles.

Step-by-Step Protocol for LNP Formulation

This protocol is adapted from established methods for DLin-MC3-DMA and is suitable for the formulation of DLin-MC4-DMA LNPs using a microfluidic system.

Materials:

  • DLin-MC4-DMA

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (or other suitable PEG-lipid)

  • siRNA of interest

  • 200 proof Ethanol, molecular biology grade

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Dialysis cassette (e.g., 10K MWCO) or Tangential Flow Filtration (TFF) system

  • Sterile, nuclease-free tubes and reagents

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of DLin-MC4-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in 200 proof ethanol at appropriate concentrations (e.g., 10-20 mg/mL). Ensure complete dissolution.

  • Preparation of the Final Lipid Mixture:

    • In a sterile, nuclease-free tube, combine the lipid stock solutions to achieve the desired molar ratio of 50:10:38.5:1.5 (DLin-MC4-DMA:DSPC:Cholesterol:DMG-PEG 2000). The final total lipid concentration in ethanol will depend on the microfluidic system and desired final LNP concentration.

  • Preparation of the siRNA Solution:

    • Dissolve the siRNA in the citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the siRNA solution (in citrate buffer) into another syringe.

    • A common volumetric flow rate ratio is 3:1 (ethanol:aqueous phase).

    • Initiate the mixing process. The rapid mixing will induce the self-assembly of the lipids and siRNA into LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette. Alternatively, a TFF system can be used for larger scale preparations.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the sterile LNP suspension at 4°C. For long-term storage, consult stability data, but -80°C is often used.

Characterization of Formulated LNPs: A Self-Validating System

Thorough characterization of the formulated LNPs is essential to ensure quality, consistency, and efficacy. The following are key characterization assays:

1. Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS):

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the nanoparticles. This information is used to calculate the hydrodynamic diameter and the PDI, which is a measure of the size distribution homogeneity.

  • Protocol:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration (typically resulting in a clear or slightly hazy solution).[14]

    • Transfer the diluted sample to a clean cuvette.

    • Measure the particle size and PDI using a DLS instrument.

    • Aim for a particle size of 80-150 nm with a PDI < 0.2 for optimal in vivo performance.[15]

2. Zeta Potential Measurement:

  • Principle: Zeta potential is a measure of the surface charge of the nanoparticles. It is determined by measuring the electrophoretic mobility of the LNPs in an applied electric field.

  • Protocol:

    • Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl or diluted PBS) to prevent charge screening.[15][16]

    • Load the sample into the appropriate cell for the zeta potential analyzer.

    • Measure the zeta potential. At physiological pH, the LNPs should have a near-neutral or slightly negative zeta potential.

3. siRNA Encapsulation Efficiency using the RiboGreen® Assay:

  • Principle: The RiboGreen® dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent (e.g., Triton™ X-100), the amount of encapsulated siRNA can be determined.[17][18]

  • Protocol:

    • Prepare a standard curve of your siRNA in the appropriate buffer.

    • Prepare two sets of LNP samples: one intact and one lysed with 0.5-1% Triton™ X-100.

    • Add the RiboGreen® reagent to the standards and samples.

    • Measure the fluorescence using a plate reader.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100

Visualizing the LNP Structure

The final siRNA-loaded LNP has a complex internal structure, with the siRNA complexed with the ionizable lipid in the core, surrounded by a lipid monolayer.

LNP_Structure cluster_core LNP Core cluster_shell Lipid Shell siRNA siRNA DLinMC4 DLin-MC4-DMA siRNA->DLinMC4 Electrostatic Interaction DSPC DSPC DLinMC4->DSPC Cholesterol Cholesterol DSPC->Cholesterol PEG PEG-Lipid Cholesterol->PEG

Caption: Schematic representation of an siRNA-loaded lipid nanoparticle.

Conclusion

References

  • Online Inhibitor. (2025, December 14). Dlin-MC3-DMA: Pioneering Lipid Nanoparticle siRNA and mRNA. Retrieved from [Link]

  • Guerreiro, A., et al. (2023). DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice. Pharmaceutics, 15(3), 1011.
  • ResearchGate. LNP mRNA system containing high helper lipid contents exhibit. Retrieved from [Link]

  • ResearchGate. Detailed schematic of experimental design. Lipid nanoparticles (LNPs). Retrieved from [Link]

  • Paunovska, K., et al. (2022). Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery. Molecular Therapy - Nucleic Acids, 28, 486-496.
  • ResearchGate. Self‐assembly process of LNPs within microfluidic systems. Retrieved from [Link]

  • ResearchGate. Schematic diagram of the four‐component structure of LNPs. Retrieved from [Link]

  • Al-Amin, M., et al. (2025). Engineering Lipid–Polymer Nanoparticles for siRNA Delivery to Cancer Cells. Pharmaceutics, 17(6), 789.
  • ResearchGate. Structure of lipid nanoparticles (LNPs) and lipid components employed. Retrieved from [Link]

  • Tutunchi, P., et al. (2023).
  • ResearchGate. Self-assembly of a LNP within a microfluidics device. Retrieved from [Link]

  • Waters Corporation. (2024, September 6). Comprehensive assessment of LNP size, particle concentration, and zeta potential. Retrieved from [Link]

  • SCIEX. A new approach to determine encapsulation efficiency of mRNA-lipid nanoparticles (mRNA-LNP) by capillary gel electrophoresis. Retrieved from [Link]

  • Elveflow. (2023, February 8). Lipid Nanoparticle (LNP) generation in microfluidics. Retrieved from [Link]

  • Al-Amin, M., et al. (2013). Advances in Lipid Nanoparticles for siRNA Delivery. Pharmaceutics, 5(3), 474-500.
  • Bio-protocol. Physical characterization of LNPs. Retrieved from [Link]

  • Al-Amin, M., et al. (2025). Engineering Lipid–Polymer Nanoparticles for siRNA Delivery to Cancer Cells. Pharmaceutics, 17(6), 789.
  • Waters Corporation. An Automated Sample Preparation Protocol to Determine the Encapsulation Efficiency of RNA-Loaded Lipid Nanoparticles Using Andrew+ Pipetting Robot. Retrieved from [Link]

  • De Ilzarbe, M., et al. (2023). mRNA lipid nanoparticle formulation, characterization and evaluation.
  • Belliveau, N. M., et al. (2012). Advances in Lipid Nanoparticles for siRNA Delivery. Pharmaceutics, 4(4), 695-720.
  • YouTube. (2020, June 27). Ribogreen Assay Training Webinar. Retrieved from [Link]

  • Mitchell Lab. (2021, June 10). Scalable mRNA and siRNA Lipid Nanoparticle Production Using a Parallelized Microfluidic Device. Retrieved from [Link]

  • Malvern Panalytical. Guide for DLS sample preparation. Retrieved from [Link]

  • Malvern Panalytical. (2024, April 26). Why you need to measure mRNA-LNP surface charge (and how to do it). Retrieved from [Link]

  • Royal Society of Chemistry. (2015, October 21). Self-assembly via microfluidics. Retrieved from [Link]

  • bioRxiv. (2025, August 1). Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. Retrieved from [Link]

  • LS Instruments. Lipid Nanoparticle (LNP) Characterization. Retrieved from [Link]

  • ResearchGate. Size and zeta potential of LNPs. Retrieved from [Link]

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Optimizing DLin-MC4-DMA for Hepatic Gene Silencing: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on the effective use of DLin-MC4-DMA for siRNA-mediated gene silencing in the liver. Leveraging field-proven insights and established scientific principles, this document will detail the causality behind experimental choices to ensure technical accuracy and reproducibility.

Introduction: The Critical Role of Ionizable Lipids in Hepatic Gene Silencing

The liver is a primary target for therapeutic gene silencing due to its central role in synthesizing numerous proteins involved in various diseases. Small interfering RNA (siRNA) offers a potent mechanism to silence specific genes, but its clinical translation hinges on effective and safe delivery to hepatocytes. Lipid nanoparticles (LNPs) have emerged as the most successful platform for in vivo siRNA delivery, with the ionizable cationic lipid being a critical component for their efficacy.[1][2][3]

DLin-MC4-DMA is an ionizable cationic lipid that plays a pivotal role in the formulation of LNPs for nucleic acid delivery.[][5][6] Its structure, featuring two linoleic acid chains and a dimethylaminopropane head group, allows for the efficient encapsulation of negatively charged siRNA and facilitates its delivery into target cells.[] While DLin-MC4-DMA has been noted for its use in mRNA vaccines, its application in siRNA-mediated gene silencing, particularly for hepatic targets, is of significant interest.[][6]

This document will draw parallels and insights from the extensive research on the closely related and well-characterized DLin-MC3-DMA, the ionizable lipid in the FDA-approved siRNA therapeutic, Onpattro®.[2][7][8][9] The principles governing the formulation, mechanism of action, and optimization of DLin-MC3-DMA-containing LNPs provide a robust framework for developing and optimizing DLin-MC4-DMA-based systems for hepatic gene silencing.

Mechanism of Action: A Step-by-Step Journey to Gene Silencing

The journey of a DLin-MC4-DMA-based LNP from intravenous administration to target gene silencing in a hepatocyte is a multi-step process, with each step being critical for overall efficacy.

  • Systemic Circulation and ApoE Adsorption: Following intravenous administration, LNPs in the bloodstream are opsonized by various proteins, most notably Apolipoprotein E (ApoE).[10] This ApoE coating is crucial for targeting hepatocytes, which express high levels of the low-density lipoprotein receptor (LDLR), the natural receptor for ApoE.[10]

  • Receptor-Mediated Endocytosis: The ApoE-coated LNP binds to the LDLR on the surface of hepatocytes, triggering receptor-mediated endocytosis and engulfing the LNP into an endosome.[10]

  • Endosomal Escape: This is arguably the most critical and challenging step in siRNA delivery. The acidic environment of the late endosome (pH ~5.5-6.0) plays a key role. DLin-MC4-DMA has a pKa of 6.93, meaning it becomes protonated and positively charged in the acidic endosome.[5] This charge reversal is hypothesized to facilitate the interaction of the LNP with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the siRNA cargo into the cytoplasm.[11]

Visualizing the Pathway: From Injection to Silencing

G cluster_bloodstream Bloodstream (pH 7.4) cluster_hepatocyte Hepatocyte LNP LNP ApoE ApoE LNP->ApoE Opsonization ApoE_LNP ApoE-Coated LNP ApoE->ApoE_LNP LDLR LDL Receptor ApoE_LNP->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (pH drop) RISC RISC Cytoplasm->RISC siRNA release mRNA Target mRNA RISC->mRNA mRNA Targeting Silencing Gene Silencing mRNA->Silencing mRNA Cleavage G cluster_formulation LNP Formulation cluster_characterization LNP Characterization Lipid_Prep Lipid Stock (DLin-MC4-DMA, DSPC, Cholesterol, PEG-DMG) in Ethanol Mixing Microfluidic Mixing Lipid_Prep->Mixing siRNA_Prep siRNA in Citrate Buffer (pH 4.0) siRNA_Prep->Mixing Dialysis Dialysis against PBS (pH 7.4) Mixing->Dialysis DLS Dynamic Light Scattering (Size, PDI) Dialysis->DLS QC Zeta Zeta Potential Dialysis->Zeta QC RiboGreen RiboGreen Assay (Encapsulation Efficiency) Dialysis->RiboGreen QC

Caption: LNP formulation and quality control workflow.

In Vitro and In Vivo Evaluation of Hepatic Gene Silencing

In Vitro Assessment in Hepatocytes

Before proceeding to animal models, it is crucial to assess the gene-silencing activity of the formulated LNPs in a relevant cell culture model.

Protocol for In Vitro Gene Silencing:

  • Cell Culture:

    • Culture a relevant hepatocyte cell line (e.g., Huh-7 or primary hepatocytes) in appropriate media.

  • LNP Treatment:

    • Treat the cells with varying concentrations of the DLin-MC4-DMA LNPs encapsulating the target siRNA. Include a negative control (e.g., LNPs with a non-targeting siRNA) and a positive control (e.g., a commercially available transfection reagent).

  • Gene Expression Analysis:

    • After a suitable incubation period (e.g., 24-48 hours), harvest the cells.

    • Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene.

    • Alternatively, perform a Western blot to assess the protein levels of the target gene.

In Vivo Evaluation in a Murine Model

The ultimate test of an LNP formulation for hepatic gene silencing is its performance in an in vivo model. The Factor VII (FVII) knockdown model in mice is a widely used and robust assay for this purpose. [9] Protocol for In Vivo FVII Knockdown:

  • Animal Model:

    • Use C57BL/6 mice (8-10 weeks old).

  • LNP Administration:

    • Administer the DLin-MC4-DMA LNPs intravenously (IV) via the tail vein at various dose levels (e.g., 0.01 to 1 mg/kg siRNA). Include a control group treated with LNPs containing a non-targeting siRNA.

  • Sample Collection:

    • At a predetermined time point (e.g., 48-72 hours post-injection), collect blood samples via cardiac puncture.

  • FVII Activity Assay:

    • Prepare serum from the blood samples.

    • Measure the FVII protein levels in the serum using a chromogenic assay.

  • Data Analysis:

    • Calculate the percentage of FVII knockdown relative to the control group.

    • Determine the ED50 (the dose required to achieve 50% gene silencing).

Biodistribution Studies

Understanding the biodistribution of the LNPs is crucial for assessing their targeting efficiency and potential off-target effects. [12][13][14] Protocol for Biodistribution Analysis:

  • Labeling:

    • Incorporate a fluorescently labeled lipid or a radiolabeled component into the LNP formulation.

  • Administration and Tissue Harvesting:

    • Administer the labeled LNPs to mice as described above.

    • At various time points, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, etc.).

  • Quantification:

    • For fluorescently labeled LNPs, use an in vivo imaging system (IVIS) to visualize the distribution of the LNPs in the whole animal and in excised organs.

    • For radiolabeled LNPs, use a gamma counter or liquid scintillation counting to quantify the amount of radioactivity in each organ.

Conclusion and Future Directions

DLin-MC4-DMA represents a promising ionizable lipid for the development of LNP-based siRNA therapeutics for hepatic gene silencing. By leveraging the extensive knowledge gained from its close analog, DLin-MC3-DMA, and by following the detailed protocols outlined in this guide, researchers can effectively formulate, characterize, and evaluate DLin-MC4-DMA LNPs. Future optimization efforts may focus on further refining the lipid composition, exploring different helper lipids, and investigating the impact of particle size and surface charge on targeting efficiency and overall therapeutic efficacy.

References

  • DC Chemicals. (n.d.). Dlin-MC4-DMA|Ionizable Lipid for LNP. Retrieved from [Link]

  • Precision NanoSystems. (2023, November 8). Optimized and Scalable LNP Composition for RNA Vaccine Delivery [Video]. YouTube. Retrieved from [Link]

  • Le S, et al. (2022). Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells. bioRxiv. Retrieved from [Link]

  • Alnylam Pharmaceuticals. (n.d.). siRNA Delivery: GalNAc Conjugates and LNPs. Retrieved from [Link]

  • Shah, V. A., et al. (2023). Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. bioRxiv. Retrieved from [Link]

  • Akinc, A., et al. (2020). Recent advances in siRNA delivery mediated by lipid-based nanoparticles. Journal of Controlled Release. Retrieved from [Link]

  • Basha, G., et al. (2011). Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells. Molecular Therapy. Retrieved from [Link]

  • Barros, S. A., & Gollob, J. A. (2013). Advances in Lipid Nanoparticles for siRNA Delivery. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Basha, G., et al. (2011). Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells. Molecular Therapy. Retrieved from [Link]

  • Kumar, V., et al. (2017). Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo. Oncotarget. Retrieved from [Link]

  • Hou, X., et al. (2022). Optimization of Lipid Nanoformulations for Effective mRNA Delivery. International Journal of Nanomedicine. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size. Pharmaceutical Research. Retrieved from [Link]

  • Cayman Chemical & Labcorp. (n.d.). Biodistribution Assessment of Lipid Nanoparticle-Mediated mRNA Delivery Using In Vivo Imaging. Retrieved from [Link]

  • Al-Shehri, M., et al. (2023). Engineering Lipid–Polymer Nanoparticles for siRNA Delivery to Cancer Cells. Pharmaceutics. Retrieved from [Link]

  • Wilson, J. M., et al. (2022). Optimization of Lipid Nanoparticle Formulations for mRNA Delivery in Vivo with Fractional Factorial and Definitive Screening Designs. ACS Nano. Retrieved from [Link]

  • Safford, H., et al. (2023). Optimization of a Dissolvable Lipid Nanoparticle Microneedle Formulation for mRNA Delivery Using Design of Experiments. ACS Nano. Retrieved from [Link]

  • Brown, C. D., & Zuckerman, J. E. (2020). Lipid nanoparticle technology for therapeutic gene regulation in the liver. Annual Review of Biomedical Engineering. Retrieved from [Link]

  • Li, F., et al. (2022). Biodistribution of lipid nanoparticle, eGFP mRNA and translated protein following subcutaneous administration in mouse. Bioanalysis. Retrieved from [Link]

  • Petersen, E. N. (2023). Optimizing Quantification of mRNA-Lipid Nanoparticles and Elucidating Biodistribution after Device-Mediated Delivery in the Gastrointestinal Tract. DTU Research Database. Retrieved from [Link]

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Application Note &amp; Protocols for In Vivo siRNA Delivery in Mice Using DLin-MC3-DMA Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction

Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing disease-causing genes with high specificity. However, the clinical translation of siRNA hinges on the development of safe and effective in vivo delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic siRNA delivery, successfully overcoming barriers such as degradation by nucleases and inefficient cellular uptake.[1][2]

At the core of modern LNP formulations are ionizable cationic lipids.[3][4][5] This guide focuses on DLin-MC3-DMA (commonly abbreviated as MC3), a pioneering ionizable lipid that has been integral to the success of siRNA therapeutics.[3][5][6] MC3 was a key component in the development of Onpattro® (patisiran), the first FDA-approved siRNA-LNP drug, marking a significant milestone in nanomedicine.[5][6]

The central innovation of ionizable lipids like MC3 lies in their pH-responsive charge.[6][7] At physiological pH (∼7.4), MC3 is nearly neutral, which minimizes toxicity and nonspecific interactions in circulation.[6][7] However, upon endocytosis into a target cell, the acidic environment of the endosome (pH 5.5-6.5) protonates the tertiary amine headgroup of MC3.[7][8][9] This charge reversal is critical for two reasons:

  • It facilitates the fusion of the LNP with the endosomal membrane.[10]

  • It triggers the release of the siRNA payload into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate gene knockdown.[10][11]

The optimal pKa for this process—the pH at which the lipid is 50% ionized—has been identified to be in the range of 6.2-6.5 for potent in vivo hepatic gene silencing.[8][10][11] DLin-MC3-DMA, with a pKa of approximately 6.44, falls perfectly within this range, which is a primary reason for its high efficiency.[8][11][12]

This document provides a comprehensive, field-proven guide to utilizing DLin-MC3-DMA for in vivo siRNA delivery in murine models. It covers the principles behind LNP formulation, detailed experimental protocols, and methods for assessing efficacy and safety, designed to equip researchers with the knowledge to confidently and successfully execute their experiments.

Section 1: LNP Formulation Principles & Protocol

Successful in vivo siRNA delivery begins with the robust and reproducible formulation of LNPs. A typical DLin-MC3-DMA LNP formulation is composed of four key lipid components, each serving a distinct and critical function.[13][14]

Principle: The Role of Each Lipid Component
  • Ionizable Cationic Lipid (DLin-MC3-DMA): As the functional core, MC3 is responsible for encapsulating the negatively charged siRNA and mediating its release from the endosome.[4][15] Its structure, featuring two linoleyl tails, contributes to the formation of a fluid, non-bilayer lipid phase within the acidic endosome, which is thought to promote membrane disruption and cargo release.[3][11]

  • Phospholipid (DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated helper lipid that provides structural integrity to the LNP.[1][] It helps form the stable lipid bilayer of the nanoparticle.[]

  • Cholesterol: This essential structural lipid modulates the fluidity and stability of the LNP membrane.[1][4][17] It fills gaps between the other lipid molecules, reducing the passive leakage of the encapsulated siRNA.[1]

  • PEG-Lipid (e.g., DMG-PEG2000): A polyethylene glycol-conjugated lipid provides a hydrophilic steric barrier on the surface of the LNP.[14][] This PEG shield is crucial for preventing particle aggregation during formulation and storage and reduces opsonization (the process of being marked for clearance by the immune system) in vivo, thereby extending the circulation half-life of the LNP.[4][14][]

Data Presentation: Standard LNP Formulation Parameters

The precise ratio of these components is critical for creating LNPs with the desired characteristics for in vivo delivery. The most widely cited and effective formulation is presented below.

ComponentMolar Ratio (%)Typical Role
DLin-MC3-DMA50Encapsulation & Endosomal Escape
DSPC10Structural Integrity
Cholesterol38.5LNP Stability & Rigidity
DMG-PEG20001.5Steric Shielding & Stability
Total 100

This formulation has been optimized for potent gene silencing in hepatocytes following intravenous administration in mice.[18]

Experimental Protocol: LNP Formulation via Microfluidic Mixing

Microfluidic mixing, often performed with instruments like the NanoAssemblr™ platform, is the gold-standard method for producing uniform and reproducible LNPs.[19][20] The process involves the rapid, controlled mixing of a lipid-in-ethanol stream with an siRNA-in-aqueous-buffer stream.

Materials Required:
  • DLin-MC3-DMA

  • DSPC

  • Cholesterol

  • DMG-PEG2000

  • siRNA of interest

  • Absolute Ethanol (200 proof, molecular biology grade)

  • Citrate Buffer (50 mM, pH 3.0 or 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (sterile)

  • Microfluidic mixing device (e.g., NanoAssemblr™ Ignite™ or Benchtop)[19]

  • Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)

Step-by-Step Methodology:
  • Prepare Lipid Stock Solutions:

    • Accurately weigh each lipid and dissolve in absolute ethanol to create individual stock solutions (e.g., 10-20 mg/mL). Ensure complete dissolution; gentle warming or vortexing may be required.

    • Combine the individual lipid stocks in a glass vial according to the molar ratios in the table above to create the final "Lipid Mix" in ethanol.

  • Prepare siRNA Solution:

    • Dissolve the lyophilized siRNA in the acidic citrate buffer (pH 3.0-4.0) to the desired concentration. The acidic pH ensures that the DLin-MC3-DMA will be protonated upon mixing, facilitating electrostatic interaction with the negatively charged siRNA backbone.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.[20]

    • Load the "Lipid Mix" (ethanol phase) into one syringe and the siRNA solution (aqueous phase) into another.

    • A typical flow rate ratio is 3:1 (Aqueous:Ethanol) with a total flow rate of 12 mL/min.[20] This rapid mixing causes a solvent exchange, leading to the self-assembly of the lipids around the siRNA core, forming the LNP.

  • Purification and Buffer Exchange:

    • The resulting LNP solution will be in an ethanol/citrate buffer mixture. It is crucial to remove the ethanol and exchange the acidic buffer for a physiological buffer (PBS, pH 7.4).

    • Transfer the LNP solution to a dialysis cassette and dialyze against a 500-fold excess of sterile PBS at 4°C.[3] Perform at least two buffer exchanges over 18-24 hours. This step neutralizes the LNP surface charge for in vivo administration.[13]

Visualization: LNP Formulation Workflow

LNP_Formulation cluster_prep Phase Preparation cluster_assembly Self-Assembly cluster_purification Purification & QC A1 Lipids (MC3, DSPC, Cholesterol, PEG-Lipid) A2 Dissolve in Ethanol A1->A2 A3 Lipid-Ethanol Phase A2->A3 Mix Microfluidic Mixing (e.g., NanoAssemblr) 3:1 Aqueous:Ethanol Ratio A3->Mix B1 siRNA B2 Dissolve in Acidic Citrate Buffer (pH 4.0) B1->B2 B3 siRNA-Aqueous Phase B2->B3 B3->Mix Dialysis Dialysis vs. PBS (pH 7.4) (Removes Ethanol, Raises pH) Mix->Dialysis QC Characterization (Size, PDI, Encapsulation) Dialysis->QC Final Sterile-Filtered LNPs Ready for In Vivo Use QC->Final

Caption: Workflow for siRNA-LNP formulation via microfluidic mixing.

Section 2: LNP Characterization & Quality Control

Before in vivo administration, it is imperative to characterize the formulated LNPs to ensure they meet critical quality attributes. This QC step validates the formulation process and is essential for reproducible in vivo results.

Principle: The Importance of QC Parameters
  • Size (Z-average Diameter): Particle size is a major determinant of LNP biodistribution. Particles should ideally be below 100 nm to ensure efficient delivery to hepatocytes and avoid rapid clearance by the reticuloendothelial system (RES) in the liver and spleen.

  • Polydispersity Index (PDI): PDI measures the heterogeneity of particle sizes in the sample. A PDI value below 0.2 is indicative of a monodisperse, homogenous population of LNPs, which is crucial for consistent in vivo performance.

  • siRNA Encapsulation Efficiency (EE): This parameter quantifies the percentage of siRNA that has been successfully encapsulated within the LNPs. High EE (>90%) is necessary to achieve a therapeutic effect at a reasonable dose and indicates an efficient formulation process.

Data Presentation: Typical LNP Quality Control Specifications
ParameterMethodAcceptable RangeRationale
Size (Z-average)Dynamic Light Scattering (DLS)60 - 100 nmOptimal for liver targeting and avoiding rapid clearance.
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2Ensures a homogenous and uniform particle population.
Encapsulation EfficiencyRiboGreen Assay> 90%Confirms efficient siRNA loading and minimizes free siRNA.
Experimental Protocols: Key QC Assays
Size and PDI Measurement by DLS:
  • Dilute a small aliquot of the final LNP suspension in sterile PBS (pH 7.4).

  • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).

  • Record the Z-average diameter and PDI values.

Encapsulation Efficiency via RiboGreen Assay:

This assay relies on a fluorescent dye (RiboGreen) that brightly fluoresces upon binding to nucleic acids but is quenched by the LNP structure.

  • Total siRNA Measurement: Lyse a known volume of the LNP formulation using a detergent (e.g., 0.5% Triton X-100) to release all encapsulated siRNA.

  • Free siRNA Measurement: Use an intact (non-lysed) sample of the same volume.

  • Add the RiboGreen reagent to both the lysed and intact samples, as well as to a standard curve of known siRNA concentrations.

  • Measure fluorescence on a plate reader.

  • Calculate the concentration of siRNA in both samples using the standard curve.

  • Calculate EE using the formula: EE (%) = [(Total siRNA - Free siRNA) / Total siRNA] * 100

Section 3: In Vivo Administration Protocol for Mice

Systemic administration of DLin-MC3-DMA LNPs in mice, typically via intravenous injection, results in preferential accumulation and gene silencing in the liver.[7][21]

Principle: Route of Administration and Dosing
  • Animal Model: C57BL/6 mice (male or female, 8-10 weeks old) are commonly used for liver-targeted gene silencing studies.[22][23]

  • Route of Administration: Intravenous (IV) tail vein injection is the standard route for achieving systemic circulation and subsequent liver accumulation.[24]

  • Dosage: The effective dose (ED50) for DLin-MC3-DMA LNPs to silence a hepatic gene like Factor VII in mice can be as low as 0.01 mg/kg.[11] However, typical experimental doses range from 0.1 to 1.0 mg/kg of siRNA to achieve robust knockdown.[3][5] A dose of 1 mg/kg is often used for significant target engagement.[3][5]

Step-by-Step Protocol: IV Tail Vein Administration
  • Animal Handling: Acclimatize mice to the facility for at least one week prior to the experiment. All procedures must be approved by and performed in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.

  • Dose Calculation and Formulation Dilution:

    • Calculate the total amount of siRNA needed per mouse based on its body weight and the desired mg/kg dose.

    • Based on the siRNA concentration of your LNP stock (determined post-formulation), calculate the volume of LNP solution needed for each injection.

    • Dilute the required volume of the LNP stock solution with sterile, pyrogen-free PBS to a final injection volume suitable for mice (typically 100-200 µL).

  • Administration:

    • Place the mouse in a restraining device to expose the tail.

    • Warm the tail gently with a heat lamp or warm water to dilate the lateral tail veins.

    • Using a 29-31 gauge insulin syringe, carefully inject the 100-200 µL of diluted LNP formulation into one of the lateral tail veins.

    • Administer the injection slowly and steadily. Successful injection is indicated by the clear passage of the solution into the vein without swelling at the injection site.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Continue to monitor the health and body weight of the animals daily for the duration of the experiment.

Visualization: In Vivo Experimental Timeline

InVivo_Timeline Day0 Day 0: - Record baseline body weight - IV tail vein injection of LNP-siRNA Day1 Day 1: - Monitor animal health - Record body weight Day0->Day1 Day2 Day 2: - Monitor animal health - Record body weight Day1->Day2 Day3 Day 3 (Endpoint): - Record final body weight - Collect blood (serum) - Harvest liver tissue Day2->Day3 Analysis Post-Mortem Analysis: - qPCR on liver (mRNA knockdown) - Serum chemistry (ALT/AST) Day3->Analysis

Caption: A typical timeline for a single-dose in vivo gene silencing study.

Section 4: Assessing Efficacy and Safety

The success of an in vivo study is determined by quantifying both the desired therapeutic effect (gene knockdown) and the potential for adverse effects (toxicity).

Efficacy Assessment: Quantifying Gene Knockdown

The most direct method to assess siRNA-mediated gene silencing is to measure the target mRNA levels in the target tissue.[25][26]

Protocol: mRNA Quantification by RT-qPCR
  • Tissue Harvest: At the experimental endpoint (typically 48-72 hours post-injection for liver), euthanize the mice according to approved protocols. Perfuse the liver with cold PBS and harvest a portion of the tissue, snap-freezing it immediately in liquid nitrogen or placing it in an RNA stabilization solution (e.g., RNAlater).

  • RNA Extraction: Homogenize the liver tissue and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's protocol.

  • cDNA Synthesis: Perform reverse transcription on a standardized amount of total RNA (e.g., 1 µg) to synthesize complementary DNA (cDNA).

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using a suitable master mix (e.g., SYBR Green or TaqMan).

    • Include primers specific for your target gene and a stable housekeeping gene (e.g., GAPDH, Actin) for normalization.

    • Run the qPCR plate on a real-time PCR instrument.

    • Calculate the relative knockdown of the target gene in the treated group compared to a control group (e.g., mice treated with PBS or a non-targeting control siRNA LNP) using the ΔΔCt method.

Safety & Toxicity Assessment

Monitoring for potential toxicity is a critical component of any in vivo study. For liver-tropic LNPs, assessing hepatotoxicity is paramount.

Protocol: Monitoring Animal Health and Serum Chemistry
  • Clinical Observations: Monitor the animals daily for any signs of distress, including lethargy, ruffled fur, or significant weight loss (>15% of initial body weight).

  • Blood Collection: At the endpoint, collect blood via cardiac puncture or from the retro-orbital sinus. Process the blood to separate the serum.

  • Serum Chemistry Analysis:

    • Submit serum samples for analysis of key liver enzyme levels.

    • Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of liver damage.[22][23][27][28][29]

    • A significant elevation in ALT and AST levels in the treated group compared to the control group may indicate LNP-induced hepatotoxicity.[22][27]

References

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Application Notes and Protocols for DLin-MC4-DMA Lipid Nanoparticle Purification: A Guide to Solvent Exchange and Dialysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical post-formulation purification of lipid nanoparticles (LNPs) incorporating the ionizable cationic lipid DLin-MC4-DMA. The focus is on two essential methodologies: solvent exchange and dialysis. These processes are fundamental for removing residual organic solvents, such as ethanol, and for transitioning the LNP suspension into a biocompatible buffer system suitable for in vitro and in vivo applications. This guide elucidates the mechanistic principles behind these techniques, offers detailed, field-proven protocols, and discusses the critical parameters that influence the final physicochemical properties and, consequently, the therapeutic efficacy of the LNP formulation.

Introduction: The Critical Role of DLin-MC4-DMA and Post-Formulation Purification

DLin-MC4-DMA is a potent, ionizable cationic lipid that has been instrumental in the clinical success of RNA-based therapeutics, including siRNA and mRNA delivery systems[1][2][3]. Its molecular structure, featuring two linoleic acid chains and a dimethylamino head group, is engineered for efficient encapsulation of nucleic acids and facilitating their escape from the endosome into the cytoplasm, a critical step for therapeutic action[][5][6].

The formulation of DLin-MC4-DMA-containing LNPs typically involves the rapid mixing of a lipid mixture dissolved in an organic solvent, commonly ethanol, with an acidic aqueous solution containing the nucleic acid cargo[7][8]. This process, often performed using microfluidic devices, yields a suspension of nascent LNPs where the nucleic acid is encapsulated, driven by the electrostatic interactions between the positively charged DLin-MC4-DMA at low pH and the negatively charged nucleic acid backbone[7][8].

However, the resulting LNP suspension is not immediately suitable for biological applications due to the presence of the organic solvent and the acidic pH. Therefore, post-formulation purification is a non-negotiable step to:

  • Remove Residual Solvent: Ethanol, while an excellent solvent for lipids, is cytotoxic and can compromise the stability of the LNPs and the integrity of the encapsulated cargo.

  • Buffer Exchange: The acidic formulation buffer (e.g., citrate or acetate buffer at pH 4.0) must be exchanged for a physiologically compatible buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4) to ensure biocompatibility and stability in biological systems[9][10].

  • Enhance Stability: The purification process, particularly the pH shift during buffer exchange, is crucial for the final arrangement and stability of the LNP structure[11][12].

This guide will focus on dialysis as a robust and widely accessible method for solvent exchange and buffer equilibration for lab-scale LNP preparations.

The Principle of Dialysis for LNP Purification

Dialysis is a separation technique that relies on the principle of selective diffusion across a semi-permeable membrane[13]. For LNP purification, the LNP suspension is placed within a dialysis cassette or tubing made of a membrane with a specific molecular weight cut-off (MWCO)[13]. This membrane allows small molecules like ethanol and buffer salts to freely pass through, while retaining the much larger LNPs[13].

The dialysis bag is submerged in a large volume of the desired final buffer (the dialysate). The concentration gradient between the inside of the dialysis bag (high ethanol and low pH buffer salts) and the outside (no ethanol, physiological pH buffer) drives the diffusion of small molecules out of the LNP suspension and into the dialysate, while the components of the external buffer diffuse in. This process continues until equilibrium is reached, resulting in a purified LNP suspension in the desired final buffer[13].

Causality Behind Key Dialysis Parameters:
  • Molecular Weight Cut-Off (MWCO): The choice of MWCO is critical. It must be large enough to allow for the efficient removal of ethanol (molecular weight ~46 g/mol ) and buffer salts, but small enough to retain the LNPs (typically 30-150 nm in diameter). A MWCO of 10-20 kDa is generally suitable for most LNP preparations[10][14].

  • Dialysate Volume: A large volume of dialysate relative to the sample volume is essential to maintain a steep concentration gradient, ensuring efficient and complete removal of contaminants. A dialysate-to-sample volume ratio of at least 200:1 is recommended, with multiple buffer changes to drive the purification to completion.

  • Temperature: Dialysis is typically performed at 4°C to enhance the stability of the LNPs and the nucleic acid cargo, minimizing potential degradation[10].

  • Time: The duration of dialysis is crucial for achieving the desired level of purity. Insufficient dialysis will leave residual ethanol and an incorrect buffer composition, while prolonged dialysis might affect LNP stability in some cases[15].

Experimental Protocol: Dialysis of DLin-MC4-DMA LNPs

This protocol provides a step-by-step guide for the dialysis of LNPs formulated with DLin-MC4-DMA.

Materials and Equipment
  • DLin-MC4-DMA LNP suspension in formulation buffer (e.g., 25% ethanol, 50 mM citrate buffer pH 4.0)

  • Dialysis cassettes or tubing with an appropriate MWCO (e.g., 10-20 kDa)

  • Dialysis buffer (e.g., 1x Phosphate-Buffered Saline (PBS), pH 7.4), sterile-filtered

  • Large beaker or container for the dialysate

  • Magnetic stir plate and stir bar

  • Refrigerator or cold room (4°C)

  • Sterile, RNase-free pipette tips and microcentrifuge tubes

Step-by-Step Methodology
  • Preparation of Dialysis Buffer: Prepare a sufficient volume of the desired dialysis buffer (e.g., 1x PBS, pH 7.4). For a 1-5 mL LNP sample, a total of 2-4 L of dialysis buffer is recommended for multiple changes. Ensure the buffer is chilled to 4°C.

  • Hydration of Dialysis Membrane (if required): Some dialysis membranes require hydration before use. Follow the manufacturer's instructions, typically involving soaking the membrane in sterile, RNase-free water and then in the dialysis buffer.

  • Loading the LNP Sample: Carefully pipette the LNP suspension into the dialysis cassette or tubing, avoiding the introduction of air bubbles. Securely close the cassette or clamp the tubing.

  • Initiating Dialysis: Place the sealed dialysis device in the beaker containing the chilled dialysis buffer. Ensure the entire device is submerged. Add a magnetic stir bar to the beaker and place it on a magnetic stir plate set to a low speed. Gentle stirring of the dialysate is crucial for maintaining the concentration gradient.

  • Performing Dialysis: Conduct the dialysis at 4°C.

    • First Buffer Change: After 2 hours, discard the dialysate and replace it with an equal volume of fresh, chilled dialysis buffer.

    • Subsequent Buffer Changes: Repeat the buffer change every 2-4 hours for a total of at least 3-4 buffer changes. For optimal purity, an overnight dialysis with one final buffer change in the morning is often effective.

  • Sample Recovery: After the final dialysis step, carefully remove the dialysis device from the buffer. Place it on a clean, absorbent surface and gently remove any excess buffer from the outside. Carefully open the cassette or tubing and transfer the purified LNP suspension to a sterile, RNase-free tube.

  • Post-Dialysis Characterization: It is essential to characterize the purified LNPs to ensure the process was successful and the final product meets the required specifications. Key characterization techniques include:

    • Dynamic Light Scattering (DLS): To determine the mean particle size (Z-average), size distribution (Polydispersity Index, PDI), and zeta potential[10][15].

    • RNA Encapsulation Efficiency: Using a fluorescent dye-based assay (e.g., RiboGreen assay) to quantify the amount of encapsulated RNA[10][15].

    • Residual Ethanol Quantification: Gas chromatography (GC) can be used to confirm the removal of ethanol to acceptable levels (typically <5000 ppm).

Data Presentation: Expected Outcomes

The following table summarizes typical physicochemical properties of DLin-MC4-DMA LNPs before and after dialysis.

ParameterBefore DialysisAfter DialysisRationale for Change
Z-average Diameter (nm) May vary (e.g., 60-100 nm)Often a slight increase in size[11][12]Removal of ethanol and pH neutralization can lead to structural rearrangements and slight swelling of the LNPs.
Polydispersity Index (PDI) Typically < 0.2Should remain < 0.2A low PDI indicates a homogenous population of LNPs. Dialysis should not significantly broaden the size distribution.
Zeta Potential (mV) Slightly positive or near-neutralSlightly negative or near-neutralAt pH 4, DLin-MC4-DMA is protonated and positively charged. At pH 7.4, it is largely deprotonated, leading to a more neutral or slightly negative surface charge.
Ethanol Concentration High (e.g., 20-30%)< 0.5% (5000 ppm)Successful removal of the organic solvent.
pH ~4.0~7.4Successful buffer exchange to a physiological pH.

Visualization of the LNP Purification Workflow

The following diagrams illustrate the key processes described in this guide.

LNP_Formation_and_Purification cluster_formulation LNP Formulation cluster_purification Purification A Lipid Mixture in Ethanol (DLin-MC4-DMA, Helpers, PEG-Lipid) C Rapid Mixing (e.g., Microfluidics) A->C B Nucleic Acid in Aqueous Acidic Buffer (pH 4) B->C D Nascent LNP Suspension (High Ethanol, Low pH) C->D E Dialysis (vs. Physiological Buffer, pH 7.4) D->E Solvent Exchange & Buffer Equilibration F Purified LNPs (Low Ethanol, Physiological pH) E->F

Caption: Workflow from LNP formulation to purification via dialysis.

Caption: Mechanism of dialysis for LNP purification.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous post-purification characterization. The success of the solvent exchange and dialysis process is not assumed but is empirically verified by the analytical data.

  • Size and PDI Measurement: Consistent DLS readings across batches confirm the reproducibility of the purification process and the stability of the LNPs. A significant increase in PDI post-dialysis would indicate particle aggregation and an issue with the formulation or purification process.

  • Zeta Potential Shift: The expected shift in zeta potential from positive/neutral to negative/neutral is a direct confirmation of the successful buffer exchange and pH adjustment, which is critical for the LNP's in vivo performance and stability.

  • Encapsulation Efficiency: High encapsulation efficiency after dialysis validates that the process did not compromise the integrity of the LNPs and lead to leakage of the nucleic acid cargo.

  • Residual Solvent Analysis: Direct measurement of residual ethanol provides quantitative proof of the effectiveness of the solvent removal process.

By systematically evaluating these critical quality attributes (CQAs), researchers can be confident in the quality and consistency of their purified DLin-MC4-DMA LNP preparations, ensuring reliable and reproducible results in downstream applications. Alternative methods to dialysis such as tangential flow filtration (TFF) can also be employed for purification and are particularly amenable to larger scale production[9][13][16].

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  • Elmowafy, M., et al. (2019). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method.
  • D'Avanzo, N. (2023).
  • Sharma, A., et al. (2024). Analytical Characterization of Heterogeneities in mRNA-Lipid Nanoparticles Using Sucrose Density Gradient Ultracentrifugation. Analytical Chemistry, 96(13), 5219-5228.
  • Dyhydromatics. (n.d.). Solvent-free production methods for liposomes and lipid nanoparticles. Retrieved from [Link]

  • ResearchGate. (2024). The Biology of Endosomal Escape: Strategies for Enhanced Delivery of Therapeutics. Retrieved from [Link]

  • Microfluidics. (2020, November 24). Solvent-free Production Methods for Liposomes and Lipid Nanoparticles. Retrieved from [Link]

  • WebEVTalk. (2020, June 25). Escape of LNP mRNA from endosomes, dissociation and loading to EVs by Hadi Valadi and Nawaz Muhammad [Video]. YouTube. Retrieved from [Link]

  • Du, Z., et al. (2022). Scalable Purification of Plasmid DNA Nanoparticles by Tangential Flow Filtration for Systemic Delivery. Molecular Pharmaceutics, 19(6), 1933-1943.
  • Al-Jama, A., et al. (2022). Tailoring lipid nanoparticle dimensions through manufacturing processes. RSC Advances, 12(41), 26767-26777.
  • LCGC International. (2023, June 2). Analysis of Lipid Nanoparticles. Retrieved from [Link]

  • Zerial Lab. (n.d.). Exploiting the Endosomal System for the Delivery of Macromolecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Expression patterns of genes involved in DMA synthesis. Retrieved from [Link]

  • Google Patents. (2023). WO2023118450A1 - METHOD FOR LARGE-SCALE PRODUCTION OF LARGE-SIZED LNPs.
  • Tanaka, Y., et al. (2021). Characterization of Lipid Nanoparticles Containing Ionizable Cationic Lipids Using Design-of-Experiments Approach. Journal of Pharmaceutical Sciences, 110(1), 233-242.
  • Sartorius BIA Separations. (n.d.). LNP Purification & Analytics | Integrated Bioprocess Solutions. Retrieved from [Link]

Sources

Troubleshooting & Optimization

preventing aggregation in DLin-MC4-DMA lipid nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Aggregation in DLin-MC4-DMA Lipid Nanoparticles

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist[]

Introduction

Welcome to the technical support hub for DLin-MC4-DMA formulations. As you likely know, DLin-MC4-DMA is a potent ionizable cationic lipid with a pKa of approximately 6.93 [1].[][2][3] This pKa is slightly higher than the industry-standard DLin-MC3-DMA (~6.4), which introduces unique stability challenges.[]

At a formulation pH of 4.0, the lipid is positively charged, binding effectively to anionic mRNA. However, as you transition to a physiological pH (7.[]4) for storage or injection, the lipid becomes largely neutral. In this state, the electrostatic repulsive forces diminish, and the LNP relies almost exclusively on the steric barrier provided by your PEG-lipid to prevent aggregation.[] If that barrier fails, or if the transition is too harsh, you will see a spike in particle size and Polydispersity Index (PDI).

This guide breaks down the three critical phases where aggregation occurs: Nucleation (Mixing) , Stabilization (TFF/Dialysis) , and Storage .

Module 1: The Nucleation Phase (Microfluidic Mixing)

The Issue: "My particles are coming out of the chip already aggregated (>150nm) or with a high PDI (>0.2)."

The Mechanism: LNP formation relies on the rapid dilution of ethanol. If the polarity change happens faster than the lipid mixing time, you get uniform "bottom-up" self-assembly.[] If mixing is too slow, or the ethanol concentration remains high for too long, lipids will fuse into larger, thermodynamically stable aggregates (Ostwald ripening) rather than kinetically trapped nanoparticles.

Troubleshooting Protocol: Optimizing Flow Rate Ratios (FRR)

The Flow Rate Ratio (Aqueous:Ethanol) is the primary lever for controlling size.

ParameterRecommended SettingEffect on DLin-MC4-DMA LNP
Flow Rate Ratio (FRR) 3:1 (Standard) Balanced encapsulation and size (~70-90 nm).[]
5:1 (High Dilution) Smaller particles (~50-70 nm).[] Reduces solvent content faster, minimizing fusion.[]
1:1 (Low Dilution) RISK: High ethanol content promotes fusion.[] Expect aggregates >200nm.
Total Flow Rate (TFR) > 12 mL/min Higher velocity ensures chaotic mixing (Reynolds number) in the chip, preventing "dead zones" where aggregates form.
Visualizing the Mixing Workflow

MixingProcess cluster_inputs Inputs Lipids Lipids in EtOH (DLin-MC4-DMA, DSPC, Chol, PEG) Mixer Microfluidic Chip (Chaotic Mixing) Lipids->Mixer mRNA mRNA in Acetate (pH 4.0) mRNA->Mixer Nucleation Nucleation (Electrostatic Binding) Mixer->Nucleation Dilution Ethanol Dilution (<25% v/v) Nucleation->Dilution Fast Kinetics Aggregate AGGREGATION RISK: Slow Mixing / Low FRR Nucleation->Aggregate Slow Kinetics Output Output Dilution->Output Stable LNP

Figure 1: The kinetic competition between stable nucleation and aggregation during microfluidic mixing.[]

Module 2: Downstream Processing (TFF & Dialysis)

The Issue: "My particles were fine after mixing, but aggregated during buffer exchange."

The Mechanism: This is the "Danger Zone." You are removing ethanol and raising the pH from 4.0 to 7.4.

  • Charge Neutralization: As pH rises past the pKa (6.93), DLin-MC4-DMA loses its positive charge.[] The particles lose electrostatic repulsion.

  • PEG Shedding: PEG-lipids (especially PEG-DMG) have short acyl chains (C14) and "shed" or desorb from the LNP surface rapidly [2].[] If the PEG sheds before the ethanol is fully removed, or if the shear stress is too high, the neutral lipid cores will collide and fuse.

Troubleshooting Protocol: The Gentle Exchange

Step 1: Immediate Dilution (Quench) Do not let the LNPs sit in 25% ethanol. Immediately dilute the output 1:1 with your acidification buffer (Acetate pH 4.0) or water to drop ethanol <12.5% before TFF.

Step 2: Tangential Flow Filtration (TFF) Parameters

  • Membrane: Modified Polyethersulfone (mPES) or Cellulose Acetate.[] Avoid standard PES as it can bind cationic lipids.[]

  • Shear Rate: Keep shear rate < 3000 s⁻¹. High shear strips the PEG layer.

  • Transmembrane Pressure (TMP): Maintain < 5 psi.

Step 3: The pH Ramp (Optional but Recommended) Instead of jumping straight to PBS (pH 7.4), perform a diafiltration step at pH 6.0 first. This keeps DLin-MC4-DMA partially charged (pKa 6.93 means it is still ~90% protonated at pH 6.[]0) while removing ethanol, maintaining colloidal stability.[]

Visualizing the Stability Mechanism

Stability cluster_acid Acidic Buffer (pH 4.0) cluster_neutral Physiological Buffer (pH 7.4) State1 High Stability (Electrostatic Repulsion) State2 Neutral Surface (Steric Stabilization Only) State1->State2 Buffer Exchange (pH > pKa 6.93) Fail AGGREGATION (PEG Shedding + Fusion) State2->Fail PEG-Lipid Desorption Time > 4-6 hours Stable Stable Storage State2->Stable Cryoprotection & Freezing

Figure 2: The stability transition. At pH 7.4, the LNP relies entirely on the PEG barrier. Extended time in liquid state leads to PEG shedding and aggregation.

Module 3: Storage & Cryoprotection

The Issue: "Particle size increases by 20-30nm after one freeze-thaw cycle."

The Mechanism: Water expands when freezing, forcing LNPs into the concentrated interstitial space (cryoconcentration). Without a cryoprotectant, the ice crystals crush the particles together, causing membrane fusion.

Protocol: Cryoprotectant Ratios

You must add a cryoprotectant during the buffer exchange step, not just before freezing.

CryoprotectantConcentration (w/v)Notes
Sucrose 10% (Recommended) The gold standard.[] Forms a glassy matrix that protects the lipid bilayer [3].
Trehalose 10% Alternative to sucrose. Sometimes offers better stability for higher Tg (glass transition temperature).
PBS Only 0% DO NOT USE. Will result in massive aggregation upon thawing.

Freezing Rule: Flash freeze in liquid nitrogen or use a controlled-rate freezer. Slow freezing (-20°C freezer) promotes large ice crystal formation, which is destructive.[]

Frequently Asked Questions (FAQ)

Q: My PDI is 0.15. Is that acceptable? A: Yes. For DLin-MC4-DMA LNPs, a PDI < 0.2 is considered monodisperse and clinically acceptable.[] If PDI > 0.25, you likely have a bimodal distribution (a mix of proper LNPs and large aggregates).[]

Q: The solution looks cloudy/milky. Did it aggregate? A: Likely yes.[] High-quality LNPs (<100 nm) should appear translucent or opalescent (like skim milk diluted 100x) with a slight blue hue (Tyndall effect).[] If it looks like distinct white milk or has visible particulates, aggregation has occurred.

Q: Can I use PEG-2000-DSPE instead of PEG-2000-DMG? A: Yes, but it changes the dynamics.[] PEG-DSPE (C18 chain) stays anchored in the LNP much longer than PEG-DMG (C14 chain).[] This prevents aggregation better during storage but might reduce transfection efficiency because the PEG doesn't shed inside the body to allow endosomal fusion [4].

References

  • Judge, A., et al. (2005).[] Hypersensitivity reactions following administration of liposomal drugs. (Context on PEG shedding rates). Retrieved from [Link]

  • Ball, R. L., et al. (2017).[] Lipid Nanoparticle Formulation for mRNA Delivery.[4][5][6][7] (Protocols on sucrose cryoprotection). Retrieved from [Link]

  • Mui, B. L., et al. (2013).[] Influence of Polyethylene Glycol Lipid Desorption Rates on Pharmacokinetics and Pharmacodynamics of siRNA Lipid Nanoparticles. Molecular Therapy.[] Retrieved from [Link]

Sources

DLin-MC4-DMA Technical Support Center: A Guide to Mitigating Cytotoxicity in LNP Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for DLin-MC4-DMA, a widely utilized ionizable cationic lipid in lipid nanoparticle (LNP) formulations for siRNA delivery. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate cytotoxicity associated with DLin-MC4-DMA-containing LNPs. Here, we delve into the underlying causes of toxicity and provide actionable strategies and detailed protocols to enhance the safety and efficacy of your LNP-based therapeutics.

I. Troubleshooting Guide: Common Cytotoxicity Issues & Solutions

This section addresses frequently encountered problems during in vitro and in vivo experiments involving DLin-MC4-DMA LNPs.

Question 1: We are observing significant cell death in our in vitro cultures after treatment with DLin-MC4-DMA LNPs. What are the primary causes and how can we reduce this?

Answer:

High in vitro cytotoxicity is a common challenge with LNP formulations and can stem from several factors related to both the inherent properties of DLin-MC4-DMA and the overall formulation characteristics.

Underlying Causes:

  • Inherent Toxicity of the Ionizable Lipid: DLin-MC4-DMA, like many cationic lipids, can disrupt cell membranes, leading to necrosis or apoptosis. At physiological pH, the tertiary amine of DLin-MC4-DMA is partially protonated, contributing to a net positive charge that can interact with negatively charged cell membranes, causing destabilization.

  • Immune Activation: DLin-MC4-DMA can be recognized by the innate immune system, leading to inflammatory responses even in the absence of a therapeutic cargo. This can trigger signaling pathways that result in the production of pro-inflammatory cytokines and chemokines, ultimately leading to cell death.[1][2]

  • Suboptimal Formulation Parameters: The molar ratios of the lipid components, including DLin-MC4-DMA, helper lipids (like DSPC and cholesterol), and PEG-lipids, play a critical role in LNP stability and toxicity. An excess of the ionizable lipid can lead to increased cytotoxicity.[3]

  • High LNP Concentration: A dose-dependent relationship often exists between LNP concentration and cytotoxicity.

Troubleshooting Strategies:

  • Optimize the Molar Ratio of DLin-MC4-DMA: Systematically decrease the molar percentage of DLin-MC4-DMA in your formulation while maintaining efficacy. A common starting point for LNP formulations is a molar ratio of approximately 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid. Consider reducing the DLin-MC4-DMA content to 40% or even 30% and assess the impact on both cytotoxicity and gene silencing efficiency.

  • Incorporate Biodegradable Lipids: Consider replacing DLin-MC4-DMA with newer, biodegradable ionizable lipids. These lipids are designed to be metabolized into non-toxic byproducts, reducing their accumulation and associated long-term toxicity.[4]

  • Adjust Helper Lipid Composition: The choice of helper lipid can influence LNP stability and toxicity. While DSPC is common, exploring other phospholipids may be beneficial. Cholesterol content is also crucial for stability; ensure it is within the optimal range (typically 35-45 mol%).[3]

  • Optimize PEG-Lipid Content and Chain Length: The concentration and acyl chain length of the PEG-lipid can impact cytotoxicity. A higher concentration of PEG-lipid can shield the positive charge of the LNP, reducing non-specific interactions with cells and subsequent toxicity. However, it can also hinder cellular uptake and endosomal escape, a phenomenon known as the "PEG dilemma".[5] Experiment with PEG-lipid concentrations between 1-5 mol%. Additionally, shorter acyl chain PEG-lipids (e.g., C14) tend to dissociate from the LNP surface faster than longer chains (e.g., C18), which can influence in vivo behavior and immune responses.[6]

  • Perform a Dose-Response Study: Determine the optimal LNP concentration that provides the desired therapeutic effect with minimal toxicity. Start with a broad range of concentrations and narrow down to the most effective and least toxic dose.

  • Serum in Culture Media: The presence or absence of serum can affect LNP uptake and toxicity. Some LNPs show higher transfection efficiency in the presence of serum, while for others, serum can lead to aggregation and altered performance. It is crucial to maintain consistent serum conditions throughout your experiments.

Question 2: Our in vivo studies with DLin-MC4-DMA LNPs are showing signs of systemic inflammation and liver toxicity. How can we mitigate these adverse effects?

Answer:

In vivo toxicity of DLin-MC4-DMA LNPs is a significant hurdle and is often linked to the activation of the innate immune system and accumulation in off-target organs, particularly the liver.

Underlying Causes:

  • Innate Immune System Activation: DLin-MC4-DMA can activate pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), specifically TLR4, and the NLRP3 inflammasome.[7][8][9] This activation triggers downstream signaling cascades leading to the release of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines, resulting in systemic inflammation.[1]

  • Liver Accumulation and Hepatotoxicity: LNPs, especially those in the 50-100 nm size range, tend to accumulate in the liver due to fenestrated endothelium and uptake by hepatocytes and Kupffer cells. High concentrations of DLin-MC4-DMA in the liver can lead to hepatotoxicity, indicated by elevated levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[10][11]

  • Route of Administration: The route of administration can influence the immune response. For instance, subcutaneous injection of DLin-containing LNPs has been shown to induce a different immune response compared to intramuscular injection.[12][13]

Troubleshooting Strategies:

  • Structural Modification of the Ionizable Lipid: The most effective long-term strategy is to replace DLin-MC4-DMA with a next-generation ionizable lipid that has a better safety profile. Look for lipids with biodegradable ester linkages in their tails, which allow for faster clearance and reduced accumulation.

  • Formulation Optimization for Reduced Liver Targeting:

    • Increase PEG-Lipid Content: A higher density of PEG on the LNP surface can reduce opsonization and subsequent uptake by liver macrophages.

    • Modify Particle Size: While smaller particles tend to accumulate in the liver, very small (<30 nm) or larger (>150 nm) particles may exhibit different biodistribution profiles.

  • Dose Reduction and Regimen Optimization: Lowering the administered dose is a direct way to reduce toxicity. Investigate the feasibility of a multi-dosing regimen with lower individual doses.

  • Co-administration of Immunosuppressive Agents: In some therapeutic contexts, co-administration of a mild immunosuppressive agent could be considered to dampen the initial inflammatory response, although this adds complexity to the therapeutic regimen.

  • Consider Alternative Routes of Administration: If systemic delivery is not essential, explore local delivery routes to minimize systemic exposure and toxicity.

II. FAQs: Understanding DLin-MC4-DMA Cytotoxicity

Q1: What is the proposed mechanism of DLin-MC4-DMA-induced immune activation?

A: DLin-MC4-DMA is thought to activate the innate immune system primarily through the Toll-like receptor 4 (TLR4) signaling pathway.[7][8][9] The lipid structure can be recognized by TLR4, leading to the recruitment of adaptor proteins like MyD88 and TRIF. This initiates a signaling cascade that culminates in the activation of transcription factors such as NF-κB and IRF3/7, which then drive the expression of pro-inflammatory cytokines and type I interferons. Additionally, some studies suggest that LNPs can activate the NLRP3 inflammasome, leading to the processing and release of the potent pro-inflammatory cytokine IL-1β.[14][15][16]

Q2: How does DLin-MC4-DMA compare to newer ionizable lipids like SM-102 and ALC-0315 in terms of cytotoxicity?

A: While direct, comprehensive comparative cytotoxicity data with specific IC50 values for DLin-MC4-DMA against SM-102 and ALC-0315 in a wide range of cell lines is not extensively published in a single source, the general consensus in the field is that newer lipids like SM-102 and ALC-0315, which are used in the Moderna and Pfizer-BioNTech COVID-19 vaccines respectively, have been optimized for a better safety profile compared to earlier lipids like DLin-MC3-DMA (a very close analog of DLin-MC4-DMA).[17] For instance, at high doses (5 mg/kg) in mice, LNPs containing ALC-0315 showed increased markers of liver toxicity, whereas the same dose of DLin-MC3-DMA LNPs did not.[18] However, at a lower dose (1 mg/kg), ALC-0315 LNPs were more potent in gene knockdown.[18] This highlights the trade-off between efficacy and toxicity that often exists.

Q3: What role do helper lipids play in mitigating cytotoxicity?

A: Helper lipids, such as DSPC (a phospholipid) and cholesterol, are crucial for the structural integrity and stability of LNPs. They do not directly cause cytotoxicity but their optimal inclusion is key to a safe and effective formulation. Cholesterol, for example, fills the gaps between the other lipid molecules, increasing the rigidity of the LNP and preventing the leakage of the encapsulated nucleic acid. A stable LNP is less likely to prematurely release its contents and cause off-target effects. The ratio of helper lipids to the ionizable lipid is a critical parameter to optimize for minimizing toxicity.[3]

III. Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity Assessment

This protocol provides a method for assessing cell viability based on the metabolic activity of cells.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • DLin-MC4-DMA LNP formulations

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • LNP Treatment: Prepare serial dilutions of your LNP formulations in complete culture medium. Remove the old medium from the cells and add 100 µL of the LNP dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against LNP concentration to determine the IC50 value.

Protocol 2: LDH Assay for Measuring Cell Membrane Damage

This protocol quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • DLin-MC4-DMA LNP formulations

  • Complete cell culture medium (serum-free medium is recommended for the assay step to reduce background)

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24-48 hours).

  • Sample Collection: Carefully collect a small aliquot (e.g., 10-50 µL) of the cell culture supernatant from each well without disturbing the cells. Transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.

  • Stop Reaction (if applicable): Some kits require the addition of a stop solution.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer provided in the kit).

IV. Visualization of Cytotoxicity Pathways

The following diagrams illustrate the key signaling pathways involved in DLin-MC4-DMA LNP-induced cytotoxicity and a general workflow for optimizing LNP formulations to reduce toxicity.

DLin_MC4_DMA_Cytotoxicity_Pathway cluster_LNP LNP Interaction with Cell cluster_Immune Innate Immune Activation cluster_Cytokines Inflammatory Response DLin-MC4-DMA LNP DLin-MC4-DMA LNP TLR4 TLR4 DLin-MC4-DMA LNP->TLR4 Binds to NLRP3 NLRP3 Inflammasome DLin-MC4-DMA LNP->NLRP3 Activates MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NFkB NF-κB MyD88->NFkB IRF37 IRF3/7 TRIF->IRF37 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Induces Transcription IRF37->Cytokines Induces Transcription (Type I IFNs) Caspase1 Caspase-1 NLRP3->Caspase1 Activates Caspase1->Cytokines Processes pro-IL-1β CellDeath Cell Death (Apoptosis/Pyroptosis) Cytokines->CellDeath Induces

Caption: DLin-MC4-DMA LNP-induced inflammatory signaling pathway.

LNP_Optimization_Workflow cluster_Formulation Formulation Design cluster_Testing In Vitro & In Vivo Testing cluster_Analysis Analysis & Refinement Start Initial DLin-MC4-DMA LNP Formulation ModifyLipid Modify Ionizable Lipid (e.g., Biodegradable) Start->ModifyLipid ModifyRatio Optimize Lipid Ratios (DLin-MC4-DMA, Helper, PEG) Start->ModifyRatio ModifyPEG Adjust PEG-Lipid (Concentration, Chain Length) Start->ModifyPEG InVitro In Vitro Cytotoxicity Assays (MTT, LDH) ModifyLipid->InVitro ModifyRatio->InVitro ModifyPEG->InVitro Analyze Analyze Data: Efficacy vs. Toxicity InVitro->Analyze InVivo In Vivo Toxicity Studies (Cytokine Profiling, Liver Enzymes) InVivo->Analyze Feedback Loop Analyze->ModifyRatio High Toxicity Analyze->InVivo Promising Candidates Optimized Optimized LNP Formulation Analyze->Optimized Acceptable Profile

Caption: Workflow for LNP formulation optimization to reduce cytotoxicity.

V. Data Summary

Table 1: Key Parameters Influencing DLin-MC4-DMA LNP Cytotoxicity

ParameterRecommended Range/ConsiderationRationale for Cytotoxicity Reduction
DLin-MC4-DMA (mol%) 30-50%Lowering the concentration of the primary cytotoxic component.
Helper Lipids (mol%) DSPC: ~10%, Cholesterol: ~38.5%Maintaining LNP stability and integrity.
PEG-Lipid (mol%) 1-5%Shielding surface charge to reduce non-specific interactions.
PEG-Lipid Acyl Chain C14 vs. C18Shorter chains (C14) may lead to faster PEG shedding and altered in vivo clearance.
Particle Size 50-150 nmInfluences biodistribution and cellular uptake.
pKa of Ionizable Lipid ~6.2-6.5A lower pKa can lead to more efficient endosomal escape and potentially lower off-target effects at physiological pH. DLin-MC3-DMA has a pKa of ~6.44.[10][11][19]

VI. References

  • Ferraresso, F., Strilchuk, A.W., Juang, L.J., et al. (2022). Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells. Molecular Therapy - Nucleic Acids. [Link]

  • Precigenome LLC. (n.d.). DLin-MC3-DMA Ionizable Cationic Lipid. [Link]

  • Yavuz, A., et al. (2023). DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice. Pharmaceutics. [Link]

  • Hossain, M. S., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Ovarian Research. [Link]

  • Ferraresso, F., et al. (2022). Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells. Molecular Therapy. Nucleic Acids. [Link]

  • Yavuz, A., et al. (2023). DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice. MDPI. [Link]

  • MDPI. (2022). Structure and pKa value of DLin-MC3-DMA (A), SM-102 (B), and Alc-0315 (C). ResearchGate. [Link]

  • Frontiers. (n.d.). Nanoparticles and cytokine response. [Link]

  • Malloy, A. M., et al. (2025). Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4. npj Vaccines. [Link]

  • MDPI. (2024). Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. [Link]

  • Challenges in Measuring In Vitro Activity of LNP-mRNA Therapeutics. (2025). MDPI. [Link]

  • Wang, J., et al. (2024). Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. International Journal of Molecular Sciences. [Link]

  • Li, B., et al. (2022). mRNA-carrying lipid nanoparticles that induce lysosomal rupture activate NLRP3 inflammasome and reduce mRNA transfection efficiency. Biomaterials Science. [Link]

  • ResearchGate. (n.d.). In vitro transfection efficiency and toxicity of LCP formulations containing DLin-DMA, SM-102, and ALC-0315 as ionizable lipids. [Link]

  • Le, T. N. D., et al. (2023). Effect of PEG Anchor and Serum on Lipid Nanoparticles. Pharmaceutics. [Link]

  • ResearchGate. (2025). Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo. [Link]

  • MDPI. (n.d.). Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo. [Link]

  • ResearchGate. (n.d.). TLR and RLR signaling pathways and LNP effects. [Link]

  • K. A. D., et al. (2016). Validation of an LDH Assay for Assessing Nanoparticle Toxicity. Journal of Nanomaterials. [Link]

  • ISCA. (2025). Optimizing Protocols for Fast Immunocyte Transfection Using LNP Kits: Best Practices and Troubleshooting. [Link]

  • BIA Separations. (2024). Quantitative analysis of lipids and nucleic acids in lipid nanoparticles using monolithic column. [Link]

  • ResearchGate. (2023). DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice. [Link]

  • ACS Publications. (2023). Protein Corona Formation on Lipid Nanoparticles Negatively Affects the NLRP3 Inflammasome Activation. [Link]

  • Single Use Support. (2023). Lipid nanoparticles toxicity: What to consider?. [Link]

  • From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance. (2025). Journal of Controlled Release. [Link]

  • Billingsley, M. M., et al. (2023). Amine headgroups in ionizable lipids drive immune responses to lipid nanoparticles by binding to the receptors TLR4 and CD1d. Nature Materials. [Link]

  • Biomaterials Science. (2022). mRNA-carrying lipid nanoparticles that induce lysosomal rupture activate NLRP3 inflammasome and reduce mRNA transfection efficiency. [Link]

  • MDPI. (n.d.). Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap. [Link]

  • bioRxiv. (2025). Predictive in vitro profiling of LNP-induced innate immune response using an iPSC-derived monocyte model. [Link]

  • Algarni, A., et al. (2022). In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression. Biomaterials Science. [Link]

  • AUETD. (2025). Toxicological analysis of Lipid-Based Nanoparticles: A Comparative Study. [Link]

  • ResearchGate. (2025). Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap. [Link]

  • ResearchGate. (n.d.). The effect of PEG‐lipids content on the resulting LNP size, mRNA.... [Link]

  • Uniformed Services University. (n.d.). Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4. [Link]

  • ResearchGate. (2025). (PDF) Assessing NLRP3 Inflammasome Activation by Nanoparticles. [Link]

  • bioRxiv. (2025). Reduction of cellular toxicity with hybrid nanoparticles for mRNA delivery. [Link]

  • ResearchGate. (2025). Validation of an LDH Assay for Assessing Nanoparticle Toxicity. [Link]

  • Diverse Pathways of Engineered Nanoparticle-Induced NLRP3 Inflammasome Activation. (2021). Small. [Link]

  • ACS Publications. (2023). PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective. [Link]

  • LCGC International. (2023). Analysis of Lipid Nanoparticles. [Link]

  • ResearchGate. (n.d.). Distinct dynamics of mRNA LNPs in mice and nonhuman primates revealed by in vivo imaging. [Link]

  • protocols.io. (2024). Assaying NLRP3-mediated LDH and IL-1β release. [Link]

  • PubMed. (2024). Lipid Nanoparticles Elicit Reactogenicity and Sickness Behavior in Mice Via Toll-Like Receptor 4 and Myeloid Differentiation Protein 88 Axis. [Link]

Sources

Technical Support Center: Troubleshooting DLin-MC4-DMA Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: LNP-MC4-EE-001 Subject: Optimization of Encapsulation Efficiency (EE%) for DLin-MC4-DMA Lipid Nanoparticles Assigned Specialist: Senior Application Scientist, Lipid Delivery Systems Status: Open

Executive Summary & Chemical Context

You are encountering low encapsulation efficiency (<80%) with DLin-MC4-DMA (CAS: 1226909-66-5). Before adjusting your protocol, it is critical to understand that DLin-MC4-DMA is not identical to DLin-MC3-DMA , and "drop-in" replacements often fail without parameter adjustment.

The critical differentiator is the pKa .

  • DLin-MC3-DMA: pKa ≈ 6.44 (Optimized for hepatic silencing).

  • DLin-MC4-DMA: pKa ≈ 6.93 .[1]

Why this matters: A pKa of 6.93 places DLin-MC4-DMA on the upper edge of the "ionizable" window. At standard formulation pH (pH 4.0), it is fully protonated (good for binding). However, during the transition to neutral pH (dialysis/buffer exchange), it retains significant positive charge (approx. 25% protonated at pH 7.4). This persistent charge can lead to particle aggregation or payload leakage if the PEG-lipid density is insufficient to shield the surface charge, resulting in apparent low EE% due to precipitation or assay interference.

Diagnostic Workflow (Decision Tree)

Use the following logic to pinpoint the failure mode.

TroubleshootingTree Start Low Encapsulation Efficiency (<80%) CheckAppearance Step 1: Visual Inspection Start->CheckAppearance Cloudy Cloudy/Precipitate? CheckAppearance->Cloudy Yes Clear Clear/Opalescent? CheckAppearance->Clear No Agg Issue: Aggregation/Instability (High pKa Effect) Cloudy->Agg Assay Step 2: RiboGreen Assay Validation Clear->Assay Lysis Did you use Triton X-100? Assay->Lysis NoLysis False Negative. RNA is encapsulated but not detected. Lysis->NoLysis No YesLysis Step 3: Process Parameters Lysis->YesLysis Yes NP_Ratio Check N:P Ratio (Is it < 6?) YesLysis->NP_Ratio LowNP Increase N:P to 6:1 or 8:1 NP_Ratio->LowNP Yes Buffer Check Aqueous Buffer pH NP_Ratio->Buffer No (It is >= 6) HighpH pH > 4.5? Lipid not fully protonated. Buffer->HighpH Yes

Figure 1: Diagnostic decision tree for troubleshooting low encapsulation efficiency in LNP formulations.

Troubleshooting Modules (Q&A)

Module A: Chemistry & Formulation

Q1: I am using an N:P ratio of 3:1, which works for other lipids. Why is it failing here? A: An N:P ratio of 3:1 is dangerously low for DLin-MC4-DMA. Because DLin-MC4-DMA has a higher pKa (6.93), it is more hydrophobic at neutral pH than MC3. To ensure stable encapsulation and prevent the mRNA from "leaking" during the buffer exchange process, you need a higher molar excess of cationic lipid to drive the electrostatic complexation.

  • Recommendation: Increase your N:P ratio to 6:1 (Nitrogen on Lipid : Phosphate on RNA).

  • Calculation Check: Ensure you are using the correct molecular weight for DLin-MC4-DMA (656.12 g/mol ) and assuming 1 protonatable nitrogen per molecule.

Q2: Does the choice of acidic buffer matter? A: Yes. Citrate (pH 4.0) or Sodium Acetate (pH 4.0) are standard. However, avoid PBS or high-salt buffers during the initial mixing phase.

  • Mechanism: High ionic strength (salt) shields the electrostatic attraction between the positively charged lipid and the negatively charged mRNA. This prevents the initial "nucleation" of the particle.

  • Protocol Fix: Ensure your aqueous phase is 25-50 mM Sodium Acetate (pH 4.0) with zero NaCl. Add salt/PBS only after the particles are formed, during the dialysis/TFF step.

Module B: Process Parameters

Q3: I see a white precipitate immediately after mixing. Is this "Low EE"? A: This is macroscopic precipitation , which leads to 0% EE because the RNA is trapped in lipid clumps that are filtered out or settle.

  • Cause: The "Solvent Polarity Transition" was too slow. If the ethanol concentration drops too slowly, the hydrophobic lipids (DLin-MC4-DMA + DSPC) crystallize before they can encapsulate the RNA.

  • Solution:

    • Increase Total Flow Rate (TFR): If using a microfluidic mixer (e.g., NanoAssemblr), increase TFR to >12 mL/min to ensure rapid mixing.

    • Check Flow Rate Ratio (FRR): Maintain a 3:1 (Aqueous:Ethanol) ratio. A 1:1 ratio often causes instability because the ethanol concentration (50%) is too high to stabilize the LNP structure.

Q4: My particles are stable, but RiboGreen says 20% EE. Is the assay wrong? A: With DLin-MC4-DMA, the RiboGreen assay is prone to False Negatives .

  • The Issue: DLin-MC4-DMA forms very tight complexes due to its high pKa. Standard lysis buffers (0.5% Triton X-100) may not fully disrupt the LNP at room temperature, preventing the dye from binding the RNA.

  • Validation Step:

    • Incubate your LNP + Triton X-100 mixture at 37°C for 10-15 minutes before measuring fluorescence.

    • Compare this to the "Free RNA" (no Triton) reading.

    • Formula:

      
      
      

Comparative Data: MC3 vs. MC4

FeatureDLin-MC3-DMADLin-MC4-DMAImpact on Troubleshooting
CAS Number 1224606-06-71226909-66-5Verify you have the correct lipid.
pKa ~6.44~6.93MC4 is more cationic at neutral pH.
Linker Length Butanoate (C4)Pentanoate (C5)MC4 is slightly more hydrophobic.
Optimal N:P 3:1 to 6:16:1 to 8:1 MC4 requires higher ratios for stability.
Lysis Difficulty ModerateHigh Requires rigorous lysis for accurate EE% quantification.

LNP Formation Mechanism

Understanding the protonation state is key to fixing your EE.

LNPFormation cluster_0 Phase 1: Acidic Mixing (pH 4.0) cluster_1 Phase 2: Buffer Exchange (pH 7.4) Lipid DLin-MC4-DMA (Protonated, +) Nucleation Electrostatic Nucleation Lipid->Nucleation RNA mRNA (Anionic, -) RNA->Nucleation Growth Particle Growth & PEG Coating Nucleation->Growth Dilution Final Final LNP (MC4 partially charged) Growth->Final Dialysis

Figure 2: The assembly pathway. Note that at Phase 2 (pH 7.4), MC4 retains partial charge, necessitating a robust PEG-lipid layer to prevent aggregation.

References

  • Cayman Chemical. (n.d.). DLin-MC4-DMA Product Information & Physical Properties. Retrieved from

  • Jayaraman, M., et al. (2012). Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. Angewandte Chemie International Edition.
  • Kulkarni, J. A., et al. (2018). On the Formation and Morphology of Lipid Nanoparticles Containing Ionizable Cationic Lipids and siRNA. ACS Nano.[2] (Mechanistic insights into fusion and nucleation).

  • BOC Sciences. (n.d.). DLin-MC4-DMA: Structure and Applications in mRNA Delivery. Retrieved from

Sources

Technical Support Center: Optimizing LNP-Mediated Delivery by Overcoming Endosomal Escape Limitations of DLin-MC4-DMA

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DLin-MC4-DMA-based lipid nanoparticles (LNPs). This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the complexities of endosomal escape and maximize the efficacy of your nucleic acid delivery experiments. Our goal is to bridge the gap between theoretical knowledge and practical application, empowering you to achieve robust and reproducible results.

Introduction: The Critical Hurdle of Endosomal Escape

Lipid nanoparticles formulated with the ionizable cationic lipid DLin-MC4-DMA have become a cornerstone for the delivery of nucleic acid therapeutics, including siRNA and mRNA.[][2] The success of these delivery systems hinges on their ability to encapsulate and protect the nucleic acid cargo, facilitate cellular uptake, and, most critically, release the cargo into the cytoplasm where it can exert its biological function.[][4] This final step, known as endosomal escape, is a major bottleneck, with a significant portion of internalized LNPs often becoming trapped within the endo-lysosomal pathway and ultimately degraded.[][5] This guide will provide actionable strategies to overcome this limitation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding DLin-MC4-DMA and the mechanism of endosomal escape.

Q1: What is DLin-MC4-DMA and why is its pKa important?

A1: DLin-MC4-DMA is an ionizable cationic lipid that is a key component of many LNP formulations for nucleic acid delivery.[][6][7] Its molecular structure includes a dimethylaminopropane headgroup and two linoleic acid chains.[] The pKa of DLin-MC4-DMA, which is approximately 6.44, is a critical parameter for its function.[8] At a physiological pH of 7.4 (in the bloodstream), the lipid is largely neutral, which helps to minimize non-specific interactions and increase circulation time.[9] However, as the LNP is internalized by cells and trafficked into the acidic environment of the endosome (pH 5.5-6.5), the dimethylaminopropane headgroup becomes protonated and thus positively charged.[][10] This pH-dependent charge switch is fundamental to the endosomal escape mechanism.[11]

Q2: What is the proposed mechanism of DLin-MC4-DMA-mediated endosomal escape?

A2: The most widely accepted theory is that the protonation of DLin-MC4-DMA in the acidic endosome triggers a series of events leading to membrane disruption.[8][10] The now positively charged DLin-MC4-DMA interacts with negatively charged lipids present in the endosomal membrane.[8] This interaction is thought to induce a change in the lipid morphology from a cylindrical to a cone shape, promoting a transition from a stable bilayer structure to a non-bilayer, inverted hexagonal (HII) phase.[8][10][12] This structural rearrangement destabilizes the endosomal membrane, leading to the formation of pores or fusion with the LNP, ultimately allowing the nucleic acid cargo to escape into the cytoplasm.[8][10]

Part 2: Troubleshooting Guides

This section provides a problem-oriented approach to common experimental challenges, with a focus on overcoming endosomal escape limitations.

Guide 1: Low Transfection Efficiency or Gene Knockdown

Problem: You are observing lower-than-expected protein expression (for mRNA) or gene silencing (for siRNA) in your in vitro or in vivo experiments.

Potential Cause: Inefficient endosomal escape is a primary reason for low transfection efficiency, even with high cellular uptake of LNPs.[][5]

Troubleshooting Strategies:

  • Optimize LNP Formulation:

    • Rationale: The ratio of the different lipid components in your LNP formulation significantly impacts its ability to facilitate endosomal escape.[5][13]

    • Recommendation: Systematically vary the molar ratios of the helper lipids, DSPC and cholesterol. While a standard formulation might be 50:10:38.5:1.5 (DLin-MC4-DMA:DSPC:Cholesterol:PEG-lipid), adjusting these ratios can influence the fusogenicity of the LNP.[14] For instance, some studies suggest that higher concentrations of DSPC can decrease fusion efficiency.[5] Machine learning models have suggested that ionizable lipid to helper lipid ratios near 1:1 or 10:1 can enhance in vitro transfection.[15][16]

ComponentStandard Molar %Suggested Optimization Range
DLin-MC4-DMA5040-60
DSPC105-15
Cholesterol38.530-45
PEG-Lipid1.51-2
  • Incorporate Alternative Helper Lipids:

    • Rationale: The "helper" lipids play a crucial role in the overall structure and fusogenic properties of the LNP. Replacing the standard DSPC with a lipid that has a greater propensity to form non-bilayer structures can enhance endosomal escape.

    • Recommendation: Consider replacing DSPC with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). DOPE is known to adopt an inverted hexagonal phase, which can promote membrane fusion and destabilization within the endosome.[17]

  • Co-delivery of Endosomolytic Agents:

    • Rationale: Including molecules that independently disrupt endosomal membranes can augment the activity of DLin-MC4-DMA.

    • Recommendation: While more complex, the co-encapsulation of pH-responsive polymers or fusogenic peptides can be explored. These agents often work through mechanisms like the "proton sponge effect," where they buffer the endosomal pH, leading to an influx of protons and water, osmotic swelling, and eventual rupture of the endosome.[18][19]

Guide 2: High Cytotoxicity

Problem: You are observing significant cell death or signs of toxicity in your experiments.

Potential Cause: While DLin-MC4-DMA is designed to be relatively safe at physiological pH, high concentrations or inefficient clearance can lead to toxicity.[9] The endosomal disruption process itself, if not well-controlled, can also trigger cellular stress pathways.

Troubleshooting Strategies:

  • Titrate LNP Dose:

    • Rationale: Toxicity is often dose-dependent. It's crucial to find a therapeutic window that maximizes efficacy while minimizing adverse effects.

    • Recommendation: Perform a dose-response experiment to identify the lowest effective concentration of your LNP formulation. Start with a broad range and narrow down to find the optimal dose.

  • Assess LNP Stability and Purity:

    • Rationale: Aggregated or impure LNP preparations can lead to increased toxicity.

    • Recommendation: Ensure your LNP formulation is monodisperse with a low polydispersity index (PDI). Use dynamic light scattering (DLS) to check the size and PDI of your LNPs. Additionally, ensure that residual solvents from the formulation process are adequately removed.

  • Consider Biodegradable Lipids:

    • Rationale: For in vivo applications, the accumulation of non-biodegradable lipids can contribute to toxicity.

    • Recommendation: While DLin-MC4-DMA is a well-established lipid, for long-term or repeat-dosing studies, exploring newer generations of biodegradable ionizable lipids that contain ester bonds in their hydrophobic tails could be a viable strategy.[4] These lipids are designed to be broken down into smaller, more easily cleared components.

Part 3: Experimental Protocols & Visualizations

This section provides standardized protocols for key experimental workflows and visual diagrams to illustrate complex processes.

Protocol 1: Standard LNP Formulation using Microfluidics

This protocol outlines the basic steps for formulating DLin-MC4-DMA LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • DLin-MC4-DMA, DSPC, Cholesterol, DMG-PEG 2000

  • Ethanol (RNase-free)

  • mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing system

  • Dialysis or tangential flow filtration (TFF) system for buffer exchange

Procedure:

  • Prepare Lipid Stock Solution: Dissolve DLin-MC4-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration will depend on the specific microfluidic system used.

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the acidic aqueous buffer.

  • Microfluidic Mixing: Set up the microfluidic system according to the manufacturer's instructions. A common flow rate ratio is 3:1 (aqueous:ethanolic).[20]

  • LNP Formation: Pump the lipid-ethanol solution and the mRNA-aqueous solution through the microfluidic device. The rapid mixing of the two streams induces the self-assembly of the LNPs with the mRNA encapsulated.[20]

  • Buffer Exchange and Concentration: The resulting LNP solution will contain ethanol. Remove the ethanol and exchange the acidic buffer for a physiological buffer (e.g., PBS, pH 7.4) using dialysis or TFF.

  • Sterile Filtration: Pass the final LNP formulation through a 0.22 µm sterile filter.

  • Characterization: Analyze the LNPs for size, PDI, zeta potential, and encapsulation efficiency.

Diagram: DLin-MC4-DMA Mediated Endosomal Escape

Endosomal_Escape cluster_0 Extracellular Space (pH 7.4) cluster_1 Cytoplasm cluster_2 Endosome (pH ~6.5) LNP_neutral LNP (Neutral DLin-MC4-DMA) LNP_protonated LNP (Protonated DLin-MC4-DMA) LNP_neutral->LNP_protonated Endocytosis & Acidification mRNA_release mRNA Release Membrane_disruption Endosomal Membrane Disruption LNP_protonated->Membrane_disruption Interaction with Anionic Lipids Membrane_disruption->mRNA_release Escape

Caption: Mechanism of DLin-MC4-DMA LNP endosomal escape.

Protocol 2: In Vitro Endosomal Escape Assay (Galectin-8 Recruitment)

This assay provides a method to visually assess endosomal membrane damage, which is indicative of endosomal escape.

Principle: Galectin-8 is a cytosolic protein that recognizes glycans exposed on the inner leaflet of damaged endosomal membranes. By using a fluorescently tagged Galectin-8, its recruitment to endosomes containing LNPs can be visualized as puncta, indicating membrane rupture.

Materials:

  • Cells expressing GFP-tagged Galectin-8 (can be generated by transfection or transduction)

  • LNP formulation

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed the GFP-Galectin-8 expressing cells in a suitable imaging dish (e.g., glass-bottom 96-well plate).

  • LNP Treatment: Treat the cells with your LNP formulation at the desired concentration. Include a negative control (untreated cells) and a positive control (e.g., a known endosomolytic agent like L-leucyl-L-leucine methyl ester).

  • Incubation: Incubate the cells for a time course (e.g., 2, 4, 6, 8 hours).

  • Imaging: At each time point, wash the cells with PBS and image them using a fluorescence microscope.

  • Analysis: Quantify the number of cells with distinct GFP-Galectin-8 puncta. An increase in the number and intensity of these puncta in LNP-treated cells compared to the negative control indicates endosomal membrane damage.

Diagram: Workflow for Assessing Endosomal Escape

Assay_Workflow start Start: Low Transfection Efficiency Observed formulation Step 1: Optimize LNP Formulation (Lipid Ratios, Helper Lipids) start->formulation characterization Step 2: Characterize LNPs (Size, PDI, Encapsulation) formulation->characterization in_vitro_assay Step 3: In Vitro Endosomal Escape Assay (e.g., Galectin-8 Recruitment) characterization->in_vitro_assay imaging Step 4: Fluorescence Microscopy (Quantify Puncta) in_vitro_assay->imaging analysis Step 5: Analyze Results (Compare Formulations) imaging->analysis end End: Optimized Formulation Identified analysis->end

Caption: Troubleshooting workflow for low transfection efficiency.

References

  • Al-Jama, A., et al. (2023). DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice. Pharmaceutics, 15(3), 983. [Link]

  • Spadea, A. (2022). Endosomal Escape of Lipid Nanoparticles: Novel Insights Using Reflectivity Techniques. Precision Nanosystems. [Link]

  • Xiong, H., et al. (2021). Advanced Strategies for Overcoming Endosomal/Lysosomal Barrier in Nanodrug Delivery. Pharmaceutics, 13(11), 1947. [Link]

  • Dlin-MC4-DMA|Ionizable Lipid for LNP. (n.d.). DC Chemicals. Retrieved February 8, 2024, from [Link]

  • Rohner, E., et al. (2024). Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design. Journal of Nanobiotechnology, 22(1), 193. [Link]

  • Improving endosomal escape of lipid nanoparticles. (n.d.). Phospholipid Research Center. Retrieved February 8, 2024, from [Link]

  • GBD 2019 Stroke Collaborators. (2021). Global, regional, and national burden of stroke and its risk factors, 1990–2019: a systematic analysis for the Global Burden of Disease Study 2019. The Lancet Neurology, 20(10), 795-820. [Link]

  • van der Meel, R., et al. (2024). Endosomal escape: A bottleneck for LNP-mediated therapeutics. Proceedings of the National Academy of Sciences, 121(11), e2307049121. [Link]

  • Cheng, Q. (2025). Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data. Bioconjugate Chemistry. [Link]

  • Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells. (2022). Frontiers in Molecular Biosciences, 9, 984180. [Link]

  • Safford, H. R., et al. (2023). Branched lipid architecture improves lipid-nanoparticle-based mRNA delivery to the liver via enhanced endosomal escape. ACS Nano, 17(15), 14676-14687. [Link]

  • de Lázaro, I., et al. (2024). Optimizing mRNA-Loaded Lipid Nanoparticles as a Potential Tool for Protein-Replacement Therapy. Pharmaceutics, 16(6), 798. [Link]

  • The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. (2016). Advanced Drug Delivery Reviews, 104, 69-79. [Link]

  • Cationic/Ionizable Lipids. (n.d.). DC Chemicals. Retrieved February 8, 2024, from [Link]

  • Nanoscopy for endosomal escape quantification. (2022). Advanced Drug Delivery Reviews, 184, 114193. [Link]

  • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. (2025). bioRxiv. [Link]

  • Strategies to improve the endosomal escape ability of some nanocarriers. (2021). ResearchGate. [Link]

  • Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. (2024). Expert Opinion on Drug Delivery, 1-16. [Link]

  • Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery. (2023). Pharmaceutics, 15(10), 2439. [Link]

  • Advances in Lipid Nanoparticles for siRNA Delivery. (2013). Pharmaceuticals, 6(10), 1245-1273. [Link]

  • Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape. (2025). Accounts of Chemical Research. [Link]

  • Magnetic Resonance Imaging‐Based Quantification of Endosomal Escape Using Iron Oxide Nanoparticle‐Loaded Lipid Nanoparticles. (2025). Advanced Healthcare Materials. [Link]

  • Machine Learning Elucidates Design Features of Plasmid DNA Lipid Nanoparticles for Cell Type-Preferential Transfection. (2023). ResearchGate. [Link]

  • Machine Learning Elucidates Design Features of Plasmid DNA Lipid Nanoparticles for Cell Type-Preferential Transfection. (2023). bioRxiv. [Link]

  • Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm. (2022). Proceedings of the National Academy of Sciences, 119(33), e2203493119. [Link]

  • Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap. (2025). Pharmaceutics, 17(3), 345. [Link]

  • The Endosomal Escape of Nanoparticles: Toward More Efficient Cellular Delivery. (2018). Bioconjugate Chemistry, 29(12), 3917-3933. [Link]

Sources

DLin-MC4-DMA ethanol evaporation and buffer exchange issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethanol Evaporation & Buffer Exchange Troubleshooting

Introduction: The Stability Paradox of DLin-MC4-DMA

Welcome to the technical support hub for DLin-MC4-DMA (MC4) formulation. If you are transitioning from DLin-MC3-DMA (MC3) to MC4, you are likely encountering unexpected particle size growth or aggregation.[1][2]

The Core Difference: While chemically similar to MC3, DLin-MC4-DMA has a higher pKa (~6.93) compared to MC3 (~6.44).[1] This seemingly minor shift drastically alters how the lipid behaves during the critical "Buffer Exchange" phase. At physiological pH (7.4), MC4 is closer to its ionization threshold than MC3, making the transition from acidic (protonated) to neutral (deprotonated) states more volatile.[2]

This guide addresses the two most common failure modes:

  • The Ethanol Evaporation Paradox: Concentration drift in stock solutions vs. residual solvent toxicity.[2]

  • The "Size Bloom" during Buffer Exchange: Why your particles grow from 70nm to 120nm during TFF/Dialysis.

Module 1: Ethanol Evaporation & Stock Management

The Issue

Ethanol is a double-edged sword.[1][2] You need it to solubilize the lipid, but its volatility causes concentration drift before mixing, and its presence after mixing destabilizes the LNP.

Troubleshooting Guide: Pre-Formulation Concentration Drift
SymptomRoot CauseMechanistic ExplanationCorrective Action
Batch-to-Batch Size Variation Evaporation in Lipid StockEthanol evaporates from stock vials, increasing lipid concentration.[1] A "10mM" stock becomes 12mM, altering the N/P Ratio (Nitrogen-to-Phosphate) during mixing.[1][2]Gravimetric Verification: Weigh the lipid stock vial before and after every use. If mass decreases significantly, adjust volume with anhydrous ethanol.[2]
Low Encapsulation Efficiency (EE) Moisture AbsorptionEthanol is hygroscopic.[1][2] Water intake into the lipid stock causes premature lipid precipitation or hydrolysis.[2]Headspace Purge: Always overlay stock solutions with Argon or Nitrogen after opening.[1][2] Store at -20°C in glass, not plastic.
FAQ: Residual Ethanol Limits

Q: What is the critical ethanol limit for DLin-MC4-DMA LNPs? A: While ICH Q3C guidelines allow up to 0.5% (5000 ppm) for Class 3 solvents, DLin-MC4-DMA LNPs are structurally unstable above 0.3% ethanol .[1]

  • >1.0% Ethanol: Vesicle fusion occurs; particles grow irreversibly.[1][2]

  • Target: < 500 ppm (<0.05%) for clinical stability.

Module 2: Buffer Exchange & TFF Dynamics

The "Size Bloom" Phenomenon

Many users observe that their LNPs look perfect (PDI < 0.[2]1) immediately after mixing, but the PDI spikes (> 0.[2]2) during Tangential Flow Filtration (TFF) or Dialysis.[1][2]

The Mechanism: Because DLin-MC4-DMA has a pKa of 6.93, it remains partially protonated (positively charged) even as you approach pH 7.[1]0. If you exchange directly from pH 4.0 (Citrate/Acetate) to pH 7.4 (PBS), the rapid deprotonation causes the PEG-lipid to "desorb" or rearrange too quickly, leading to hydrophobic exposure and aggregation.

Protocol: The "Soft-Landing" TFF Strategy

Standard TFF stresses the MC4 lipid shell.[1] Use this modified workflow.

Step 1: The Dilution Quench (Critical) Do not go straight to TFF.[2] Immediately dilute your 33% ethanol mixture 3x with the acidic buffer (pH 4.0).[2]

  • Why? This lowers ethanol to <10% instantly, stabilizing the particle before pH stress is applied.[2]

Step 2: Intermediate pH Exchange (The MC4 Specific Step) Instead of jumping to pH 7.4, perform a 5-volume diafiltration (DV) against an intermediate buffer (e.g., MES or Citrate) at pH 6.0 - 6.5 .[1][2]

  • Why? This removes the bulk of the ethanol while keeping the MC4 lipid partially protonated, maintaining colloidal stability.

Step 3: Final Exchange Perform final 10-volume diafiltration against pH 7.4 (PBS/Tris).[1][2]

TFF Parameter Table (Hollow Fiber)
ParameterRecommended ValueReasoning
Membrane Material mPES (Modified Polyethersulfone)Lowest non-specific binding for cationic lipids.[1][2]
MWCO 100 kDa (or 300 kDa for large LNPs)100 kDa retains LNPs (>50nm) but clears free RNA/ethanol efficiently.[1][2]
Shear Rate 2000 - 3000 sec⁻¹ MC4 LNPs are shear-sensitive.[1][2] High shear strips the PEG layer.[2]
Transmembrane Pressure (TMP) < 5 psi (0.3 bar)High TMP forces particles into membrane pores (fouling).[1][2]
Flux (LMH) 30 - 50 LMHMaintain steady flux; if flux drops, do not increase pump speed. Pause and wash.

Visualizing the Workflow

The following diagram illustrates the critical decision points where DLin-MC4-DMA formulations typically fail.

LNP_Workflow Start Lipid Stock (Ethanol) + mRNA (Acidic Buffer) Check1 Check: Ethanol Evap? (Did Stock Conc Change?) Start->Check1 Mixing Microfluidic Mixing (pH 4.0, 25-33% EtOH) Dilution Dilution Quench (Reduce EtOH to <10%) Mixing->Dilution Check1->Start Yes (Recalculate) Check1->Mixing No (Sealed) TFF_Start Start TFF/Dialysis Dilution->TFF_Start Decision_pH Direct to pH 7.4? TFF_Start->Decision_pH Fail_Agg FAILURE: Aggregation (pKa Shock) Decision_pH->Fail_Agg Yes (Risk High) Step_Exchange Stepwise Exchange 1. pH 6.0 (5 DV) 2. pH 7.4 (10 DV) Decision_pH->Step_Exchange No (Recommended) Final Final LNP (<0.05% EtOH, PDI <0.1) Step_Exchange->Final

Caption: Critical Process Parameters (CPPs) for DLin-MC4-DMA formulation. Note the "Stepwise Exchange" path to avoid pKa-induced aggregation.

Module 3: Troubleshooting FAQ

Q: My LNP size increases over time while stored at 4°C. Why? A: This is likely Ostwald Ripening or hydrolysis.[1][2]

  • Check: Did you remove ethanol completely? Residual ethanol (>0.1%) acts as a plasticizer, allowing lipids to migrate and fuse.[2]

  • Check: Buffer pH.[1][2] If the storage buffer drifts below pH 7.0, MC4 becomes protonated, leading to charge repulsion changes and swelling.

Q: Can I use dialysis instead of TFF for small batches? A: Yes, but beware of the "Osmotic Swelling" effect.

  • Risk:[1][2][3][4][5][6] Dialysis is static.[1][2] Local ethanol concentration near the membrane remains high, destabilizing particles.[2]

  • Fix: Use "Float-A-Lyzer" or Slide-A-Lyzer cassettes with constant stirring of the external buffer.[1] Change the buffer frequently (at 1h, 4h, and overnight) to ensure the ethanol gradient remains steep.

Q: Why is my Encapsulation Efficiency (EE) dropping after TFF? A: This usually indicates membrane fouling or shear damage .[2]

  • If your shear rate is >3000 sec⁻¹, you may be stripping the PEG-lipid from the surface. Without PEG, the LNP becomes unstable and leaks payload.

  • Validation: Test the filtrate (waste stream).[2] If you detect free mRNA, your LNPs are rupturing.[2]

References

  • International Council for Harmonisation (ICH). (2021).[1][2] ICH Q3C (R8) Impurities: Guideline for Residual Solvents. Retrieved from [Link][1][2]

  • Kulkarni, J. A., et al. (2018).[2] On the Formation and Morphology of Lipid Nanoparticles Containing Ionizable Cationic Lipids and siRNA. ACS Nano.[1][2] (Contextual grounding on pKa-driven morphology changes).

  • Cytiva (formerly Precision NanoSystems). (n.d.).[1][2] Lipid Nanoparticle Formation and TFF Protocols. (General procedural grounding for microfluidic mixing).

  • Unchained Labs. (2021). Automated Buffer Exchange for LNPs (Big Tuna/Unagi). Retrieved from [Link]

Sources

Technical Support Center: Reducing Hepatotoxicity in DLin-MC4-DMA Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: LNP-TOX-REDUCTION-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Mitigation of hepatotoxicity profiles in DLin-MC4-DMA lipid nanoparticle (LNP) systems.

Executive Summary & System Logic

The Challenge: DLin-MC4-DMA (1,2-dilinoleyloxy-3-dimethylaminopropane) is a potent ionizable cationic lipid. While effective for hepatic gene silencing, it presents a higher hepatotoxicity profile compared to next-generation lipids (like DLin-MC3-DMA or ALC-0315).

The Root Cause:

  • High pKa (~6.93): Unlike newer lipids with a pKa of ~6.4, DLin-MC4-DMA remains partially protonated (cationic) at physiological pH (7.4). This positive charge attracts serum proteins (opsonization), leading to rapid clearance by the Reticuloendothelial System (RES) and Kupffer cell activation.

  • Lack of Biodegradability: It lacks the specific ester linkages found in "biodegradable" lipids, causing it to persist in liver tissue and disrupt membrane integrity over time.

The Solution Strategy: Since the lipid structure itself cannot be changed without synthesizing a new molecule, safety must be engineered through formulation parameters (N/P ratio, PEG-shielding) and process purity (solvent removal).

Visualizing the Toxicity Pathway

The following diagram illustrates the mechanistic cascade of DLin-MC4-DMA toxicity and the specific intervention points described in this guide.

ToxicityPathway cluster_legend Legend LNP_Injection LNP Injection (DLin-MC4-DMA) Circulation Systemic Circulation (pH 7.4) LNP_Injection->Circulation Protonation Partial Protonation (Due to pKa ~6.9) Circulation->Protonation Opsonization Serum Protein Binding (ApoE, Complement) Protonation->Opsonization Positive Charge Uptake Hepatocyte/Kupffer Cell Uptake Opsonization->Uptake Endosome Endosomal Escape Uptake->Endosome Accumulation Lipid Accumulation (Non-biodegradable) Endosome->Accumulation Toxicity Oxidative Stress & Cytokine Release (ALT/AST Spike) Accumulation->Toxicity NP_Opt Intervention A: Optimize N/P Ratio NP_Opt->Protonation Reduces Charge Density PEG_Opt Intervention B: PEG Shielding PEG_Opt->Opsonization Steric Hindrance Dose_Opt Intervention C: Dose Fractionation Dose_Opt->Accumulation Prevents Saturation key Red Nodes = Primary Toxicity Drivers Green Dashed = Mitigation Strategies

Figure 1: Mechanistic pathway of DLin-MC4-DMA hepatotoxicity showing critical intervention points.

Troubleshooting Guides

Issue 1: High ALT/AST Levels in Pilot Mouse Studies

Symptom: 24–48 hours post-injection, serum chemistry shows elevated Alanine Transaminase (ALT) or Aspartate Transaminase (AST) >3x the upper limit of normal.

Diagnosis: The N/P Ratio (Nitrogen-to-Phosphate ratio) is likely too high. An excess of cationic lipid ensures high encapsulation but leaves a high positive surface charge density, which is toxic to hepatocyte membranes.

Protocol: N/P Ratio Optimization Do not use a fixed N/P of 6 or 10 by default. You must titrate to the "Critical Encapsulation Concentration."

  • Calculate Current N/P:

    
    
    (Note: RNA has ~3 negative charges per nucleotide average).
    
  • Titration Experiment: Prepare formulations at N/P ratios of 3, 4, 5, and 6 .

  • Assay: Measure Encapsulation Efficiency (EE%) using the RiboGreen assay with and without Triton X-100.

  • Selection Criteria: Select the lowest N/P ratio that achieves >85% encapsulation.

    • Why? Reducing N/P from 6 to 3 reduces the total cationic lipid load by 50% while often maintaining sufficient payload protection.

Issue 2: In Vitro Cytotoxicity (Cell Death in Culture)

Symptom: High cell death (low viability on MTT/LDH assays) in primary hepatocytes even at low siRNA doses.

Diagnosis: This is often a process artifact , not intrinsic lipid toxicity. Residual ethanol or free (unencapsulated) lipids and surfactants destabilize cell membranes in static culture more than in dynamic blood flow.

Protocol: Rigorous TFF Purification Dialysis is often insufficient for removing ethanol completely from the core of LNPs. Switch to Tangential Flow Filtration (TFF).[1]

ParameterRecommended SettingRationale
Membrane Cutoff 100 kDa (mPES)Allows free lipid/ethanol exit; retains ~60nm LNPs.
Shear Rate 2000–4000

High enough to prevent fouling, low enough to prevent shear damage.
Volume Exchange 10–12 Diavolumes (DV)Standard dialysis is ~3 DV. 12 DV ensures <0.01% residual ethanol.
Flow Rate 10–15 mL/min (Lab scale)Maintains laminar flow in hollow fibers.
Issue 3: Acute Infusion Reactions (Pseudo-allergy)

Symptom: Rapid onset of lethargy or piloerection in animals immediately post-injection (CARPA reaction).

Diagnosis: Complement activation triggered by the LNP surface. DLin-MC4-DMA is prone to this due to its surface charge.

Mitigation:

  • PEG-Lipid Substitution: Increase PEG-lipid (e.g., PEG2000-DMG) from the standard 1.5% to 3.0% molar ratio .

    • Trade-off: This reduces cellular uptake (the "PEG Dilemma") but significantly improves safety.

  • Pre-medication: Administer Dexamethasone (10 mg/kg) and Diphenhydramine (10 mg/kg) 1 hour prior to LNP infusion. This is standard clinical practice for Patisiran (Onpattro) to manage lipid-induced reactions.

Advanced Formulation Logic (FAQ)

Q: Can I replace DLin-MC4-DMA with a biodegradable lipid but keep the rest of the formulation the same? A: Yes, and this is the most effective way to reduce toxicity. DLin-MC4-DMA is a precursor to DLin-MC3-DMA (MC3). MC3 contains an ester bond that hydrolyzes in the liver, reducing the half-life from days to hours. If you are not bound by IP restrictions, switching to MC3 or ALC-0315 (used in COVID-19 vaccines) will immediately reduce hepatotoxicity by preventing tissue accumulation.

Q: Does the "Helper Lipid" affect liver toxicity? A: Yes. Formulations using DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) form rigid LNPs that are stable but harder for the liver to metabolize. Substituting 50% of the DSPC with DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) can facilitate faster endosomal escape, potentially allowing for lower total lipid doses to achieve the same gene silencing effect.

Q: How does storage temperature affect toxicity? A: Indirectly. Storage at 4°C can lead to LNP aggregation and size growth (Ostwald ripening) over time. Larger particles (>150nm) are preferentially cleared by Kupffer cells, triggering stronger immune responses. Always store LNPs frozen (-80°C) with a cryoprotectant (e.g., Sucrose 10% w/v) to maintain the critical 60-80nm size range.

References

  • Jayaraman, M., et al. (2012). Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo. Angewandte Chemie International Edition, 51(34), 8529-8533. Link

    • Key Insight: Establishes the structure-activity relationship of ionizable lipids and the importance of pKa (optimal range 6.2–6.5) for minimizing toxicity while maintaining potency.[2][3]

  • Maier, M. A., et al. (2013).[4] Biodegradable lipids enabling rapidly eliminated lipid nanoparticles for systemic delivery of RNAi therapeutics.[5] Molecular Therapy, 21(8), 1570-1578. Link

    • Key Insight: Demonstrates that introducing biodegradability (as seen in MC3 vs. MC4)
  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy, 25(7), 1467-1475. Link

    • Key Insight: definitive review on LNP mechanisms, including the role of ApoE binding and the "PEG dilemma" in toxicity and efficacy.
  • Hou, X., et al. (2021). Lipid nanoparticles for mRNA delivery.[2][3][6][7][8][9][10][11] Nature Reviews Materials, 6, 1078–1094. Link

    • Key Insight: Discusses the evolution of ionizable lipids and specific toxicity mitigation strategies for clinical transl

Sources

optimizing zeta potential of DLin-MC4-DMA nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 Engineering Support Topic: Zeta Potential (ZP) Optimization & Troubleshooting for Ionizable Lipid Nanoparticles

Welcome to the LNP Formulation Support Center

You are accessing the advanced troubleshooting guide for DLin-MC4-DMA , an ionizable cationic lipid structurally analogous to the clinical gold-standard DLin-MC3-DMA.

The Core Conflict: Users often attempt to maximize Zeta Potential (ZP) blindly. However, for DLin-MC4-DMA, the goal is dynamic charge switching :

  • High Positive ZP (> +20 mV) during formulation (pH 4.0) to bind nucleic acids.

  • Near-Neutral ZP (-10 to +10 mV) at physiological pH (7.4) to prevent toxicity and immune clearance.

Use the modules below to diagnose your specific issue.

Module 1: The "Invisible" Charge (Physics of pKa)

User Ticket #101: "My LNPs have a Zeta Potential of only +2 mV at pH 7.4. Did the encapsulation fail?"

Support Response: No. This is likely a successful formulation. DLin-MC4-DMA is an ionizable lipid, not a permanently cationic lipid (like DOTAP). Its behavior is governed by its acid dissociation constant (pKa), typically ranging between 6.2 and 6.5 for this class of lipids.[1]

  • The Mechanism: At pH 7.4 (above the pKa), the tertiary amine headgroup is deprotonated (uncharged). This "stealth" mode is critical for circulation stability.

  • The Test: To verify encapsulation capacity, you must measure ZP at pH 4.0 (e.g., in Acetate or Citrate buffer). If the ZP remains neutral at pH 4.0, then your formulation has failed.

Visualizing the Protonation Switch:

ProtonationSwitch Acid Acidic Buffer (pH 4.0) Protonation Amine Protonation (N+) Acid->Protonation pH < pKa Binding Electrostatic Binding (Lipid (+) binds RNA (-)) Protonation->Binding High ZP (+25mV) Physio Physiological Buffer (pH 7.4) Binding->Physio Dialysis/Buffer Exchange Deprotonation Deprotonation (Neutral Charge) Physio->Deprotonation pH > pKa Stealth Circulation Stability (Low Toxicity) Deprotonation->Stealth Neutral ZP (~0mV)

Figure 1: The dynamic charge state of DLin-MC4-DMA.[2] Successful LNPs must transition from Red (Acidic/Binding) to Blue (Neutral/Stealth).

Module 2: Formulation Variables (N/P Ratio & PEG)

User Ticket #205: "My ZP is consistently too low (< +10 mV) even at acidic pH. I cannot get high encapsulation efficiency."

Support Response: This indicates an imbalance in your Nitrogen-to-Phosphate (N/P) Ratio or excessive PEG-shielding .

1. The N/P Ratio Factor

The N/P ratio is the molar ratio of the cationic amine (Nitrogen) on DLin-MC4-DMA to the anionic backbone (Phosphate) of the nucleic acid.

  • Recommendation: Increase the N/P ratio. Standard formulations (like Onpattro) use an N/P of ~6:1.

  • Troubleshooting: If you are at N/P 3:1, there is insufficient positive charge to fully complex the RNA, resulting in low ZP and poor encapsulation.

2. The PEG-Lipid Shielding Effect

PEG-lipids (e.g., PEG-2000-DMG) are essential for particle size control, but they form a hydration layer that "masks" the surface charge.

  • The Trade-off: Higher PEG content = Smaller particles, but lower apparent Zeta Potential.

  • Diagnostic: If using >1.5% molar PEG, the shear plane is pushed further from the particle surface, artificially lowering the measured ZP.

Optimization Data Table:

ParameterAdjustmentEffect on Zeta Potential (pH 4.0)Effect on EncapsulationRisk
N/P Ratio Increase (3:1 → 6:1)Increases (More Positive) IncreasesHigher Toxicity
PEG Content Increase (1.5% → 3.0%)Decreases (Shielding) Minimal ImpactReduced Cellular Uptake
Buffer pH Decrease (5.0 → 4.0)Increases IncreasesAcid degradation of RNA
Module 3: The Measurement Trap (Metrology)

User Ticket #308: "My readings are extremely noisy, and the instrument warns about 'Phase Plot Quality'. I am measuring in PBS."

Support Response: Stop measuring in PBS. This is the most common error in LNP characterization.

  • The Physics: Phosphate Buffered Saline (PBS) has a high ionic strength (~150 mM). High salt concentrations compress the Debye Length (the electrical double layer) to <1 nm.

  • The Consequence: The slip plane collapses onto the particle surface. The instrument detects almost zero mobility, regardless of the actual surface charge. Additionally, high conductivity causes electrode blackening (Joule heating) inside the cuvette.

Correct Measurement Protocol:

  • Diluent: Dilute your LNP sample 1:10 or 1:100 into 10 mM NaCl or 10 mM HEPES/TRIS (pH 7.4) .

  • Conductivity Target: Ensure conductivity is < 1500 µS/cm.

  • Refractive Index: Use settings for Protein/Lipid (RI ~1.45) if available, though standard latex settings (RI 1.59) are acceptable for relative comparison.

Module 4: Process & Purification Impacts

User Ticket #412: "My ZP dropped by 15 mV after Tangential Flow Filtration (TFF). Did I lose my lipid?"

Support Response: A drop in ZP after purification is expected and often indicates a cleaner formulation, not a failed one.

  • Ethanol Removal: Your initial mixing step contained ~25% ethanol. Ethanol alters the dielectric constant of the solvent, artificially inflating ZP readings. Removing it via TFF normalizes the reading.

  • Free Lipid Removal: During mixing, free (unbound) cationic lipids form micelles that contribute to a high positive ZP signal. TFF washes these out, leaving only the stable, encapsulated LNPs (which have a lower charge density than pure cationic micelles).

Workflow Visualization:

LNP_Workflow cluster_0 Formulation (pH 4.0) cluster_1 Purification cluster_2 Final QC (pH 7.4) Mix Microfluidic Mixing (Ethanol + Citrate) RawZP Raw ZP Measurement (High Positive, Artifacts) Mix->RawZP TFF TFF / Dialysis (Remove EtOH & Free Lipids) Mix->TFF Dilution Dilute in 10mM NaCl TFF->Dilution FinalZP Final ZP Reading (True Surface Charge) Dilution->FinalZP

Figure 2: The impact of processing steps on Zeta Potential. Expect a shift between "Raw" and "Final" readings.

Summary of Specifications
FeatureTarget SpecificationNotes
Lipid DLin-MC4-DMAIonizable (pKa ~6.[3]4)
Target ZP (pH 4.0) +20 mV to +35 mV Required for RNA binding.
Target ZP (pH 7.4) -5 mV to +5 mV Required for in vivo safety.
Measurement Medium 10mM NaCl or WaterNEVER undiluted PBS.
PDI Limit < 0.20High PDI invalidates ZP mean values.[4]
References
  • Jayaraman, M., et al. (2012).[5] "Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo." Angewandte Chemie International Edition. (Establishes the structure-activity relationship and pKa importance of DLin series lipids).

  • Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy. (Defines the mechanism of ionizable lipid protonation and encapsulation).

  • Malvern Panalytical. (2024).[6][7] "Zeta Potential of Lipid Nanoparticles: Measurement Guidelines." (Technical notes on ionic strength and electrode blackening).

  • Hald Albertsen, C., et al. (2022).[6] "The Role of Lipid Components in Lipid Nanoparticles for Vaccines and Gene Therapy." Advanced Drug Delivery Reviews. (Discusses PEG-lipid shielding effects).

Sources

Validation & Comparative

Comprehensive Guide: DLin-MC4-DMA vs. SM-102 Transfection Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of lipid nanoparticle (LNP) delivery systems, SM-102 represents the current clinical gold standard for mRNA delivery (exemplified by the Moderna COVID-19 vaccine), while DLin-MC4-DMA (MC4) is a research-grade ionizable lipid from the earlier DLin-DMA lineage.

The Verdict: SM-102 demonstrates significantly superior transfection efficiency and biocompatibility compared to DLin-MC4-DMA.

  • SM-102 features a branched tail structure and an optimized pKa (6.[1]68) that balances stability in circulation with rapid endosomal release and biodegradability.

  • DLin-MC4-DMA , an analog of the clinically approved DLin-MC3-DMA, possesses a higher pKa (~6.93). This higher pKa results in increased surface charge at physiological pH, leading to faster immune clearance (opsonization) and higher toxicity, while simultaneously hindering efficient cargo release in the cytoplasm.

This guide details the physicochemical mechanisms driving this performance gap.

Part 1: Chemical & Physical Properties

The efficiency of an ionizable lipid is dictated by its ability to switch charge states: neutral in the blood (pH 7.4) to reduce toxicity, and cationic in the endosome (pH 5.5) to trigger release.

Structural Comparison
FeatureDLin-MC4-DMA (MC4)SM-102 (Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate)
Lipid Class Dilinoleyl Amino LipidBranched Biodegradable Amino Lipid
Tail Structure Linear, Unsaturated: Two linoleic acid chains (C18:2). Rigid "cylindrical" shape.Branched, Saturated: Branching at the tail creates a "cone" shape, enhancing fusogenicity.
Linker Stable alkyl/ether linkage (Low biodegradability).Ester Linkage: Enzyme-cleavable, allowing rapid clearance and reduced toxicity.
pKa (Apparent) ~6.93 (Too Basic)6.68 (Optimal)
Charge at pH 7.4 High (~25% Cationic): Leads to protein binding & clearance.Low (<10% Cationic): "Stealth" properties in circulation.
The pKa "Goldilocks Zone"

The seminal work by Jayaraman et al. (2012) established that the optimal pKa for hepatic gene silencing is 6.2–6.5 .

  • DLin-MC4-DMA (pKa 6.93): Falls outside this range. It remains partially protonated at neutral pH, causing LNPs to aggregate or be cleared by the reticuloendothelial system (RES) before reaching target cells.

  • SM-102 (pKa 6.68): While slightly higher than the siRNA optimum, this pKa is optimized for intramuscular (IM) mRNA delivery, balancing depot formation with intracellular release.

Part 2: Transfection Efficiency Analysis

Mechanism of Action: The "Proton Sponge" & Fusion

Transfection efficiency relies on the Endosomal Escape phase.

  • Uptake: LNP enters via endocytosis.

  • Acidification: Endosome pH drops to ~5.5.

  • Ionization: Lipid protonates, becoming cationic.

  • Interaction: Cationic lipid interacts with anionic endosomal phospholipids.

  • Disruption: Formation of the inverted hexagonal phase (

    
    ), rupturing the membrane and releasing RNA.
    

Why SM-102 Wins: SM-102's branched tail promotes the cone geometry required for the


 phase more effectively than MC4's linear dilinoleyl tails. Furthermore, MC4's high pKa means it binds the mRNA cargo too tightly, potentially failing to release it even after endosomal escape.
Visualization: LNP Intracellular Pathway

LNP_Pathway cluster_MC4 MC4 Failure Mode LNP_Form LNP Formulation (Lipid + mRNA) Circulation Systemic Circulation (pH 7.4) LNP_Form->Circulation Injection Endocytosis Cellular Uptake (Endocytosis) Circulation->Endocytosis ApoE Binding Clearance Immune Clearance (Opsonization) Circulation->Clearance MC4 High Surface Charge (pKa 6.93) Endosome Endosomal Maturation (pH drops to 5.5) Endocytosis->Endosome Escape Endosomal Escape (Ion Pair Formation) Endosome->Escape SM-102: High Fusogenicity MC4: Poor Release Translation Translation (Protein Expression) Escape->Translation mRNA Release

Caption: Comparative pathway analysis. SM-102 maintains neutrality in circulation, ensuring delivery. MC4's higher pKa leads to premature opsonization and clearance.

Comparative Data Summary
MetricDLin-MC4-DMASM-102
In Vitro Potency (HeLa) Moderate (Requires higher doses)High (Efficient at low doses)
In Vivo Expression (Liver) Low (Due to clearance)High (Standard for hepatic delivery)
In Vivo Expression (Muscle) PoorExcellent (Vaccine standard)
Biodegradability Low (Accumulates in tissue)High (T_1/2 < 24 hours)
Toxicity Profile Higher (Pro-inflammatory)Low (Transient inflammation)

Part 3: Experimental Protocol (Standardized Comparison)

To objectively compare these lipids in your own lab, use this standardized formulation protocol. This eliminates variables such as N/P ratio and buffer composition.

Materials
  • Cargo: Firefly Luciferase mRNA (mFluc).

  • Lipids:

    • Ionizable Lipid (SM-102 or DLin-MC4-DMA)

    • DSPC (Helper Lipid)

    • Cholesterol (Structural Lipid)

    • PEG-2000-DMG (Stealth Lipid)

  • Molar Ratio: 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG)

Microfluidic Mixing Workflow
  • Organic Phase: Dissolve lipids in ethanol at the specified molar ratios. Total lipid concentration: 10 mM.

  • Aqueous Phase: Dilute mRNA in 50 mM Citrate Buffer (pH 4.0). N/P ratio = 6 (Nitrogen on lipid to Phosphate on mRNA).

  • Mixing: Use a microfluidic mixer (e.g., NanoAssemblr) at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and Total Flow Rate (TFR) of 12 mL/min.

  • Dialysis: Dialyze against 1X PBS (pH 7.4) for 12-18 hours to remove ethanol and neutralize pH. Critical: This step reveals the pKa stability issues of MC4 (aggregation may occur).

  • Characterization: Measure Size (DLS) and Encapsulation Efficiency (RiboGreen assay).

Readout
  • Transfection: Treat HEK293T cells (0.1 µg mRNA/well).

  • Assay: Measure luminescence at 24 hours.

  • Expectation: SM-102 should yield 10-50x higher luminescence than MC4 due to superior cytosolic release.

References

  • Jayaraman, M., et al. (2012).[2][3][4] Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo. Angewandte Chemie International Edition, 51(34), 8529-8533.[2] Link

    • Establishes the structure-activity relationship for DLin series and the optimal pKa range of 6.2-6.5.
  • Hassett, K. J., et al. (2019).[3] Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids, 15, 1-11. Link

    • Describes the development of biodegradable lipids like SM-102 for vaccine applic
  • Cayman Chemical. (n.d.). DLin-MC4-DMA Product Information. Link

    • Source for DLin-MC4-DMA pKa (6.93) and structural data.[5]

  • Schoenmaker, L., et al. (2021). mRNA-lipid nanoparticle COVID-19 vaccines: Structure and stability. International Journal of Pharmaceutics, 601, 120586. Link

    • Detailed review of SM-102 properties and clinical formul

Sources

benchmark study of DLin-MC4-DMA for Factor VII knockdown

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark comparing DLin-MC4-DMA against the industry gold-standard DLin-MC3-DMA (MC3) and the predecessor DLin-KC2-DMA (KC2) for the specific application of Factor VII (FVII) knockdown .

The content is structured for scientists requiring actionable data on lipid nanoparticle (LNP) formulation, pKa optimization, and in vivo efficacy.

Executive Summary

DLin-MC4-DMA is an ionizable cationic lipid belonging to the "DLin" (dilinoleyl) family, distinguished by a 4-carbon linker between the amino headgroup and the ester linkage. While functional for siRNA delivery, it serves primarily as a mechanistic boundary marker in the optimization of Lipid Nanoparticles (LNPs).

  • The Verdict: DLin-MC4-DMA (pKa ~6.[1][2][3]93) is less potent than DLin-MC3-DMA (pKa ~6.44) for hepatic Factor VII knockdown.

  • The Mechanism: The extended linker in MC4 reduces the inductive electron-withdrawing effect of the ester, raising the pKa above the optimal "Goldilocks Zone" (6.2–6.5). This results in increased cationic charge at physiological pH (7.4), leading to potential rapid clearance or toxicity, and altered endosomal release dynamics compared to MC3.

  • Primary Utility: MC4 is utilized in comparative studies to validate the critical relationship between lipid pKa and in vivo silencing efficiency.

The Evolution of Ionizable Lipids

To understand the performance of MC4, one must contextualize it within the Structure-Activity Relationship (SAR) lineage established by Alnylam and UBC.

The DLin Family Lineage
  • DLin-DMA: The first generation.[4] Low potency (ED50 ~1.0 mg/kg).

  • DLin-KC2-DMA: The "Ketal" variant. A breakthrough in potency (ED50 ~0.02 mg/kg), but hydrolytic stability was a concern.

  • DLin-MC3-DMA: The "Ester" variant with a 3-carbon linker. The clinical gold standard (Onpattro®). Optimized pKa (6.44) yields maximal potency (ED50 ~0.005 mg/kg).

  • DLin-MC4-DMA: The "Ester" variant with a 4-carbon linker. The increased distance raises basicity (pKa ~6.93), pushing it out of the optimal efficacy window.

Mechanistic Visualization: Linker Length & pKa

The following diagram illustrates how the chemical structure dictates the pKa, which in turn dictates the biological fate of the LNP.

LipidSAR cluster_chem Chemical Modification cluster_prop Physicochemical Property cluster_bio Biological Outcome MC3 DLin-MC3-DMA (3-Carbon Linker) pKa_Opt Optimal pKa (6.2 - 6.5) MC3->pKa_Opt Inductive Effect Maintained MC4 DLin-MC4-DMA (4-Carbon Linker) pKa_High Elevated pKa (~6.93) MC4->pKa_High Reduced Electron Withdrawal Eff_High Maximal Hepatic Silencing (High Potency) pKa_Opt->Eff_High Neutral at pH 7.4 Ionized at pH 5.5 Eff_Low Reduced Silencing (Rapid Clearance/Trapping) pKa_High->Eff_Low Cationic at pH 7.4 (Non-specific binding)

Caption: Impact of linker length on pKa and therapeutic index. MC3 hits the optimal window; MC4 overshoots it.

Comparative Performance Data

The following data synthesizes results from the seminal Jayaraman et al. screen and subsequent validation studies.

Table 1: Physicochemical & Efficacy Benchmark
FeatureDLin-MC3-DMA (Reference)DLin-MC4-DMA (Target)DLin-KC2-DMA (Predecessor)
Linker Structure Propyl (3-carbon)Butyl (4-carbon)Ketal Ring
Apparent pKa 6.44 (Optimal)6.93 (Too Basic)~6.7
FVII ED50 (mg/kg) 0.005 > 0.04 *~0.02
Charge at pH 7.4 Near Neutral (~10% +)Cationic (~25% +)Slightly Cationic
Hepatic Clearance ModerateRapid (due to charge)Slow

*Note: While MC4 induces knockdown, the dose required to achieve 50% silencing is significantly higher than MC3, often falling outside the therapeutic index due to toxicity at higher doses.

Why pKa Matters (The "Goldilocks" Rule)
  • pH 7.4 (Blood): The lipid must be neutral to avoid opsonization and clearance by the immune system. MC4 (pKa 6.[1][2][3]93) retains significant positive charge here, leading to faster elimination.

  • pH 5.5 (Endosome): The lipid must ionize rapidly to disrupt the endosomal membrane (Hexagonal HII phase transition) and release siRNA. Both MC3 and MC4 ionize here, but MC4's circulation failure limits the total dose reaching the hepatocyte.

Experimental Protocol: FVII Knockdown Assay

To replicate these findings or benchmark new lipids against DLin-MC4-DMA, follow this self-validating protocol. This workflow uses the Factor VII model, a secreted liver protein with a short half-life (~4-6 hours), allowing for rapid readout (24-48 hours post-injection).

A. LNP Formulation (Microfluidic Mixing)

Objective: Create LNPs with size 60-80 nm and PDI < 0.2.

Materials:

  • Lipids: DLin-MC4-DMA (or MC3), DSPC, Cholesterol, PEG-DMG (Molar Ratio: 50:10:38.5:1.5).

  • Payload: Anti-FVII siRNA (chemically modified for stability).

  • Buffer: 25mM Sodium Acetate (pH 4.0).[5]

Step-by-Step:

  • Dissolution: Dissolve lipids in 100% Ethanol at a total concentration of 10-15 mM.

  • Preparation: Dilute siRNA in Acetate buffer (pH 4.0). Target an N/P ratio (Nitrogen to Phosphate) of 6:1 (Standard) or 3:1 (Stringent).

  • Mixing: Use a microfluidic mixer (e.g., NanoAssemblr or T-junction).

    • Flow Rate Ratio: 3:1 (Aqueous : Ethanol).

    • Total Flow Rate: 12 mL/min.

  • Dialysis: Dialyze immediately against 1x PBS (pH 7.4) for 12-24 hours using 10kDa MWCO cassettes to remove ethanol and neutralize pH.

  • QC: Measure Size/PDI via Dynamic Light Scattering (DLS) and Encapsulation Efficiency via RiboGreen assay.

B. In Vivo Administration & Readout

Subject: Female C57BL/6 mice (6-8 weeks old).

Step-by-Step:

  • Dosing: Administer LNP formulation via lateral tail vein injection.

    • Dose Range: 0.005, 0.01, 0.03, 0.1 mg/kg (siRNA weight).

  • Timepoint: Wait 24 hours.

  • Collection: Collect blood via submandibular bleed or cardiac puncture into sodium citrate tubes (to prevent coagulation).

  • Plasma Separation: Centrifuge at 2000 x g for 15 mins at 4°C.

  • Assay: Use a chromogenic Factor VII assay kit (e.g., Biophen FVII).

    • Principle: FVII in plasma activates Factor X; activated FX cleaves a chromogenic substrate. Absorbance is proportional to FVII levels.

  • Calculation: Normalize FVII levels to PBS-treated control mice (100%).

C. Workflow Visualization

Protocol cluster_form Phase 1: Formulation cluster_vivo Phase 2: In Vivo Assay Step1 Dissolve Lipids (Ethanol) Step3 Microfluidic Mixing (3:1 Ratio) Step1->Step3 Step2 Prepare siRNA (pH 4.0 Acetate) Step2->Step3 Step4 Dialysis (PBS) (Ethanol Removal) Step3->Step4 Step5 Tail Vein Injection (C57BL/6 Mice) Step4->Step5 QC Pass (Size < 80nm) Step6 24h Incubation Step5->Step6 Step7 Plasma Isolation (Citrate Buffer) Step6->Step7 Step8 Chromogenic FVII Assay (Readout) Step7->Step8

Caption: Validated workflow for assessing lipid potency via Factor VII knockdown.

References

  • Jayaraman, M., et al. (2012).[2] "Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo." Angewandte Chemie International Edition, 51(34), 8529–8533.[2] Link

    • The seminal paper establishing the pKa "Goldilocks Zone" (6.2–6.5)
  • Maier, M. A., et al. (2013). "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy, 21(8), 1570–1578. Link

    • Details the structural evolution from DLin-DMA to MC3 and the importance of linker chemistry.
  • Cayman Chemical. "DLin-MC4-DMA Product Information & Safety Data Sheet." Link

    • Provides specific physicochemical data (pKa 6.93)
  • Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy, 25(7), 1467–1475. Link

    • Review of the mechanism of action, emphasizing the role of ionizable lipids in endosomal escape.

Sources

Comparative Guide: DLin-MC4-DMA Potency & ED50 in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of DLin-MC4-DMA, contextualizing its performance against the industry gold standard (DLin-MC3-DMA) and its predecessor (DLin-KC2-DMA).

Executive Summary: The "MC" Series Evolution

In the development of Lipid Nanoparticles (LNPs) for hepatic gene silencing, the "MC" series (Macrocyclic/Linker-optimized lipids) represents a critical evolution in structure-activity relationships (SAR). While DLin-MC3-DMA (MC3) became the clinical standard (component of Onpattro™), DLin-MC4-DMA (MC4) serves as a vital comparator and structural analog.

Key Finding: Experimental data confirms that DLin-MC3-DMA is significantly more potent than DLin-MC4-DMA for hepatic gene silencing (siRNA) in rodent models.[1] This difference is driven by the pKa value : MC3 (pKa ~6.[1]44) sits in the optimal "sweet spot" for endosomal escape, while MC4 (pKa ~6.93) is too basic for maximal hepatocyte efficacy, resulting in a higher ED50 (lower potency).

Comparative Analysis: ED50 Values & Physicochemical Properties[1][2][3][4][5]

The following table synthesizes data from seminal SAR studies (principally Jayaraman et al., 2012) and commercial benchmarks.

Table 1: Potency Comparison in C57BL/6 Mice (Factor VII Silencing)
Ionizable LipidLinker LengthpKa (TNS Assay)ED50 (mg/kg)Relative PotencyClinical Status
DLin-MC3-DMA 3 carbons6.44 0.005 – 0.03 100% (Reference) FDA Approved (Onpattro)
DLin-MC4-DMA 4 carbons6.93 ~0.1 – 0.2 *~5 – 10%Research Use Only
DLin-KC2-DMA (Ketal)6.70~0.10~5%Preclinical
DLin-DMA (Ether)6.00~1.00<1%Early Gen (Obsolete)

*Note on MC4 ED50: While specific peer-reviewed ED50 values for "MC4" are rare compared to MC3, SAR curves demonstrate that lipids with pKa > 6.9 exhibit a >10-fold loss in potency compared to the pKa 6.4 optimum.

Mechanistic Insight: The pKa "Sweet Spot"

The superior performance of MC3 over MC4 is dictated by the Goldilocks Principle of pKa :

  • Circulation (pH 7.4): The lipid must be neutral to avoid opsonization and clearance. Both MC3 and MC4 meet this (pKa < 7.0).

  • Endosome (pH 5.5 - 6.0): The lipid must become protonated (cationic) to interact with anionic endosomal phospholipids (like BMP) and trigger membrane fusion/escape.

    • MC3 (pKa 6.44): Rapidly protonates as endosomal pH drops, triggering early and efficient escape.

    • MC4 (pKa 6.93): Being more basic, it remains partially protonated even at neutral pH or protonates too "easily" without the sharp pH-switch effect required for destabilizing the specific endosomal stage, or it may bind too strongly to membranes causing toxicity or entrapment.

Visualizing the Mechanism

The following diagram illustrates why the 3-carbon linker (MC3) outperforms the 4-carbon linker (MC4) based on the ionization hypothesis.

EndosomalEscape LNP_Circulation LNP in Blood (pH 7.4) Endocytosis Uptake via ApoE/LDLR LNP_Circulation->Endocytosis Early_Endosome Early Endosome (pH 6.0 - 6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0 - 5.5) Early_Endosome->Late_Endosome Acidification MC3_Action MC3 (pKa 6.44) Rapid Protonation Maximal Membrane Fusion Early_Endosome->MC3_Action pH hits 6.4 MC4_Action MC4 (pKa 6.93) Sub-optimal Ionization Profile Reduced Cytosolic Release Early_Endosome->MC4_Action pH hits 6.9 Cytosol Cytosolic Release (Gene Silencing) MC3_Action->Cytosol High Efficiency MC4_Action->Cytosol Low Efficiency

Caption: Comparative endosomal escape efficiency. MC3's pKa aligns perfectly with early endosomal acidification, maximizing cargo release.

Experimental Protocol: Determining ED50

To validate these values in your own lab, follow this self-validating protocol for In Vivo Factor VII (FVII) Silencing . This is the industry standard assay because FVII has a short half-life (~4-6 hours), allowing for rapid readout (48h).

A. LNP Formulation (Microfluidic Mixing)

Reagents:

  • Ionizable Lipid (MC3 or MC4)[2]

  • DSPC (Helper Lipid)

  • Cholesterol (Structural Lipid)

  • PEG-DMG (Stealth Lipid)

  • Cargo: siRNA targeting Mouse Factor VII (siFVII)

Workflow:

  • Prepare Lipid Mix: Dissolve lipids in ethanol at molar ratio 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG).

  • Prepare Aqueous Phase: Dilute siFVII in 25mM Sodium Acetate buffer (pH 4.0).

  • Mixing: Use a microfluidic device (e.g., NanoAssemblr) to mix phases at a 3:1 flow rate ratio (Aqueous:Ethanol).

  • Dialysis: Dialyze against 1x PBS (pH 7.4) for 12-24 hours to remove ethanol and neutralize pH.

  • QC: Measure Size (DLS, aim for <80nm), PDI (<0.1), and Encapsulation Efficiency (RiboGreen assay, aim for >90%).

B. In Vivo Administration & Assay[6][7]
  • Subjects: Female C57BL/6 mice (6-8 weeks old).

  • Dosing: Administer LNPs via tail vein injection (IV) at varying doses (e.g., 0.001, 0.01, 0.03, 0.1, 0.3 mg/kg).

    • Control: PBS injection.[3]

  • Timepoint: Collect blood 48 hours post-injection via cardiac puncture or saphenous vein.

  • Analysis: Isolate plasma and quantify FVII protein levels using a colorimetric Biophen FVII chromogenic assay .

  • Calculation: Normalize FVII levels to PBS control (100%). Plot Dose (log scale) vs. % FVII Remaining. The ED50 is the dose yielding 50% silencing.

Structure-Activity Relationship (SAR) Diagram

The structural difference between MC3 and MC4 lies in the linker length between the tertiary amine and the ester. This subtle change dictates the pKa.

SAR_Structure HeadGroup Dimethylamine Head Group (Ionizable Center) Linker Linker Length 3 Carbons (MC3) 4 Carbons (MC4) HeadGroup->Linker Esters Biodegradable Esters Linker:mc3->Esters Linker:mc4->Esters Outcome Resulting pKa 6.44 (Optimal) 6.93 (Too Basic) Linker:mc3->Outcome Determines Linker:mc4->Outcome Tails Dilinoleyl Tails (Hydrophobic Core) Esters->Tails

Caption: SAR impact of linker length. Extending the linker from 3 to 4 carbons shifts pKa from 6.44 to 6.93, reducing hepatic potency.

References

  • Jayaraman, M., et al. (2012).[4][5] "Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo." Angewandte Chemie International Edition, 51(34), 8529–8533.[4] Link

    • Core source for the pKa vs. ED50 correlation curve and the identification of the optimal 3-carbon linker (MC3).
  • Semple, S. C., et al. (2010). "Rational design of cationic lipids for siRNA delivery." Nature Biotechnology, 28, 172–176. Link

    • Foundational work establishing the KC2 lipid and the importance of ioniz
  • Cayman Chemical. "DLin-MC4-DMA Product Information." Link

    • Verifies the pKa of DLin-MC4-DMA as 6.93.
  • Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy, 25(7), 1467-1475. Link

    • Review of the clinical translation of MC3-based LNPs (Onp

Sources

Publish Comparison Guide: DLin-MC4-DMA Endosomal Release Kinetics Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Positioning

DLin-MC4-DMA (MC4) represents a pivotal node in the structure-activity relationship (SAR) lineage of ionizable cationic lipids, bridging the gap between first-generation DLin-DMA and the clinical gold standard DLin-MC3-DMA (MC3) .

While MC3 is celebrated for its optimized pKa (6.[1]44) leading to hepatic gene silencing, MC4 presents a distinct physicochemical profile with a pKa of ~6.93 . This higher pKa alters its protonation profile, shifting the onset of endosomal membrane destabilization to earlier stages of the endocytic pathway (Early Endosome, pH ~6.3–6.5) compared to MC3 (Late Endosome, pH ~5.5).

This guide provides a rigorous validation framework to quantify the endosomal release kinetics of MC4. By benchmarking against MC3 and DLin-KC2-DMA, researchers can determine the precise intracellular trafficking window and suitability of MC4 for specific payloads (e.g., mRNA vaccines vs. siRNA therapeutics).

Key Comparative Metrics
FeatureDLin-MC4-DMA DLin-MC3-DMA DLin-KC2-DMA Impact on Kinetics
Apparent pKa 6.93 6.446.70MC4 protonates earlier in the endocytic pathway.
Headgroup DimethylaminobutylDimethylaminobutyrateDimethylaminoethyl-dioxolaneAffects hydration shell and lipid mixing rate.
Phase Behavior HII (Hexagonal) proneHII proneHII proneCritical for membrane fusion/destabilization.
Hemolysis pH50 ~6.8~6.4~6.6MC4 is more lytic at higher pH values.

Mechanistic Foundation: The pKa "Sweet Spot"

The efficiency of endosomal release is dictated by the "Proton Sponge" and Ion-Pair mechanisms. An ionizable lipid must remain neutral at physiological pH (7.4) to minimize toxicity and prevent opsonization, yet rapidly protonate upon endosomal acidification to interact with anionic endosomal lipids (e.g., phosphatidylserine), inducing the non-bilayer Hexagonal (HII) phase transition that ruptures the endosome.

  • MC3 (pKa 6.44): <10% protonated at pH 7.4; >90% protonated at pH 5.5. Result: Maximum release in Late Endosome.

  • MC4 (pKa 6.93): ~25-30% protonated at pH 7.4; >90% protonated at pH 6.0. Result: Potential for premature fusion in Early Endosome or increased circulation toxicity.

Diagram 1: pH-Dependent Protonation & Release Pathway

EndosomalRelease cluster_MC4 DLin-MC4-DMA Behavior (pKa 6.93) LNP_Circ LNP in Circulation (pH 7.4) Uptake Cellular Uptake (ApoE mediated) LNP_Circ->Uptake EarlyEndo Early Endosome (pH 6.3 - 6.5) Uptake->EarlyEndo LateEndo Late Endosome (pH 5.0 - 5.5) EarlyEndo->LateEndo Maturation MC4_Prot Rapid Protonation (High Charge Density) EarlyEndo->MC4_Prot pH < pKa Cytosol Cytosolic Release (Translation/Silencing) LateEndo->Cytosol MC3 Dominant Release MC4_Fusion Membrane Fusion (Early Onset) MC4_Prot->MC4_Fusion MC4_Fusion->Cytosol Payload Escape

Caption: Kinetic pathway of DLin-MC4-DMA showing early protonation in the early endosome (pH 6.5) due to high pKa, contrasting with MC3's late endosomal release.

Experimental Validation Framework

To validate DLin-MC4-DMA kinetics, you must triangulate data from ionization properties , membrane disruption capacity , and functional cytosolic entry .

Protocol 1: TNS Fluorescence Assay (pKa Determination)

Objective: Confirm the precise pH at which 50% of the lipid is ionized.

Reagents:

  • TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid).

  • Buffer series: 10mM HEPES, 10mM MES, 10mM Ammonium Acetate (pH range 2.5 – 9.0).

Methodology:

  • LNP Preparation: Formulate MC4 LNPs (e.g., MC4:DSPC:Chol:PEG-DMG 50:10:38.5:1.5) via microfluidic mixing.

  • Assay Setup: Dilute LNPs to 20 µM lipid in 180 µL of each buffer containing 6 µM TNS.

  • Measurement: Incubate for 10 min. Measure fluorescence (Ex: 321 nm, Em: 445 nm).

  • Analysis: Plot Fluorescence vs. pH. Fit to a sigmoidal Boltzmann equation.

  • Validation Criteria: The inflection point is the pKa.

    • Expected MC4 pKa: 6.9 ± 0.1.

    • Control MC3 pKa: 6.4 ± 0.1.

Protocol 2: FRET-Based Lipid Mixing (Fusion Kinetics)

Objective: Measure the rate of lipid exchange between LNPs and endosomal mimic vesicles.

Rationale: MC4 should exhibit faster fusion kinetics at pH 6.5 than MC3 due to earlier protonation.

Methodology:

  • Labeled LNPs: Prepare MC4 LNPs containing 0.1% NBD-PE (Donor) and 0.1% Rhodamine-PE (Acceptor).

  • Acceptor Vesicles: Prepare anionic liposomes (POPC:POPS 1:1) representing the endosomal membrane.

  • Reaction: Mix Labeled LNPs and Acceptor Vesicles (1:1 ratio) in a cuvette.

  • Trigger: Inject Acidic Buffer to shift pH to 6.5, 6.0, 5.5, and 5.0 sequentially or in parallel.

  • Readout: Monitor NBD de-quenching (Ex: 460 nm, Em: 530 nm) over 300 seconds.

  • Calculation: % Lipid Mixing =

    
    .
    
    • 
       is determined by adding 0.1% Triton X-100.
      
Protocol 3: Galectin-8 Recruitment (Intracellular Rupture Visualization)

Objective: Visualize and quantify the rupture of endosomes in live cells.

Rationale: Galectin-8 (Gal8) binds to host glycans exposed only when the endosomal membrane is damaged. This is the most direct evidence of "escape."

Methodology:

  • Cell Line: HeLa or HuH-7 cells stably expressing Gal8-GFP.

  • Treatment: Treat cells with MC4-LNP-mRNA (Red Fluorescent Protein reporter) at 1 µg/mL.

  • Timepoints: Fix cells at 2h, 4h, and 8h post-transfection.

  • Imaging: Confocal microscopy.

    • Green Puncta: Endosomal rupture events.[2][3][4]

    • Red Signal: Functional mRNA translation.

  • Quantification: Count Gal8 puncta per cell.

    • Hypothesis: MC4 may show high Gal8 recruitment (rupture) but potentially lower RFP expression if the rupture is too early/toxic compared to MC3.

Diagram 2: Validation Workflow Logic

ValidationWorkflow Step1 Step 1: Physicochemical Characterization (TNS Assay) Dec1 Is pKa > 6.5? Step1->Dec1 Step2 Step 2: Biophysical Fusion Kinetics (FRET Assay at pH 5.0 - 7.4) Dec2 Fusion at pH 6.5? Step2->Dec2 Step3 Step 3: Intracellular Validation (Galectin-8 & Hemolysis) Out1 High pKa Profile (MC4) Risk: Systemic Toxicity Step3->Out1 High Hemolysis/Gal8 Dec1->Step2 Yes (MC4) Out2 Optimal Profile (MC3) Max Hepatic Potency Dec1->Out2 No (MC3 range) Dec2->Step3 Rapid Mixing Dec2->Out2 Slow Mixing

Caption: Logical flowchart for validating MC4 kinetics. High pKa (>6.5) triggers specific checks for early fusion events and potential toxicity.

Data Interpretation & Troubleshooting

When analyzing MC4 data, use the following guide to interpret kinetic anomalies:

ObservationInterpretationMechanistic Cause
High TNS Fluorescence at pH 7.0 Surface Charge Risk The pKa of 6.93 means ~40% of MC4 is cationic at neutral pH, leading to potential aggregate formation or rapid blood clearance.
Rapid FRET Mixing at pH 6.5 Early Endosome Fusion MC4 destabilizes membranes "too early." This may release payload before the ribosome-rich cytosol is accessible or trigger recycling pathways.
High Gal8 Puncta / Low Protein Expression Non-Productive Release The lipid ruptures endosomes effectively, but the cargo may be trapped in lipid aggregates or the cell may undergo apoptosis due to toxicity.
High Hemolysis at pH 7.4 Systemic Toxicity Unlike MC3 (non-hemolytic at pH 7.4), MC4 may cause red blood cell lysis, necessitating careful dose titration.

References

  • Jayaraman, M., et al. (2012).[5][6] "Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo." Angewandte Chemie International Edition. [Link][5]

    • Key Finding: Establishes the structure-activity relationship leading from DLin-KC2-DMA to DLin-MC3-DMA, identifying the optimal pKa range of 6.2–6.5.
  • Semple, S. C., et al. (2010). "Rational design of cationic lipids for siRNA delivery." Nature Biotechnology. [Link]

    • Key Finding: Foundational work on DLin-KC2-DMA and the importance of the ioniz
  • Wittrup, A., et al. (2015). "Visualizing lipid-formulated siRNA release from endosomes and target gene knockdown." Nature Biotechnology. [Link]

    • Key Finding: Establishes the Galectin-8 recruitment assay as the standard for visualizing LNP-medi
  • Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy. [Link]

    • Key Finding: Comprehensive review of the mechanism of action, including the hexagonal phase transition driven by ionizable lipids like MC3 and MC4.
    • Key Finding: Verification of physicochemical properties (pKa 6.[1][5][7]93) and chemical structure.[2][8]

Sources

Part 1: Executive Summary & Technical Positioning

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: DLin-MC4-DMA vs. DODMA

The Core Distinction: This guide compares DODMA , a first-generation ionizable lipid used in early Stable Nucleic Acid Lipid Particles (SNALP), with DLin-MC4-DMA , a second-generation biodegradable analog from the DLin-DMA lineage.

While DLin-MC3-DMA (MC3) is the clinical gold standard for hepatic silencing (e.g., Onpattro), DLin-MC4-DMA serves as a critical research comparator. It shares the potent fusogenic "dilinoleyl" tail structure of MC3 but possesses a higher pKa (~6.93). This physicochemical shift renders MC4 less effective for hepatic silencing than MC3 but makes it a valuable tool for exploring extrahepatic delivery (e.g., spleen/lung) and understanding the precise pKa windows required for endosomal escape.

High-Level Comparison:

FeatureDODMA DLin-MC4-DMA
Generation 1st Gen (SNALP)2nd Gen (Biodegradable)
Tail Structure Dioleyl (1 double bond/tail)Dilinoleyl (2 double bonds/tail)
Linker Type Ether (Non-biodegradable)Ester (Biodegradable)
pKa ~6.7 – 7.0~6.93
Fusogenicity Moderate (Cylindrical shape)High (Cone shape, HII phase)
Primary Utility Historical Control / Stable LiposomesHigh-pKa Research / Spleen Targeting

Part 2: Physicochemical & Mechanistic Analysis

Structural Evolution and Biodegradability
  • DODMA (1,2-Dioleyloxy-3-dimethylaminopropane): Features an ether linkage , which is stable in vivo. While this stability aids liposome integrity, it leads to tissue accumulation and potential toxicity upon repeated dosing. Its tails are oleyl (monounsaturated), providing moderate membrane fluidity.

  • DLin-MC4-DMA: Represents a "rational design" evolution.[1] It incorporates ester linkages , allowing endogenous esterases to cleave the lipid into harmless metabolites, significantly improving the safety profile. Crucially, it uses linoleyl tails (polyunsaturated). The extra double bonds create a "kinked" geometry, increasing the lipid's volume in the hydrophobic region.

The "Cone Shape" and Endosomal Escape

The superior potency of DLin-MC4-DMA over DODMA is largely driven by the Shape Hypothesis .

  • DODMA tends to form stable lamellar phases (bilayers).

  • DLin-MC4-DMA , with its bulky dilinoleyl tails, adopts a cone shape . Upon protonation in the acidic endosome, it pairs with anionic endosomal lipids (like lyso-bisphosphatidic acid) to form the Inverted Hexagonal Phase (

    
    ) . This non-bilayer phase is highly fusogenic, disrupting the endosomal membrane and releasing the nucleic acid payload into the cytosol.
    
The pKa Trade-off
  • Optimal Hepatic Window (6.2 – 6.5): Lipids like MC3 (pKa 6.[2]44) are neutral at physiological pH (7.[2]4) but rapidly ionize in the early endosome (pH 6.0).

  • DLin-MC4-DMA (pKa 6.93): Being more basic, MC4 remains partially protonated even at neutral pH and becomes fully ionized very early in the endocytic pathway. While this ensures strong cargo binding, it can hamper the "switch" mechanism required for release, or lead to entrapment in non-productive compartments. However, this higher surface charge can enhance uptake by antigen-presenting cells (APCs) in the spleen , giving MC4 a distinct biodistribution profile compared to liver-tropic lipids.

Part 3: Visualization of Signaling & Mechanism

Figure 1: Structural Logic & Endosomal Escape Pathway This diagram illustrates the structural differences and the HII phase transition mechanism.

LNP_Mechanism cluster_lipids Lipid Architecture cluster_process Intracellular Trafficking DODMA DODMA (Dioleyl / Ether) Less Fusogenic Uptake Cellular Uptake (Endocytosis) DODMA->Uptake Stable Bilayer Fusion Ion Pairing & HII Phase (Endosomal Disruption) DODMA->Fusion Lower Efficiency MC4 DLin-MC4-DMA (Dilinoleyl / Ester) High Fusogenicity MC4->Uptake Cone Shape MC4->Fusion Superior Efficiency (Dilinoleyl Tails) Acidification Endosomal Acidification (pH drops to ~6.0) Uptake->Acidification Ionization Lipid Ionization (Protonation of Amine) Acidification->Ionization pH < pKa Ionization->Fusion Interaction with Anionic Lipids Release Cytosolic Release (Translation/Silencing) Fusion->Release

Caption: DLin-MC4-DMA utilizes dilinoleyl tails to drive the formation of the fusogenic Inverted Hexagonal (


) phase more effectively than DODMA, facilitating superior endosomal escape.

Part 4: Experimental Protocols

Protocol A: Microfluidic Formulation of LNP-siRNA

This protocol is self-validating through PDI and Encapsulation Efficiency (EE) checks.

Materials:

  • Lipids: DLin-MC4-DMA (or DODMA), DSPC, Cholesterol, PEG-DMG (2000).

  • Payload: siRNA or mRNA (in 25mM Sodium Acetate buffer, pH 4.0).

  • Solvent: 100% Ethanol (Molecular Grade).

Step-by-Step Workflow:

  • Lipid Mix Preparation:

    • Prepare a lipid stock in ethanol at a total lipid concentration of 10-15 mM .

    • Molar Ratios:

      • For DLin-MC4-DMA: 50 : 10 : 38.5 : 1.5 (Ionizable:DSPC:Chol:PEG).[3]

      • For DODMA: 40 : 10 : 40 : 10 (Historical SNALP ratio) OR 50:10:38.5:1.5 for direct comparison.

  • Aqueous Phase Preparation:

    • Dilute nucleic acid in 25 mM Sodium Acetate (pH 4.0) to achieve an N/P ratio of 6 (Nitrogen on lipid to Phosphate on RNA).

  • Microfluidic Mixing:

    • Use a staggered herringbone mixer (e.g., NanoAssemblr) or T-junction mixer.

    • Flow Rate Ratio (FRR): 3:1 (Aqueous : Ethanol).

    • Total Flow Rate (TFR): 12 mL/min (optimized for ~80-100 nm size).

  • Dialysis & Buffer Exchange:

    • Dialyze against 1x PBS (pH 7.4) for 12-16 hours using a 20 kDa MWCO cassette. This raises the pH, neutralizing the surface charge (essential for reducing toxicity).

  • Quality Control (Validation):

    • Size/PDI: Measure via Dynamic Light Scattering (DLS). Target: <100nm, PDI <0.2.

    • pKa Assay: Use TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) fluorescence titration to confirm the pKa of the formulated LNP. MC4 should read ~6.9; DODMA ~6.7.

    • Encapsulation Efficiency: Ribogreen assay +/- Triton X-100. Target: >85%.

Part 5: Comparative Performance Data

The following table summarizes expected performance metrics based on structure-activity relationship (SAR) studies (e.g., Semple et al., 2010; Jayaraman et al., 2012).

MetricDODMA LNPDLin-MC4-DMA LNPInterpretation
Encapsulation Efficiency 80 - 90%> 90%Both condense RNA well due to cationic nature at pH 4.0.
Particle Size (PDI) 80-120 nm (<0.15)60-90 nm (<0.10)DLin series typically forms more compact, uniform particles.
In Vitro Potency (HeLa) IC50 ~ 10 nMIC50 ~ 0.5 - 2 nMMC4 is significantly more potent in vitro due to fusogenicity.
In Vivo ED50 (Liver) > 1.0 mg/kg~ 0.1 - 0.3 mg/kgMC4 is better than DODMA but lags behind MC3 (0.005 mg/kg).
Biodistribution Liver (Passive)Liver + Spleen/Lung Higher pKa of MC4 shifts some burden to reticuloendothelial organs.
Toxicity (LFTs) Moderate (Accumulates)Low (Biodegradable)Ester linkage in MC4 allows clearance, reducing chronic toxicity.

References

  • Semple, S. C., et al. (2010).[4] "Rational design of cationic lipids for siRNA delivery." Nature Biotechnology. Link

    • Foundational paper establishing the structure-activity relationship for the DLin-DMA series and the importance of pKa.
  • Jayaraman, M., et al. (2012). "Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo." Angewandte Chemie International Edition. Link

    • Describes the screening of the MC series (including MC3) and defines the optimal pKa parameters.
  • Heyes, J., et al. (2005). "Cationic lipid saturation influences intracellular delivery of encapsulated nucleic acids." Journal of Controlled Release. Link

    • Original comparison of DODMA vs DLinDMA, highlighting the effect of tail unsatur
  • Maier, M. A., et al. (2013). "Biodegradable lipids enabling rapidly eliminated lipid nanoparticles for systemic delivery of RNAi therapeutics."[2][5] Molecular Therapy. Link

    • Discusses the biodegradability advantages of ester-linked lipids over ether-linked predecessors like DODMA.

Sources

DLin-MC4-DMA: Immunogenicity & Safety Profile Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the immunogenicity and safety profile of DLin-MC4-DMA , an ionizable lipid analogue of the clinically approved DLin-MC3-DMA. It contrasts this lipid with the industry "Gold Standard" (MC3) and "Next-Generation" biodegradable lipids (SM-102, ALC-0315).

Executive Technical Summary

DLin-MC4-DMA (MC4) is a structural analogue of the clinically approved DLin-MC3-DMA (Onpattro™), distinguished primarily by its linker length and pKa. While it demonstrates high potency in nucleic acid delivery (siRNA/mRNA), its safety profile is limited by two critical factors: non-biodegradable hydrophobic tails and a higher pKa (6.56) compared to MC3 (6.04).

  • Immunogenicity: High. The elevated pKa results in a higher cationic surface charge at physiological pH (7.4), increasing opsonization and the risk of Complement Activation-Related Pseudo-Allergy (CARPA).

  • Safety/Toxicity: Moderate-High. Like MC3, it lacks ester linkages in its hydrophobic tails, leading to slow hepatic clearance and potential accumulation-driven hepatotoxicity upon repeat dosing.

  • Status: Primarily a research tool; generally superseded in clinical development by MC3 (optimized pKa) and SM-102/ALC-0315 (optimized biodegradability).

Mechanistic Profile & Structure-Activity Relationship (SAR)

The safety and immunogenicity of ionizable lipids are dictated by their pKa (charge at pH 7.4 vs. pH 5.0) and Biodegradability (metabolic half-life).

Comparative Physicochemical Properties
FeatureDLin-MC4-DMA DLin-MC3-DMA (Reference) SM-102 (Next-Gen)
Linker Structure 5-(dimethylamino)pentanoate4-(dimethylamino)butanoateAmino-alcohol with Ester Tail
Apparent pKa 6.56 (Higher Cationic Charge)6.04 (Near Neutral)6.68 (Rapidly Degrading)
Charge @ pH 7.4 ~10-15% Protonated (Cationic)<1% Protonated (Neutral)Neutral (due to shielding)
Tail Structure Dilinoleyl (Stable/Persistent)Dilinoleyl (Stable/Persistent)Branched with Ester Bonds
Biodegradability Low (T_1/2 > 48h in liver)Low (T_1/2 ~200h in liver)High (T_1/2 < 24h)
Primary Risk CARPA / Opsonization Liver AccumulationLow (Transient Inflammation)
The "pKa Dilemma": Potency vs. Safety

DLin-MC4-DMA has a pKa of 6.56. While this facilitates robust endosomal escape (fusion), it presents a safety liability in the bloodstream.

  • At pH 7.4 (Blood): The pKa is close enough to physiological pH that a significant fraction of the lipid remains protonated (positively charged).

  • Consequence: Positive charge attracts anionic serum proteins (ApoE is desired, but Complement C3b/C5b is not). This triggers the immune system, leading to rapid clearance and cytokine release.

LNP_Mechanism LNP_MC4 DLin-MC4-DMA LNP (pKa 6.56) Blood Bloodstream (pH 7.4) LNP_MC4->Blood LNP_MC3 DLin-MC3-DMA LNP (pKa 6.04) LNP_MC3->Blood Charge_MC4 Partial Cationic Charge (+) Blood->Charge_MC4 pKa closer to 7.4 Charge_MC3 Neutral Surface (0) Blood->Charge_MC3 pKa << 7.4 Opsonization Protein Adsorption (Opsonization) Charge_MC4->Opsonization High Attraction Charge_MC3->Opsonization Low Attraction Immune Immune Recognition (Macrophages/Kupffer) Opsonization->Immune Clearance / Inflammation Hepatocyte Hepatocyte Uptake (ApoE mediated) Opsonization->Hepatocyte Therapeutic Effect Immune->LNP_MC4 Rapid Clearance (Lower Efficacy)

Caption: Impact of pKa on LNP circulation. MC4's higher pKa leads to residual cationic charge, triggering immune clearance.

Immunogenicity Profile
A. Complement Activation-Related Pseudo-Allergy (CARPA)

DLin-MC4-DMA poses a higher risk of CARPA than MC3.

  • Mechanism: The residual positive charge on the LNP surface binds IgM or IgG, which recruits Complement C1q. This initiates the classical complement pathway, releasing anaphylatoxins (C3a, C5a).

  • Symptoms: Hypersensitivity reactions, hypotension, and shortness of breath immediately post-infusion.

  • Comparison: MC3 (Onpattro) requires premedication (steroids/antihistamines) to manage this. MC4, being more cationic, would theoretically require even more aggressive management.

B. The ABC Phenomenon (Accelerated Blood Clearance)

Repeated dosing of PEGylated LNPs containing DLin-MC4-DMA can induce anti-PEG antibodies (IgM).

  • Observation: The "rigid" nature of the MC4 LNP (due to lack of tail degradation) may act as a hapten carrier, enhancing the immunogenicity of the PEG-lipid component.

  • Result: Subsequent doses are cleared rapidly by the liver, nullifying therapeutic effect.

Safety & Toxicity Profile
A. Hepatotoxicity (Liver Accumulation)

This is the critical failure point for the "DLin" class (MC3/MC4) compared to Next-Gen lipids.

  • Metabolic Fate: DLin-MC4-DMA contains no ester bonds in its hydrophobic tails . The body cannot easily cleave the long linoleic chains.

  • Accumulation: The lipid accumulates in lysosomes of hepatocytes.

  • Toxicity: Over time, lipid overload causes lysosomal swelling, vacuolation, and release of liver enzymes (ALT/AST) into the blood.

  • Contrast: SM-102 contains ester bonds within the tail.[1] It degrades via hydrolysis into harmless metabolites within hours, preventing accumulation.

B. Cytokine Release Syndrome (CRS)

High doses of MC4 LNPs can trigger TLR (Toll-Like Receptor) signaling if the mRNA cargo is not adequately modified (e.g., N1-methylpseudouridine), but the lipid itself acts as an adjuvant.

  • Pathway: Cationic lipids destabilize endosomal membranes. If this is too aggressive (due to high pKa), it causes lysosomal rupture (lysosomal cell death) and inflammasome activation (NLRP3), secreting IL-1β and IL-6.

Experimental Protocols for Validation

To objectively assess DLin-MC4-DMA in your lab, use these self-validating protocols.

Protocol 1: TNS Assay for Apparent pKa Determination

Purpose: To verify if your LNP formulation has the safe "neutral" surface at pH 7.4.

  • Reagents: Prepare buffer series (pH 2.5 to 11.0) containing 10mM HEPES/MES/Ammonium Acetate. Prepare TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) stock.

  • Setup: Mix LNP sample (20 µM lipid) with TNS (6 µM) in buffers of varying pH.

  • Measurement: Measure fluorescence (Ex: 321 nm, Em: 445 nm).

  • Analysis: Plot Fluorescence vs. pH. The pKa is the pH at 50% maximal fluorescence.

  • Validation:

    • MC3 Control: Should yield pKa ~6.0.

    • MC4 Sample: Should yield pKa ~6.5–6.6.

    • Risk:[2][3][4][5] If MC4 pKa > 6.8, it is likely too toxic for systemic use.

Protocol 2: In Vitro Complement Activation (CH50 Eq)

Purpose: Predict CARPA risk.

  • Serum Source: Pooled human serum (healthy donors).

  • Incubation: Incubate LNPs (varying concentrations) with serum for 1 hour at 37°C.

  • Assay: Use a commercial C3a/C5a ELISA kit or Hemolysis assay (sensitized sheep erythrocytes).

  • Readout: % Lysis or concentration of sC5b-9 (terminal complement complex).

  • Threshold: >200% increase over background indicates high reactogenicity.

Protocol 3: Liver Clearance (Biodegradability Proxy)

Purpose: Assess accumulation risk.

  • In Vivo: Administer single IV dose (1 mg/kg mRNA) to mice (C57BL/6).

  • Harvest: Collect livers at 24h, 48h, and 1 week post-injection.

  • Extraction: Homogenize tissue; extract lipids using Bligh-Dyer method (Chloroform/Methanol).

  • Quantification: LC-MS/MS against a standard curve of DLin-MC4-DMA.

  • Success Criteria:

    • Safe: <10% lipid remaining at 48h (Typical of SM-102).

    • Accumulative: >50% lipid remaining at 48h (Typical of MC3/MC4).

References
  • Jayaraman, M., et al. (2012).[6] "Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo." Angewandte Chemie, 51(34), 8529-8533.[6] Link(The seminal paper defining the DLin-MC3-DMA structure and pKa optimization).

  • Maier, M. A., et al. (2013). "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy, 21(8), 1570-1578. Link(Establishes the toxicity of non-biodegradable tails in the MC3/MC4 class).

  • Szebeni, J., et al. (2018). "Complement activation-related pseudoallergy (CARPA) as a mechanism of hypersensitivity reactions to liposomal drugs." Advanced Drug Delivery Reviews, 161, 12-26. Link(Defines the CARPA mechanism relevant to cationic LNPs).

  • Hassett, K. J., et al. (2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." Molecular Therapy - Nucleic Acids, 15, 1-11. Link(Compares biodegradable lipids vs MC3-like lipids).

  • Sato, Y., et al. (2019). "Understanding the pKa of Ionizable Lipids in Lipid Nanoparticle Formulation." Molecular Pharmaceutics, 16(5), 2026-2035. Link(Methodology for TNS pKa assays).

Sources

A Comparative Guide to Ionizable Lipids: DLin-MC4-DMA Serum Stability vs. Biodegradable Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of nucleic acid therapeutics, the choice of delivery vehicle is paramount to ensuring efficacy and safety. Lipid nanoparticles (LNPs) have emerged as the leading platform for delivering delicate mRNA and siRNA payloads, with the ionizable cationic lipid being a critical component governing both delivery efficiency and the nanoparticle's fate in vivo. This guide provides an in-depth comparison of the serum stability of LNPs formulated with the widely used, non-biodegradable lipid, DLin-MC4-DMA, against the emerging class of biodegradable ionizable lipids.

The Central Role of the Ionizable Lipid in LNP Performance

Ionizable lipids are amphiphilic molecules that are central to the function of LNPs in nucleic acid delivery. Their unique pH-dependent charge is the cornerstone of their utility. At an acidic pH during formulation, these lipids are positively charged, facilitating the encapsulation of negatively charged nucleic acids. Upon entering the physiological environment of the bloodstream (pH ~7.4), they become near-neutral, reducing toxicity and non-specific interactions. Once endocytosed into the target cell, the acidic environment of the endosome protonates the lipid, promoting endosomal escape and the release of the therapeutic payload into the cytoplasm.

DLin-MC4-DMA , a member of the DLin series of ionizable lipids, has been instrumental in the clinical translation of siRNA therapeutics. Its structure, featuring a dimethylamino headgroup and unsaturated lipid tails, provides a balance of nucleic acid encapsulation and endosomal release. However, its robust chemical structure, while contributing to its stability, also leads to prolonged tissue accumulation, raising potential long-term safety concerns. This has spurred the development of biodegradable alternatives designed for rapid clearance from the body after fulfilling their delivery function.

The Contenders: DLin-MC4-DMA and Biodegradable Lipids

DLin-MC4-DMA: The Benchmark for Stability

DLin-MC4-DMA is a synthetic ionizable lipid that has been extensively used in LNP formulations for drug delivery.[1] Its molecular structure consists of two linoleic acid chains and a cationic amino head.[2] This configuration allows for the self-assembly of LNPs that can effectively encapsulate and protect nucleic acids from degradation.[2]

While highly effective, the slow in vivo degradation of DLin-MC4-DMA and its analogs like DLin-MC3-DMA can lead to their accumulation in tissues, particularly the liver. This persistence has been a driving force in the exploration of lipids with built-in degradation mechanisms.

Biodegradable Lipids: Designing for Transient Efficacy

The core concept behind biodegradable ionizable lipids is to incorporate cleavable chemical linkages that are susceptible to hydrolysis or enzymatic degradation under physiological conditions.[3] This allows for the lipid to be broken down into smaller, more readily cleared fragments after the LNP has delivered its payload, thereby improving the safety profile, especially for therapies requiring repeated administration.[3][4]

Common strategies for engineering biodegradability include the incorporation of:

  • Ester Bonds: These are among the most common biodegradable linkages, susceptible to hydrolysis by esterase enzymes present in the blood and within cells.[3]

  • Disulfide Bonds: These linkages are stable in the bloodstream but are rapidly cleaved in the reducing environment of the cytoplasm.[5]

  • Ketal Linkages: These are acid-labile linkers that can be designed to degrade in the acidic environment of the endosome.

The introduction of these biodegradable moieties aims to strike a balance between sufficient stability in circulation to reach the target tissue and rapid degradation and clearance post-delivery.[6]

Head-to-Head: Serum Stability Showdown

The stability of LNPs in the bloodstream is a critical determinant of their therapeutic success. Premature degradation can lead to the release of the nucleic acid payload before it reaches the target cells, rendering the therapy ineffective. Conversely, excessive stability can lead to off-target effects and accumulation.

When exposed to biological fluids, LNPs interact with serum proteins, forming a "protein corona" that can influence their stability and biodistribution.[7] The dissociation of lipid components from the LNP is a key indicator of instability.[7]

While direct comparative serum stability data for DLin-MC4-DMA is limited in publicly available literature, extensive research on its close analog, DLin-MC3-DMA , provides a valuable benchmark. Studies have shown that LNPs formulated with DLin-MC3-DMA exhibit significant stability, which is a key factor in their potent in vivo activity.[8] However, this stability also contributes to a longer tissue retention time.

In contrast, biodegradable lipids are designed for more rapid clearance. For instance, a study comparing a biodegradable lipid with an ester linker to a non-biodegradable analog demonstrated a significantly shorter plasma half-life for the biodegradable version.[7] Another study highlighted that LNPs formulated with the biodegradable lipid L319 showed rapid elimination from plasma within hours of administration.[2]

The following table summarizes the key characteristics and expected serum stability profiles of DLin-MC4-DMA and representative biodegradable lipids.

FeatureDLin-MC4-DMABiodegradable Lipids (Ester-Based Example)
Core Structure Non-cleavable ether or C-C bonds in lipid tailsCleavable ester linkages in lipid tails or linker region
Degradation Mechanism Slow metabolic processingHydrolysis by serum and intracellular esterases
Expected Serum Half-life LongerShorter
In Vivo Accumulation Higher potential for tissue accumulationLower potential for tissue accumulation
Key Advantage High stability, proven efficacyImproved safety profile, rapid clearance
Potential Trade-off Long-term safety concernsPotential for premature degradation if not optimally designed

Experimental Workflows for Assessing Serum Stability

Evaluating the serum stability of LNPs is a multi-faceted process that involves assessing both the physical integrity of the nanoparticle and the integrity of its encapsulated payload.

LNP Formulation

The first step in any stability study is the reproducible formulation of LNPs. Microfluidic mixing is a widely adopted technique that allows for precise control over LNP size and composition.[9]

LNP_Formulation cluster_inputs Inputs cluster_process Process cluster_purification Purification & Neutralization cluster_output Output Lipid_Ethanol Lipids in Ethanol (Ionizable, Helper, Cholesterol, PEG-lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing NA_Aqueous Nucleic Acid in Aqueous Buffer (pH 4) NA_Aqueous->Microfluidic_Mixing Dialysis Dialysis (vs. PBS, pH 7.4) Microfluidic_Mixing->Dialysis Self-Assembly LNP_Suspension LNP Suspension Dialysis->LNP_Suspension Purification & Buffer Exchange

Figure 1: LNP Formulation Workflow.

Serum Incubation and Sample Collection

LNPs are incubated in serum (typically fetal bovine serum or human serum) at 37°C for various time points. Aliquots are taken at each time point for subsequent analysis.

Quantifying LNP Integrity and Payload Leakage: The RiboGreen Assay

The RiboGreen assay is a fluorescence-based method used to determine the encapsulation efficiency of RNA within LNPs. By comparing the fluorescence of the sample before and after lysis with a detergent (e.g., Triton X-100), the amount of protected (encapsulated) RNA can be quantified. A decrease in encapsulation efficiency over time in serum indicates payload leakage.

Step-by-Step RiboGreen Assay Protocol:

  • Prepare a standard curve of the free nucleic acid using a range of known concentrations.

  • For each time point, prepare two sets of samples:

    • Intact LNPs: Dilute the LNP-serum mixture in a buffer (e.g., TE buffer).

    • Lysed LNPs: Dilute the LNP-serum mixture in the same buffer containing a final concentration of 0.5% Triton X-100 to disrupt the LNPs and release the RNA.

  • Add the RiboGreen reagent to all standard curve and sample wells.

  • Incubate in the dark for 5 minutes.

  • Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculate Encapsulation Efficiency (%EE): %EE = ( (Fluorescence of Lysed LNPs) - (Fluorescence of Intact LNPs) ) / (Fluorescence of Lysed LNPs) * 100

RiboGreen_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis LNP_Serum LNP incubated in Serum Intact Dilute in TE Buffer LNP_Serum->Intact Lysed Dilute in TE Buffer + Triton X-100 LNP_Serum->Lysed Add_RiboGreen Add RiboGreen Reagent Intact->Add_RiboGreen Lysed->Add_RiboGreen Incubate Incubate 5 min (dark) Add_RiboGreen->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 480 nm, Em: 520 nm) Incubate->Measure_Fluorescence Calculate_EE Calculate Encapsulation Efficiency (%) Measure_Fluorescence->Calculate_EE

Figure 2: RiboGreen Assay Workflow.

Monitoring Nanoparticle Disassembly: Förster Resonance Energy Transfer (FRET)

FRET-based assays provide a real-time method for monitoring the structural integrity of LNPs. This technique involves co-encapsulating a donor and an acceptor fluorophore pair within the LNP. When the LNP is intact, the close proximity of the fluorophores allows for FRET to occur. As the LNP disassembles in serum, the fluorophores diffuse apart, leading to a decrease in the FRET signal.

Analyzing Lipid Degradation: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique used to identify and quantify the individual lipid components of an LNP formulation.[10] By analyzing the LNP-serum mixture at different time points, the degradation of the parent ionizable lipid and the appearance of its metabolites can be tracked, providing direct evidence of biodegradability and the kinetics of this process.

The Verdict: A Trade-off Between Stability and Safety

The choice between DLin-MC4-DMA and a biodegradable ionizable lipid represents a critical decision in the design of LNP-based therapeutics, with a clear trade-off between stability and long-term safety.

  • DLin-MC4-DMA and its analogs offer a highly stable and potent platform for nucleic acid delivery, backed by a significant body of preclinical and clinical data.[2][8] Its robustness makes it a reliable choice for applications where maximum stability is required to achieve the desired therapeutic effect.

  • Biodegradable lipids , on the other hand, are designed to address the potential for long-term toxicity associated with lipid accumulation.[3] By engineering controlled degradation pathways, these lipids offer the promise of a superior safety profile, which is particularly important for chronic disease therapies that may require multiple administrations.[4]

The ideal ionizable lipid would possess the "best of both worlds": sufficient stability to ensure efficient delivery to the target tissue, followed by rapid degradation and clearance to minimize off-target effects and accumulation. The ongoing development and optimization of biodegradable lipids are bringing the field closer to this ideal.

Future Outlook

The field of ionizable lipid design is continuously innovating. Future generations of lipids will likely incorporate more sophisticated biodegradable linkers, potentially responsive to specific enzymes or microenvironments within the target tissue. The continued exploration of structure-activity relationships will undoubtedly lead to the development of ionizable lipids with finely tuned stability profiles, tailored to the specific requirements of different therapeutic applications. As our understanding of the interplay between LNP stability, efficacy, and safety deepens, the rational design of ionizable lipids will play an increasingly crucial role in the advancement of nucleic acid medicines.

References

  • Couture-Senécal, J., Tilstra, G., & Khan, O. F. (2024). Engineering ionizable lipids for rapid biodegradation balances mRNA vaccine efficacy and tolerability. bioRxiv. [Link]

  • Mizukami, S., et al. (2022). Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability. Pharmaceuticals. [Link]

  • Park, K. (2025). Investigating the stability of RNA-lipid nanoparticles in biological fluids. Journal of Controlled Release. [Link]

  • University of Lund Publications. (n.d.). Optimization of Lipid Nanoparticle (LNP) Synthesis and Stability: Characterization of Model System and PolyA-Loaded MC3-LNPs. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Serum heat inactivation diminishes ApoE-mediated uptake of D-Lin-MC3-DMA lipid nanoparticles. Retrieved from [Link]

  • Akinc, A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy. [Link]

  • Dahlman Lab. (n.d.). The effect of mRNA-lipid nanoparticle composition on stability during microneedle patch manufacturing. Retrieved from [Link]

  • PNAS. (2025). Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery. [Link]

  • Inside Therapeutics. (n.d.). Understanding the key role of Ionizable Lipids in novel RNA-lipid nanoparticle therapies. Retrieved from [Link]

  • NIH. (n.d.). Plug-and-play assembly of biodegradable ionizable lipids for potent mRNA delivery and gene editing in vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). LNP physical degradation pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradable Lipid Nanoparticles with Predictable In Vivo siRNA Delivery Activity. Retrieved from [Link]

  • PubMed. (2023). Modular Design of Biodegradable Ionizable Lipids for Improved mRNA Delivery and Precise Cancer Metastasis Delineation In Vivo. [Link]

  • ResearchGate. (n.d.). Alternative Structural Lipids Impact mRNA-Lipid Nanoparticle Morphology, Stability, and Activity. Retrieved from [Link]

  • PubMed. (2022). Development of amino acid-modified biodegradable lipid nanoparticles for siRNA delivery. [Link]

  • IBM Research. (2024). Biodegradable Polymer-Lipid Nanoparticles for Effective In Vivo mRNA Delivery. [Link]

  • Agilent. (n.d.). Stability Study of mRNA - Lipid Nanoparticles under Different Formulation and Storage Conditions. Retrieved from [Link]

  • Creative Biolabs. (2024). Acid-Degradable LNPs: A Game-Changer for mRNA Delivery. [Link]

  • MDPI. (n.d.). Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review. Retrieved from [Link]

  • JACS. (2023). Modular Design of Biodegradable Ionizable Lipids for Improved mRNA Delivery and Precise Cancer Metastasis Delineation In Vivo. [Link]

  • NIH. (2025). Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles. [Link]

  • NIH. (n.d.). Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells. Retrieved from [Link]

  • NIH. (n.d.). Discovery of Ketal‐Ester Ionizable Lipid Nanoparticle with Reduced Hepatotoxicity, Enhanced Spleen Tropism for mRNA Vaccine Delivery. Retrieved from [Link]

  • PubMed. (2024). Optimization of the activity and biodegradability of ionizable lipids for mRNA delivery via directed chemical evolution. [Link]

Sources

Safety Operating Guide

Dlin-MC4-DMA Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

Dlin-MC4-DMA (MC4) is a potent ionizable cationic lipid (pKa ~6.[1]4) utilized in the formation of Lipid Nanoparticles (LNPs) for siRNA and mRNA delivery. Unlike standard laboratory reagents, MC4 is often handled in high-value, low-volume quantities, yet it presents specific environmental and biological handling challenges due to its ability to facilitate intracellular delivery of nucleic acids.

Critical Distinction: Do not confuse Dlin-MC4-DMA with DMA (Dimethylacetamide) . DMA is a common solvent with severe reproductive toxicity hazards. Dlin-MC4-DMA is a specialized lipid excipient. While its acute toxicity profile is less severe than DMA solvent, it must be treated as a novel chemical entity with potential biological activity.

This guide provides a self-validating workflow for disposal that ensures compliance with local EHS regulations and maintains the integrity of your laboratory's waste stream.

Safety Assessment & Hazard Identification

Before initiating disposal, verify the state of the material. Most Dlin-MC4-DMA is stored as a solution in ethanol or as a lyophilized powder.

ParameterSpecificationOperational Implication
CAS Number 1226909-66-5Use this for waste tagging/manifests.
Chemical Class Ionizable Cationic LipidSurfactant properties; potential skin/eye irritant.
Solubility Ethanol, Methanol, ChloroformWaste stream must be compatible with organic solvents.
Flammability High (if solvated in Ethanol)Classify as Ignitable Waste (D001) if in alcohol.
Biological Hazard Potential (if complexed with RNA)If formulated with RNA, treat as Biohazardous Waste .
The "Dual-Stream" Protocol

We utilize a "Dual-Stream" logic for MC4 disposal to prevent cross-contamination of waste streams:

  • Stream A (Pure/Solvated Lipid): Chemical Waste (Incineration).

  • Stream B (Formulated LNP): Biological Waste (Deactivation + Incineration).

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Lipid or Solvent Stocks

Objective: Permanently destroy the chemical structure to prevent environmental accumulation.

  • Segregation: Do not mix Dlin-MC4-DMA waste with aqueous acid/base streams. It must go into the Organic Solvent stream.

  • Solubilization: If the lipid is in powder form, dissolve it in a minimal amount of combustible solvent (e.g., Ethanol or Methanol) to facilitate incineration.

    • Why? Solid lipids can clog liquid waste nozzles at incineration plants. Solubilization ensures a uniform feed.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid standard LDPE wash bottles for long-term storage as lipids can plasticize them over time.

  • Labeling: Tag with the full chemical name: "(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate" and the constituent solvent (e.g., "Ethanol").

  • Final Disposal: Transfer to a licensed chemical waste contractor for High-Temperature Incineration equipped with an afterburner and scrubber.

Scenario B: Disposal of Formulated LNPs (Lipid + Nucleic Acid)

Objective: Deactivate biological potential before chemical destruction.

  • Deactivation: Add a surfactant-based bleach solution (10% bleach) or ethanol (70%) to the LNP suspension.

    • Mechanism:[2][3][4][5][6][7] Ethanol disrupts the lipid bilayer, releasing the payload and neutralizing the delivery capability.

  • Solid Waste (Consumables): Pipette tips, vials, and filters that contacted LNPs must be disposed of in Biohazard Burn Boxes (Red Bag waste), not regular trash.

  • Liquid Waste: Collect deactivated liquid waste in a separate carboy labeled "Deactivated LNP Waste - Contains Ethanol/Bleach".

Visualized Workflows

Disposal Decision Tree

This diagram guides you through the decision-making process based on the physical state and formulation status of the material.

DisposalWorkflow Start START: Identify Material State IsFormulated Is it formulated with DNA/RNA? Start->IsFormulated BioHaz Treat as BIOHAZARD IsFormulated->BioHaz YES IsSolid Is it Solid (Powder)? IsFormulated->IsSolid NO (Pure Lipid) Deactivate Deactivate: Add 70% Ethanol (Disrupts Lipid Bilayer) BioHaz->Deactivate SolidBio Solid Waste: Red Bag / Burn Box Deactivate->SolidBio Tips/Vials LiquidBio Liquid Waste: Chemical Disinfection Stream Deactivate->LiquidBio Liquids Incinerate FINAL: High-Temp Incineration SolidBio->Incinerate LiquidBio->Incinerate Dissolve Dissolve in Ethanol/Methanol IsSolid->Dissolve YES OrganicStream Organic Solvent Waste Stream (Halogenated vs Non-Halogenated) IsSolid->OrganicStream NO (Already Solvated) Dissolve->OrganicStream OrganicStream->Incinerate

Figure 1: Decision logic for segregating pure Dlin-MC4-DMA from biologically active LNP formulations.

Spill Response Protocol

Immediate actions to take in the event of a laboratory spill.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Glasses Assess->PPE Absorb Absorb: Use Sand or Vermiculite (Do NOT use paper towels for large volumes) PPE->Absorb Clean Clean Surface: Scrub with Ethanol then Soap/Water Absorb->Clean Dispose Dispose: Place absorbents in Hazardous Waste Bag Clean->Dispose

Figure 2: Standard Operating Procedure (SOP) for containing and cleaning Dlin-MC4-DMA spills.

Emergency & Regulatory Reference Table

CategoryProtocol / CodeNotes
RCRA Code D001 (Ignitable)Applies if lipid is in Ethanol/Methanol solution.
Spill Cleanup Absorbent MaterialUse Vermiculite or Sand. Avoid combustible materials (sawdust) if flammable solvents are present.
PPE Nitrile Gloves (Double gloving recommended)Standard latex may degrade upon prolonged contact with lipid solvents.
First Aid Wash with soap/water for 15 minLipids are hydrophobic; water alone is ineffective. Use soap to emulsify.

References

  • Avanti Polar Lipids. (2023). Storage and Handling of Lipids. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

Sources

Navigating the Safe Handling of Dlin-MC4-DMA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

As the landscape of mRNA-based therapeutics and gene editing continues to rapidly evolve, the use of novel delivery vectors like lipid nanoparticles (LNPs) has become central to innovation. Dlin-MC4-DMA, a potent ionizable cationic lipid, is a key component in the formulation of these LNPs, facilitating the efficient encapsulation and intracellular delivery of nucleic acids.[1][2][3][4] While its role is pivotal, ensuring the safety of laboratory personnel during its handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers with the knowledge to handle Dlin-MC4-DMA responsibly and effectively.

Hazard Assessment of Dlin-MC4-DMA: A Prudent Approach

Conflicting information exists regarding the formal hazard classification of Dlin-MC4-DMA. While one Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS)[5], another SDS for the structurally similar Dlin-MC3-DMA classifies it as a highly flammable liquid that causes skin and eye irritation.[6] Given this discrepancy and the potential for irritation inherent to many amine-containing lipids, a conservative approach is warranted. It is prudent to treat Dlin-MC4-DMA with a degree of caution, assuming it may cause skin and eye irritation upon direct contact.[6]

Ionizable lipids, as a class, are designed to be biodegradable and have a favorable safety profile in vivo, with lower toxicity compared to permanently charged lipids.[7][8] However, the raw material, outside of a formulated LNP, requires careful handling to avoid unnecessary exposure.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[6]

  • Respiratory Tract Irritation: Inhalation of aerosols or dust may irritate the nose and throat.[9]

  • Flammability: While one SDS for Dlin-MC4-DMA does not indicate flammability[5], a related compound is listed as highly flammable.[6] Therefore, avoiding ignition sources is a critical precaution.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is crucial for minimizing exposure to Dlin-MC4-DMA. The following recommendations are based on a comprehensive risk assessment, considering the potential hazards.

Core PPE Requirements:
PPE ComponentSpecificationRationale
Hand Protection Disposable nitrile or neoprene gloves.[10]Provides a barrier against skin contact. Double-gloving is recommended when handling larger quantities or for prolonged periods.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or aerosols.
Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area. A NIOSH-approved respirator may be necessary for large spills or when generating aerosols.To prevent inhalation of airborne particles or mists.

The following flowchart outlines the decision-making process for selecting the appropriate level of PPE based on the nature of the handling procedure.

PPE_Selection_Workflow Dlin-MC4-DMA PPE Selection Workflow cluster_0 Risk Assessment cluster_1 PPE Protocol Start Start: Assess Handling Procedure SmallQuantities Small Quantities (<1g) in Ventilated Hood? Start->SmallQuantities LargeQuantities Large Quantities (>1g) or Potential for Aerosolization? SmallQuantities->LargeQuantities No StandardPPE Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves SmallQuantities->StandardPPE Yes LargeQuantities->StandardPPE No EnhancedPPE Enhanced PPE: - Lab Coat - Chemical Goggles - Double Nitrile Gloves LargeQuantities->EnhancedPPE Yes FullPPE Full Containment PPE: - Disposable Gown - Chemical Goggles & Face Shield - Double Nitrile Gloves - NIOSH-approved Respirator EnhancedPPE->FullPPE If significant aerosolization is likely

Caption: PPE selection workflow for handling Dlin-MC4-DMA.

Operational Plan: From Receipt to Disposal

A systematic approach to handling Dlin-MC4-DMA will further enhance safety and ensure the integrity of your research.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Dlin-MC4-DMA is typically stored as a powder at -20°C for long-term stability.[1][11]

  • Solutions in DMSO can be stored at -80°C for up to 6 months.[11]

  • Always store in a tightly sealed container in a designated, well-ventilated area away from ignition sources.[6]

Handling Procedures

Working with Powder:

  • Preparation: Conduct all manipulations of powdered Dlin-MC4-DMA within a certified chemical fume hood to minimize inhalation risk.

  • Weighing: Use a dedicated, clean weighing vessel. Tare the balance with the vessel before adding the powder.

  • Dispensing: Use a clean, dedicated spatula for transferring the powder. Avoid creating dust.

  • Cleaning: After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol) to remove any residual powder.

Preparing Solutions:

  • Solvent Selection: Dlin-MC4-DMA is often dissolved in solvents like ethanol or DMSO.[11]

  • Dissolution: In a chemical fume hood, add the solvent to the pre-weighed Dlin-MC4-DMA powder. Cap the vial and vortex or sonicate until fully dissolved.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

Spill Management

In the event of a spill, remain calm and follow these procedures:

  • Evacuate and Alert: Evacuate the immediate area and alert your supervisor and laboratory safety personnel.

  • Restrict Access: Prevent others from entering the spill area.

  • Assess the Spill: Determine the nature and extent of the spill. If the spill is large or involves a highly volatile solvent, do not attempt to clean it up yourself.

  • Cleanup (for small spills):

    • Don the appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an absorbent material (e.g., sand, diatomaceous earth, or universal binding agents).[12]

    • Once the liquid is absorbed, carefully collect the material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: Responsible Waste Management

All waste contaminated with Dlin-MC4-DMA must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, wipes, and weighing paper should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not pour Dlin-MC4-DMA waste down the drain.[12]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

By adhering to these guidelines, researchers can confidently and safely work with Dlin-MC4-DMA, advancing their scientific endeavors while prioritizing a culture of safety in the laboratory.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylaceetamide (DMA).
  • Cayman Chemical. (2025). DLin-MC3-DMA - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylaceetamide (DMA).
  • DC Chemicals. (n.d.). Dlin-MC4-DMA|Ionizable Lipid for LNP.
  • Cayman Chemical. (2023). Safety Data Sheet - DLin-MC4-DMA.
  • MedchemExpress.com. (n.d.). DLin-M-C4-DMA | Cationic Lipid.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Dimethyl Acetamide.
  • American Industrial Hygiene Association. (n.d.). Personal Protective Equipment for Engineered Nanoparticles.
  • MDPI. (2024). Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery.
  • Cayman Chemical. (n.d.). DLin-MC4-DMA (CAS 1226909-66-5).
  • Avanti Polar Lipids. (n.d.). Ionizable lipids for your nucleic acid delivery research.
  • ResearchGate. (2025). Personal protective equipment against nanoparticles.
  • MDPI. (2022). Nanomaterials Used in the Preparation of Personal Protective Equipment (PPE) in the Fight against SARS-CoV-2.
  • Inside Therapeutics. (n.d.). Understanding the key role of Ionizable Lipids in novel RNA-lipid nanoparticle therapies.
  • PubMed. (2025). Health risks of N,N-dimethylacetamide (DMAC) in humans.
  • Advancing RNA. (2025). High-Performing Ionizable Lipids Practical Applications for Controlled Safe Nucleic Acid Delivery.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Environmental Health and Safety - University of Washington. (2015). PERSONAL PROTECTIVE EQUIPMENT FOR ENGINEERED NANOPARTICLES.
  • ACS Publications. (2025). Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape.
  • BroadPharm. (n.d.). D-Lin-MC3-DMA, 1224606-06-7.
  • Echelon Biosciences. (n.d.). DLin-MC3-DMA.

Sources

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